D-Serine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C3H7NO3 |
|---|---|
Molecular Weight |
108.11 g/mol |
IUPAC Name |
(2R)-2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1D2,2D |
InChI Key |
MTCFGRXMJLQNBG-MIRRBZTDSA-N |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])O)N |
Canonical SMILES |
C(C(C(=O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
What is D-Serine-d3 and why is it used in neuroscience research?
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, is a critical modulator of synaptic plasticity and neuronal signaling in the central nervous system. Its accurate quantification is paramount for understanding its role in both normal brain function and pathological conditions. This technical guide provides an in-depth overview of D-Serine-d3, a deuterated isotopologue of D-Serine, and its indispensable application in neuroscience research. By leveraging the kinetic isotope effect, this compound serves as a robust internal standard for precise and accurate quantification of endogenous D-Serine levels in complex biological matrices, such as brain tissue, using mass spectrometry-based techniques. This guide details the core principles of its application, presents quantitative data on D-Serine metabolism, outlines experimental protocols, and provides visual representations of key pathways and workflows to facilitate its integration into advanced neuroscience research.
Introduction to this compound
This compound is a stable isotope-labeled form of D-Serine where three hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to D-Serine but has a higher molecular weight. The key advantage of this modification lies in the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making this compound more resistant to metabolic degradation.
In neuroscience research, this compound is primarily utilized as an internal standard in quantitative mass spectrometry. Its identical chemical behavior to endogenous D-Serine ensures that it experiences similar extraction, derivatization, and ionization efficiencies during sample processing and analysis. However, its distinct mass allows it to be differentiated from the unlabeled D-Serine by the mass spectrometer, enabling highly accurate and precise quantification of the endogenous analyte. Specifically, it is often referred to as DL-Serine-2,3,3-d3, indicating the positions of the deuterium atoms.
The Role of D-Serine in Neuroscience
D-Serine is a pivotal neuromodulator that acts as a potent co-agonist at the glycine site of the NMDA receptor, a key player in excitatory neurotransmission. The binding of both glutamate and a co-agonist like D-Serine is required for the activation of the NMDA receptor channel. This activation is crucial for various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.
The metabolism of D-Serine in the brain is tightly regulated. It is synthesized from its enantiomer, L-Serine, by the enzyme serine racemase. Its degradation is primarily catalyzed by the enzyme D-amino acid oxidase (DAAO). Dysregulation of D-Serine levels has been implicated in several neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and neuropathic pain, making its accurate measurement a critical aspect of research in these areas.
Data Presentation: D-Serine Metabolism and Quantification
The following tables summarize key quantitative data related to D-Serine metabolism and its analysis using isotopically labeled tracers.
| Parameter | Value | Species | Brain Region | Reference |
| Endogenous D-Serine Concentration | 0.27 µmol/g wet weight | Rat | Whole Brain | [1] |
| D-Serine Turnover Rate (from L-[3H]-Serine) | 4.1 %/h | Mouse | Whole Brain | [2] |
| D-Serine Synthesis Rate (from L-Serine) | 9.2 nmol/g/h | Rat | Whole Brain | [2] |
| D-Serine Degradation Rate | 3.8 - 4.1 %/h | Mouse/Rat | Whole Brain | [2] |
Table 1: In Vivo D-Serine Metabolic Parameters.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D-Serine | 106.1 | 60.1 | 15 |
| This compound | 109.1 | 63.1 | 15 |
Table 2: Representative Mass Spectrometry Parameters for D-Serine and this compound. (Note: These values can vary depending on the specific instrumentation and derivatization method used).
Experimental Protocols
Quantification of D-Serine in Brain Tissue using this compound and LC-MS/MS
This protocol provides a general framework for the quantification of D-Serine in rodent brain tissue using this compound as an internal standard.
4.1.1. Materials and Reagents
-
D-Serine and this compound standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Brain tissue samples
-
Homogenizer
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a chiral column (e.g., Crownpak CR-I(+))
4.1.2. Sample Preparation
-
Tissue Homogenization: Weigh the frozen brain tissue and homogenize in a 4-fold volume of ice-cold 0.1% formic acid in acetonitrile.
-
Internal Standard Spiking: Add a known amount of this compound solution to the homogenate to serve as the internal standard.
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (Optional but Recommended): Condition an SPE cartridge with methanol followed by water. Load the supernatant onto the cartridge. Wash the cartridge with water to remove salts and other polar impurities. Elute the analytes with a suitable solvent mixture (e.g., 80% methanol in water).
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
4.1.3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Chiral crown ether column (e.g., CROWNPAK CR-I (+)).
-
Mobile Phase: Isocratic elution with a mixture of 0.3% trifluoroacetic acid in 10% acetonitrile is a common starting point.[3] The mobile phase composition may need optimization depending on the specific column and system.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both D-Serine and this compound (see Table 2 for representative values).
-
4.1.4. Data Analysis
-
Peak Integration: Integrate the peak areas for both the endogenous D-Serine and the this compound internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of D-Serine to the peak area of this compound for each sample.
-
Standard Curve Generation: Prepare a series of calibration standards with known concentrations of D-Serine and a fixed concentration of this compound. Plot the peak area ratio against the concentration of D-Serine to generate a standard curve.
-
Quantification: Determine the concentration of D-Serine in the brain tissue samples by interpolating their peak area ratios on the standard curve.
Mandatory Visualizations
D-Serine Signaling Pathway
Caption: Metabolic pathway of D-Serine in the central nervous system.
Experimental Workflow for D-Serine Quantification
Caption: Workflow for quantifying D-Serine in brain tissue.
Conclusion
This compound is an essential tool for neuroscientists investigating the roles of D-Serine in the brain. Its use as an internal standard in LC-MS/MS methodologies allows for the highly accurate and precise quantification of endogenous D-Serine, overcoming the challenges associated with analyzing this low-abundance amino acid in complex biological samples. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers to implement these powerful analytical techniques in their studies, ultimately contributing to a deeper understanding of the intricate roles of D-Serine in health and disease.
References
D-Serine-d3: A Technical Guide to its Chemical Properties, Stability, and Application in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and stability of D-Serine-d3, a deuterated isotopologue of the endogenous neuromodulator D-serine. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in areas such as neuroscience, pharmacology, and drug development, particularly in studies involving the N-methyl-D-aspartate (NMDA) receptor.
Core Chemical Properties
This compound is a non-essential amino acid in which three hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a valuable tool in mass spectrometry-based applications for the accurate quantification of its non-labeled counterpart, D-serine.
Quantitative Data
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₃D₃H₄NO₃ | [1] |
| Molecular Weight | 108.11 g/mol | [1][2][3] |
| Exact Mass | 108.061423323 Da | [3] |
| Isotopic Purity | ≥98 atom % D | [1] |
| Chemical Purity | ≥98% | [1][2] |
| Physical State | Powder/Solid | [1][4][5] |
| Appearance | White to off-white | [4][5] |
| Melting Point | ~220-229 °C (decomposes) | [5][6][7] |
| Solubility | Soluble in water | [6][7] |
| pKa | (Amine) ~9.15, (Carboxyl) ~2.21 (values for D-serine) | |
| Isoelectric Point (pI) | ~5.68 (value for D-serine) | [7] |
Stability and Storage
Proper handling and storage of this compound are crucial to maintain its integrity and ensure the reliability of experimental results.
Recommended Storage Conditions
For long-term storage, this compound powder should be kept in a tightly sealed container at -20°C, protected from light and moisture.[8] For short-term storage, room temperature is acceptable.[2] Stock solutions, if prepared in water, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8][9] It is recommended to filter-sterilize aqueous solutions before use.[8][9]
Degradation Pathways
The degradation of D-serine, and by extension this compound, is primarily mediated by two key enzymes:
-
Serine Racemase (SR): This enzyme not only synthesizes D-serine from L-serine but can also degrade both D- and L-serine through an α,β-elimination reaction, producing pyruvate and ammonia.[10][11][12]
-
D-amino Acid Oxidase (DAAO): This is the main enzyme responsible for D-serine catabolism.[13] It catalyzes the oxidative deamination of D-serine to generate hydroxypyruvate, ammonia, and hydrogen peroxide.[10][14]
Under harsh chemical conditions, such as strong acids, bases, or oxidizing agents, D-serine can also undergo degradation, though specific pathways for this compound under these conditions are not extensively documented.
Enzymatic degradation pathways of D-serine.
Experimental Protocols
Forced Degradation Study (Representative Protocol)
Forced degradation studies are essential for developing stability-indicating analytical methods. The following is a representative protocol that can be adapted for this compound.
Objective: To identify potential degradation products and develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a total of 1.2 million lux hours and 200 watt hours/square meter, respectively.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method such as LC-MS/MS to separate and identify any degradation products.
Quantification of D-Serine in Human Plasma using this compound by LC-MS/MS
This protocol describes a method for the accurate quantification of endogenous D-serine in human plasma using this compound as an internal standard.[15]
Materials:
-
This compound (internal standard)
-
Human plasma
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system with a chiral column (e.g., Regis® ChiroSil RCA (+))
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a 1:1 methanol-water mixture.
-
Prepare calibration standards of D-serine in PBS.
-
Prepare quality control (QC) samples by spiking known concentrations of D-serine into human plasma.
-
-
Sample Preparation:
-
To 100 µL of plasma, calibration standard, or QC sample, add an appropriate amount of the this compound internal standard solution.
-
Precipitate proteins by adding 400 µL of methanol.
-
Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: Regis® ChiroSil RCA (+) (150 x 4.6 mm, 5-µm)
-
Mobile Phase: Isocratic mixture of 0.2% formic acid in water and 0.2% formic acid in methanol (e.g., 45:55 v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitor the following mass transitions:
-
D-serine: m/z 106.1 → 60.1
-
This compound: m/z 109.0 → 63.0
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of D-serine to this compound against the concentration of the calibration standards.
-
Determine the concentration of D-serine in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Experimental workflow for D-serine quantification.
Role in Signaling Pathways
D-serine is a crucial neuromodulator that acts as a co-agonist at the glycine-binding site of the NMDA receptor.[10] The binding of both glutamate and a co-agonist (either D-serine or glycine) is necessary for the activation of the NMDA receptor, leading to the opening of its ion channel and subsequent calcium influx into the neuron.[11] This process is fundamental for synaptic plasticity, learning, and memory.
D-serine's role at the NMDA receptor.
References
- 1. Development and validation of a sensitive assay for analysis of D/L-serine in cells using ultra-high performance liquid chromatography-fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. examine.com [examine.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. an.shimadzu.com [an.shimadzu.com]
- 5. tsijournals.com [tsijournals.com]
- 6. sgs.com [sgs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. abcam.com [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. D-Serine Production, Degradation, and Transport in ALS: Critical Role of Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Development and validation of a sensitive LC-MS/MS method for the determination of D-serine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | D-Serine Metabolism and Its Importance in Development of Dictyostelium discoideum [frontiersin.org]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of D-Serine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and analysis of D-Serine-d3, a deuterated isotopologue of D-Serine. This compound is a critical tool in biomedical research, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification of endogenous D-Serine.[1][2] This document outlines a detailed chemical synthesis protocol, methodologies for assessing isotopic and chemical purity, and presents relevant quantitative data in a structured format.
Synthesis of this compound
The synthesis of this compound can be achieved through various chemical and enzymatic methods.[3][4][5] A common and effective approach involves the deuteration of a protected D-Serine derivative, which offers high yields and excellent control over isotopic incorporation.[6][7]
Chemoenzymatic Synthesis Approach
An efficient method for preparing deuterated D-Serine involves a chemoenzymatic strategy. This process often starts with a racemic mixture of serine, which is first chemically modified (e.g., N-acetylation) and then resolved into its separate D- and L-enantiomers using stereospecific enzymes like D- and L-aminoacylases.[8] While this method is powerful for producing the chiral precursor, direct deuteration of D-Serine is also a viable and widely reported strategy.
Direct Deuteration of D-Serine Derivative
A patented method describes the preparation of D-serine-2-d with high deuterium incorporation.[6][7] This process involves the formation of an oxazolidine intermediate from D-serine, followed by a base-catalyzed deuterium exchange and subsequent hydrolysis to yield the final product.
Experimental Protocol: Synthesis via an Oxazolidine Intermediate
This protocol is adapted from methodologies described in patent literature for preparing deuterated D-serine analogs.[6][7][9]
Step 1: Protection of D-Serine
-
Reactants: D-Serine, an appropriate aldehyde or ketone (e.g., pivaldehyde), and a suitable solvent (e.g., toluene).
-
Procedure: D-Serine is reacted with the aldehyde/ketone in the presence of an acid catalyst to form a cyclic oxazolidine derivative. This step protects both the amino and carboxyl groups. Water is removed azeotropically to drive the reaction to completion.
-
Purification: The resulting protected D-Serine is purified using standard techniques such as crystallization or chromatography.
Step 2: Deuteration
-
Reactants: The protected D-Serine derivative, a strong base (e.g., butyllithium), a deuterated source (e.g., D₂O or deuterated acetic acid), and an aprotic solvent (e.g., THF).[6][9]
-
Procedure: The protected D-Serine is dissolved in the aprotic solvent and cooled to a low temperature (e.g., -78 °C).[6] The strong base is added slowly to deprotonate the α-carbon. The reaction mixture is then quenched with a deuterium source to introduce the deuterium atom at the C2 position. For this compound, deuteration at the C3 position would require a different strategy, often starting from a deuterated precursor.[10]
-
Work-up: The reaction is carefully quenched, and the deuterated intermediate is extracted and purified.
Step 3: Deprotection
-
Reactants: The deuterated oxazolidine intermediate and an acid (e.g., hydrochloric acid).[7]
-
Procedure: The protecting group is removed by acid hydrolysis, which opens the oxazolidine ring to yield this compound.[7]
-
Purification: The final product, this compound, is isolated and purified, typically by ion-exchange chromatography or crystallization, to achieve high chemical and enantiomeric purity.
Synthesis Workflow Diagram
Caption: Chemical synthesis workflow for this compound.
Isotopic and Chemical Purity Analysis
Ensuring the isotopic enrichment and chemical purity of this compound is paramount for its application as an internal standard or tracer.[] The primary analytical techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for determining isotopic purity.[12] It can differentiate between the deuterated and non-deuterated forms of D-Serine based on their mass-to-charge ratios (m/z).
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., water or a buffer like PBS).
-
Prepare a series of calibration standards and quality control (QC) samples.
-
For analysis, samples are typically extracted with a protein precipitation agent like methanol.[13]
-
-
Chromatographic Separation:
-
Column: An enantioselective column (e.g., Regis ChiroSil RCA(+)) is crucial to separate D-Serine from any potential L-Serine contamination.[13][14]
-
Mobile Phase: A suitable mobile phase is used to achieve good separation.
-
Injection: A small volume of the prepared sample is injected into the LC system.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Analysis is performed using Multiple Reaction Monitoring (MRM) to enhance specificity.
-
Mass Transitions: The specific mass transitions monitored are:
-
Data Analysis: The isotopic purity is calculated by comparing the peak area of the this compound mass transition to that of the unlabeled D-Serine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the successful incorporation of deuterium and for assessing the overall chemical purity of the sample.
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C2 and C3 positions should be absent or significantly diminished, providing direct evidence of deuteration.[15]
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic changes. Carbons attached to deuterium will exhibit triplet splitting due to C-D coupling and will be shifted slightly upfield.
-
²H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence in the molecule.
Data Summary
The following tables summarize typical quantitative data for commercially available and synthesized this compound.
Table 1: Isotopic and Chemical Purity Data
| Parameter | Specification | Method | Reference |
| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry, NMR | [16][17] |
| Chemical Purity | ≥ 98% | HPLC, NMR | [16][18][19] |
| Enantiomeric Purity | ≥ 99% D-isomer | Chiral HPLC | [20] |
| Deuterium Incorporation | At least 90% | Not Specified | [6] |
Table 2: LC-MS/MS Parameters for Purity Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 109.0 | 63.0 | ESI+ |
| D-Serine (unlabeled) | 106.1 | 60.1 | ESI+ |
Analytical Workflow Diagram
Caption: Workflow for purity analysis of this compound.
Conclusion
The synthesis and rigorous quality control of this compound are essential for its reliable use in research and development. The methodologies outlined in this guide, from chemical synthesis via protected intermediates to detailed purity analysis by LC-MS/MS and NMR, provide a framework for producing and validating high-purity this compound. Adherence to these detailed protocols ensures the accuracy and reproducibility of experiments that rely on this critical isotopically labeled compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN103966276A - Method for synthesizing DL-serine through enzyme catalysis method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2020206367A1 - Processes for the preparation of deuterated d-serine - Google Patents [patents.google.com]
- 7. Sun Pharma Files Patent for Deuterated D-Serine Analogs Method [pharmaceutical-technology.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2019104179A1 - Deuterated analogs of d-serine and uses thereof - Google Patents [patents.google.com]
- 10. Gas chromatography/mass spectrometry analyses of [2,3,3-d3] serine, [2,3,3-d3] cysteine and [3-13 C] cysteine in plasma and skin protein: measurement of transsulphuration in young sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. D-Serine deuterated(Concert Pharmaceuticals, Inc.) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. DL-Serine (2,3,3-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 17. DL-Serine-2,3,3-d3 ≥98 atom % D, ≥98% (CP) | 70094-78-9 [sigmaaldrich.com]
- 18. L-Serine (2,3,3-Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-6863-0.25 [isotope.com]
- 19. L-Serine (2,3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-582-0.5 [isotope.com]
- 20. CN103274956A - Preparation method of D-serine - Google Patents [patents.google.com]
D-Serine-d3 vs. D-Serine: A Technical Guide to Their Biochemical Differences
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-serine is a crucial co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, playing a pivotal role in synaptic plasticity, learning, and memory. Its deuterated isotopologue, D-serine-d3, in which three hydrogen atoms are replaced by deuterium, is an invaluable tool in biochemical and pharmacological research. This technical guide provides an in-depth analysis of the core biochemical differences between D-serine and this compound, focusing on their enzymatic metabolism, receptor interactions, and pharmacokinetic profiles. Understanding these differences is paramount for the accurate design and interpretation of studies utilizing this compound as a tracer or therapeutic agent.
Metabolism: The Kinetic Isotope Effect
The primary biochemical difference between D-serine and this compound lies in their metabolism by the key enzymes serine racemase and D-amino acid oxidase (DAAO). The substitution of hydrogen with the heavier deuterium isotope leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength gives rise to the kinetic isotope effect (KIE), where the cleavage of the C-D bond is slower than that of the C-H bond, resulting in a reduced rate of reaction for the deuterated compound.
Serine Racemase
D-Amino Acid Oxidase (DAAO)
DAAO is the primary enzyme responsible for the degradation of D-serine. Studies have directly investigated the deuterium KIE on the reaction of DAAO with D-serine. A primary deuterium kinetic isotope effect (DV/Kser) of 4.5 has been reported, indicating that the oxidation of this compound is significantly slower than that of D-serine. This reduced degradation rate is a critical factor to consider when using this compound in experimental settings, as it can lead to higher local concentrations and a longer half-life compared to its non-deuterated counterpart.
Data Presentation: Quantitative Comparison
The following tables summarize the known and inferred quantitative biochemical parameters for D-serine and this compound.
| Parameter | D-Serine | This compound | Reference(s) |
| Enzymatic Metabolism | |||
| Serine Racemase KIE | Not Applicable | Inferred to be > 1 (slower reaction) | |
| DAAO KIE (DV/Kser) | Not Applicable | 4.5 |
| Parameter | D-Serine | This compound | Reference(s) |
| NMDA Receptor Binding | |||
| Binding Affinity (Ki) | High affinity co-agonist | Expected to be similar to D-Serine |
| Parameter | D-Serine (Human) | D-Serine (Rat) | This compound (Predicted) | Reference(s) |
| Pharmacokinetics | ||||
| Tmax (oral) | ~1-2 hours |
The Role of D-Serine as a Co-agonist at the NMDA Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, is fundamental to excitatory neurotransmission in the central nervous system. Its activation is a critical component of numerous neurological functions, including synaptic plasticity, learning, and memory formation. Unlike other ionotropic glutamate receptors, the NMDA receptor requires the binding of two distinct ligands for its activation: glutamate and a co-agonist. While glycine was initially identified as the primary co-agonist, subsequent research has established D-Serine, a D-amino acid, as a potent and physiologically relevant modulator of NMDA receptor function in many brain regions.
This technical guide provides an in-depth exploration of the role of D-Serine as an NMDA receptor co-agonist. It will detail the molecular interactions, metabolic pathways, physiological significance, and pathological implications of D-Serine signaling. Furthermore, this guide will present quantitative data in a structured format, outline key experimental protocols, and provide visual representations of critical pathways and workflows to support advanced research and drug development endeavors.
The NMDA Receptor: Structure and Co-agonist Binding
The NMDA receptor is a heterotetrameric complex typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) subunits. This subunit composition dictates the receptor's pharmacological and biophysical properties. Each subunit possesses a modular structure comprising an amino-terminal domain (ATD), a ligand-binding domain (LBD), a transmembrane domain (TMD), and an intracellular carboxy-terminal domain (CTD).
The binding of agonists occurs at the LBDs. Glutamate binds to the LBD of the GluN2 subunits, while the co-agonist, either D-Serine or glycine, binds to the LBD of the GluN1 subunits. The binding of both glutamate and a co-agonist is necessary to induce the conformational change that opens the ion channel, allowing for the influx of Ca²⁺ and Na⁺ and the efflux of K⁺. D-Serine generally exhibits a higher affinity for the co-agonist binding site on the GluN1 subunit compared to glycine.
Biosynthesis and Degradation of D-Serine
The concentration of D-Serine in the brain is tightly regulated by the activity of two key enzymes: Serine Racemase (SR) and D-Amino Acid Oxidase (DAAO).
-
Synthesis by Serine Racemase (SR): D-Serine is synthesized from its enantiomer, L-Serine, by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, Serine Racemase. SR is found in both neurons and astrocytes, and its activity is a primary determinant of D-Serine availability.
-
Degradation by D-Amino Acid Oxidase (DAAO): The degradation of D-Serine is primarily catalyzed by the flavin adenine dinucleotide (FAD)-dependent peroxisomal enzyme, D-Amino Acid Oxidase. DAAO converts D-Serine to hydroxypyruvate, ammonia, and hydrogen peroxide.
Quantitative Data on D-Serine and NMDA Receptor Interaction
The following table summarizes key quantitative parameters related to the interaction of D-Serine with the NMDA receptor and its metabolic enzymes.
| Parameter | Value | Subunit/Enzyme | Comments |
| Binding Affinity (Ki) | |||
| D-Serine | 104 nM | GluN1/GluN2A | Higher affinity than glycine. |
| Glycine | 133 nM | GluN1/GluN2A | |
| EC₅₀ (Effective Concentration) | |||
| D-Serine | ~1 µM | NMDA Receptor | Varies with subunit composition. |
| Glutamate | ~1-5 µM | NMDA Receptor | Varies with subunit composition. |
| Enzyme Kinetics | |||
| SR (Kcat/Km) | 3-4 fold higher for elimination | Serine Racemase | SR has both racemase and eliminase activity. |
| DAAO (Km) | ~50 mM for D-Serine | D-Amino Acid Oxidase | Lower affinity for D-Serine compared to other D-amino acids. |
Physiological Role of D-Serine in Synaptic Plasticity
D-Serine plays a crucial role in NMDA receptor-dependent synaptic plasticity, the cellular basis for learning and memory. This includes both long-term potentiation (LTP) and long-term depression (LTD).
-
Long-Term Potentiation (LTP): The induction of LTP at many synapses, particularly in the hippocampus, is dependent on the activation of NMDA receptors. Astrocytes, in response to neuronal activity, can release D-Serine, which then acts on synaptic NMDA receptors to facilitate the large Ca²⁺ influx required for LTP induction. Depletion of D-Serine has been shown to impair or block LTP.
D-Serine-d3 as a Tracer for In Vivo Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of D-Serine-d3 as a stable isotope tracer for in vivo metabolic studies. D-Serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, plays a critical role in synaptic plasticity, neurodevelopment, and various neuropathologies.[1][2][3][4] The use of deuterated D-Serine (this compound) allows for the precise tracking of its metabolic fate, distribution, and kinetics in living organisms, providing invaluable insights for neuroscience research and the development of novel therapeutics targeting the glutamatergic system.
Introduction to D-Serine Metabolism and Signaling
D-Serine is an important signaling molecule in the central nervous system (CNS). Its synthesis and degradation are tightly regulated to maintain proper neuronal function.
Synthesis: D-Serine is primarily synthesized from its enantiomer, L-Serine, by the enzyme serine racemase (SR).[1][5] A key concept in D-Serine metabolism is the "serine shuttle" hypothesis, which posits that astrocytes synthesize and provide L-Serine to neurons, where it is then converted into D-Serine.[1][3][6]
Degradation: The primary enzyme responsible for D-Serine degradation is D-amino acid oxidase (DAAO), which is found in the liver, kidneys, and brain, although its distribution in the brain is uneven.[7][8][9] DAAO catalyzes the oxidative deamination of D-Serine, and its activity significantly influences the systemic clearance and bioavailability of D-Serine.[1]
Signaling: D-Serine acts as a crucial co-agonist at the glycine site of the NMDA receptor.[3] The binding of both glutamate and a co-agonist (either D-Serine or glycine) is necessary for the activation of the NMDA receptor, which is fundamental for excitatory neurotransmission and synaptic plasticity.[3]
Rationale for Using this compound as a Tracer
Stable isotope tracers, such as this compound, are powerful tools for in vivo metabolic research. Unlike radioactive isotopes, they are non-hazardous and can be used in a wider range of experimental settings, including human studies.[10][11]
The use of this compound allows researchers to:
-
Trace the metabolic fate: Distinguish exogenously administered this compound from the endogenous D-Serine pool.
-
Quantify metabolic pathways: Determine the rate of conversion of D-Serine to L-Serine and other downstream metabolites.
-
Determine pharmacokinetics: Accurately measure the absorption, distribution, metabolism, and excretion (ADME) of D-Serine.
-
Assess blood-brain barrier transport: Investigate the transport of D-Serine into the central nervous system.[6]
Experimental Protocols
This section outlines a general methodology for an in vivo metabolic study using this compound as a tracer in a rodent model, based on established pharmacokinetic studies of unlabeled D-Serine.[1]
Animal Models
-
Species: Mice (e.g., C57BL/6) or rats (e.g., Wistar) are commonly used.
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
This compound Tracer Administration
-
Tracer: D-Serine (2,3,3-d3) can be commercially sourced.
-
Formulation: Dissolve this compound in sterile saline (0.9% NaCl).
-
Route of Administration:
-
Oral (p.o.): For studying oral bioavailability and first-pass metabolism. A typical dose for mice is in the range of 30-600 mg/kg.[1][4]
-
Intraperitoneal (i.p.): For systemic administration bypassing the gastrointestinal tract.
-
Intravenous (i.v.): For direct introduction into the systemic circulation to study distribution and clearance.[6]
-
-
Dosage: The dosage should be determined based on the specific research question and previous studies. For pharmacokinetic studies, a dose of around 30 mg/kg is a reasonable starting point.[1]
Sample Collection
-
Time Points: A series of time points should be selected to capture the absorption, distribution, and elimination phases. For example: 0 (pre-dose), 15, 30, 60, 120, 240, and 480 minutes post-administration.
-
Blood Collection: Blood samples can be collected via tail vein or cardiac puncture (terminal procedure) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Tissue Collection: At the end of the experiment, animals are euthanized, and tissues of interest (e.g., brain regions like cortex and hippocampus, liver, kidney) are rapidly dissected, weighed, and flash-frozen in liquid nitrogen.
Sample Preparation for Analysis
-
Plasma: Proteins are precipitated by adding a solvent like methanol or acetone. The supernatant is collected after centrifugation.
-
Tissues: Tissues are homogenized in a suitable buffer. Proteins are then precipitated, and the supernatant is collected.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites.
-
Chromatography: Enantioselective separation of D- and L-serine is crucial and can be achieved using a chiral column (e.g., Regis ChiroSil RCA(+)).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mass Transitions:
-
D-Serine: m/z 106.1 → 60.1
-
This compound (Internal Standard/Tracer): m/z 109.0 → 63.0
-
-
-
Quantification: A standard curve is generated using known concentrations of D-Serine. The concentration of this compound in the samples is determined by comparing its peak area to that of the internal standard.
Data Presentation
The following tables present illustrative quantitative data based on pharmacokinetic studies of unlabeled D-Serine in mice.[1] These tables serve as a template for presenting data from a this compound tracer study.
Table 1: Pharmacokinetic Parameters of D-Serine in Plasma of Wild-Type Mice after Oral Administration (30 mg/kg)
| Parameter | Value |
| Tmax (h) | 0.7 ± 0.3 |
| Cmax (µM) | Varies with dose |
| t½ (h) | 1.2 |
| AUC (µM*h) | Varies with dose |
Data are presented as mean ± SD.
Table 2: D-Serine Concentrations in Plasma and Brain Tissues of Wild-Type Mice 1 Hour After Oral Administration (30 mg/kg)
| Tissue | Basal D-Serine (µM) | D-Serine at 1h post-dose (µM) |
| Plasma | 3.5 | Significantly increased |
| Cortex | Low | Increased |
| Cerebellum | Negligible | Increased |
These values are indicative and would be specifically measured for this compound in a tracer study.
Visualizations
Signaling and Metabolic Pathways
Experimental Workflow
Logical Relationship of D-Serine Clearance
Conclusion
The use of this compound as a tracer in in vivo metabolic studies offers a robust and safe method to investigate the complex roles of this neuromodulator. By employing the methodologies outlined in this guide, researchers can gain a deeper understanding of D-Serine's pharmacokinetics, metabolic pathways, and its involvement in both normal brain function and disease states. This knowledge is essential for the development of novel therapeutic strategies targeting the NMDA receptor and associated neurological and psychiatric disorders.
References
- 1. Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunocytochemical analysis of D-serine distribution in the mammalian brain reveals novel anatomical compartmentalizations in glia and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-Serine: A Cross Species Review of Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Preferred stereoselective brain uptake of d-serine--a modulator of glutamatergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The rise and fall of the D-serine-mediated gliotransmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of oral D-serine in D-amino acid oxidase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of the neuromodulator D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo evidence for the link between L- and D-serine metabolism in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Anchor: A Technical Guide to D-Serine-d3 as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within the realms of pharmacology and neuroscience, the accurate quantification of endogenous molecules is paramount. D-Serine, a crucial co-agonist at the NMDA receptor, plays a significant role in synaptic plasticity and neurotransmission.[1][2][3] Its accurate measurement in biological matrices is therefore critical for understanding its physiological and pathological roles. This technical guide delves into the core mechanism of D-Serine-d3 as a gold-standard internal standard for the precise and accurate quantification of D-Serine, providing an in-depth understanding for researchers, scientists, and drug development professionals.
The Fundamental Principle: Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). This technique is renowned for its high precision and accuracy. A known amount of the stable isotope-labeled (SIL) internal standard, this compound, is introduced into a sample at the very beginning of the analytical workflow.[4] The fundamental premise is that the SIL internal standard is chemically and physically almost identical to the endogenous analyte, D-Serine.[5][6] Consequently, it experiences the same variations and losses throughout the entire analytical process, including sample extraction, derivatization (if any), and ionization in the mass spectrometer.[4][7]
By measuring the ratio of the mass spectrometric signal of the analyte (D-Serine) to that of the internal standard (this compound), any variability introduced during sample preparation or analysis is effectively cancelled out.[4] This normalization results in a highly reliable and reproducible quantification of the target analyte.[4][8]
Why this compound is an Ideal Internal Standard
Several key characteristics make this compound the preferred internal standard for D-Serine analysis:
-
Near-Identical Physicochemical Properties: this compound and D-Serine share virtually the same chemical and physical properties. This ensures they behave identically during chromatographic separation and ionization, a crucial aspect for accurate quantification.[5]
-
Co-elution: Ideally, the internal standard should co-elute with the analyte to experience the same matrix effects at the same time.[4][9] this compound, due to its structural similarity to D-Serine, typically co-elutes, ensuring that any ion suppression or enhancement caused by the sample matrix affects both compounds equally.[10]
-
Distinct Mass-to-Charge Ratio (m/z): The three deuterium atoms in this compound provide a clear mass shift of +3 Daltons compared to D-Serine. This allows the mass spectrometer to easily distinguish between the analyte and the internal standard, preventing signal overlap.[9]
-
Stable Isotope Labeling: The deuterium atoms are stably incorporated into the D-Serine molecule and are not prone to exchange with protons from the solvent under typical analytical conditions.[4]
Experimental Workflow and Methodologies
The quantification of D-Serine in biological matrices typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental protocol, followed by a visualization of the workflow.
Experimental Protocol: Quantification of D-Serine in Human Plasma
This protocol is a composite of methodologies described in the scientific literature.[11][12][13]
1. Materials and Reagents:
-
D-Serine and this compound standards
-
Human plasma (or other biological matrix)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Mobile phase A (e.g., 0.1% formic acid in water)
-
Mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol)
-
LC column (chiral column for separating D- and L-serine, or a reversed-phase column if a chiral derivatizing agent is used)[11][13]
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: As appropriate for the separation of D-serine from L-serine and other matrix components.
-
Mobile Phase: A gradient of mobile phase A and B.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both D-Serine and this compound. For example:
-
D-Serine: m/z 106 -> m/z 60
-
This compound: m/z 109 -> m/z 63[13]
-
-
Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for the analyte (D-Serine) and the internal standard (this compound).
-
Calculate the peak area ratio (D-Serine / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the D-Serine standards.
-
Determine the concentration of D-Serine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: A typical experimental workflow for the quantification of D-Serine using this compound as an internal standard.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for LC-MS/MS methods for D-Serine analysis using a stable isotope-labeled internal standard. The exact values can vary depending on the specific instrumentation and matrix.
Table 1: Typical Calibration Curve Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 100 ng/mL | [11][14] |
| Correlation Coefficient (r²) | > 0.99 | [12][14] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | [11][13] |
Table 2: Typical Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Reference |
| Precision (%RSD) | < 15% | [14] |
| Accuracy (%Bias) | Within ±15% | [14] |
| Recovery | Consistent and reproducible | [6] |
| Matrix Effect | Minimized or compensated for by IS | [7] |
D-Serine in Signaling Pathways
D-Serine is a critical signaling molecule, primarily acting as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[2][3] The binding of both glutamate and a co-agonist (like D-Serine) is required for the NMDA receptor channel to open, allowing calcium influx and initiating downstream signaling cascades involved in synaptic plasticity, learning, and memory.[1][15]
Caption: Simplified signaling pathway of D-Serine as a co-agonist at the NMDA receptor.
The Logic of Internal Standardization
The use of a stable isotope-labeled internal standard like this compound is a logical approach to overcome the inherent variability in complex analytical procedures. The following diagram illustrates this relationship.
Caption: The logical relationship between analytical challenges and the benefits of using a stable isotope-labeled internal standard.
References
- 1. D-Serine inhibits non-ionotropic NMDA receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-serine regulation of NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. texilajournal.com [texilajournal.com]
- 11. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of D-serine in human serum by LC-MS/MS using a triazole-bonded column after pre-column derivatization with (S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7- (N, N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Natural Abundance of Deuterium and its Effect on D-Serine Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the challenges presented by the natural abundance of deuterium in the precise quantification of D-Serine. It details the biological significance of D-Serine, outlines common analytical methodologies, and critically examines how naturally occurring isotopes can impact analytical accuracy. This document is intended to serve as a resource for researchers in neuroscience, pharmacology, and analytical chemistry, offering insights into best practices for robust D-Serine analysis.
The Natural Abundance of Hydrogen Isotopes
Hydrogen, the most abundant element, exists in nature as three primary isotopes: Protium (¹H), Deuterium (²H or D), and Tritium (³H). While chemically similar, their differing neutron count imparts a significant mass difference, which is the basis for their analytical distinction. Deuterium is a stable, non-radioactive isotope that is naturally present in all hydrogen-containing compounds, including water and biological molecules like amino acids.[1][2]
The natural abundance of these isotopes varies slightly depending on the source, but generally accepted values are summarized below.[1][3][4][5] This low but persistent presence of deuterium means that a small fraction of any given molecule will contain one or more deuterium atoms, making it heavier than its most common isotopologue.
| Isotope | Symbol | Composition | Natural Abundance (atom %) | Stability |
| Protium | ¹H | 1 Proton, 0 Neutrons | ~99.985% | Stable |
| Deuterium | ²H, D | 1 Proton, 1 Neutron | ~0.0115% - 0.0156% | Stable |
| Tritium | ³H, T | 1 Proton, 2 Neutrons | Traces | Radioactive |
The Neurobiological Role of D-Serine
D-Serine is a crucial neuromodulator in the mammalian central nervous system. Unlike most amino acids, which are utilized in their L-form for protein synthesis, D-Serine has a distinct signaling role. It functions as a potent co-agonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.[6][7][8]
The synthesis and release of D-Serine are tightly regulated through a process often called the "serine shuttle." In this pathway, L-Serine, which can be supplied by astrocytes, is taken up by neurons and converted to D-Serine by the enzyme serine racemase (SR).[6][9] D-Serine is then released into the synaptic cleft, where it acts in concert with glutamate to activate NMDA receptors.[8] Dysfunction in D-Serine signaling has been implicated in various neurological and psychiatric disorders, making its accurate quantification a key objective in clinical and preclinical research.[6][7]
Figure 1. D-Serine signaling pathway and the "Serine Shuttle" between astrocytes and neurons.
Analytical Methods for D-Serine Quantification
The analysis of D-Serine is challenging due to its identical chemical properties to the far more abundant L-Serine. Therefore, analytical methods must incorporate a chiral separation step. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.[10][11]
Chiral separation is typically achieved in one of two ways:
-
Chiral Stationary Phase: Using an HPLC column that can stereoselectively interact with the enantiomers, leading to different retention times.[10][11]
-
Chiral Derivatization: Reacting the sample with a chiral reagent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard (non-chiral) reverse-phase column.[12][13][14]
LC-MS/MS is often preferred for its high sensitivity and selectivity, which are crucial for detecting the low concentrations of D-Serine found in biological matrices.[10][11]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. WebElements Periodic Table » Hydrogen » isotope data [webelements.com]
- 3. youtube.com [youtube.com]
- 4. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]
- 5. Hydrogen Isotopes - List and Properties [chemlin.org]
- 6. The Neurobiology of d-Serine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | D-serine as a gliotransmitter and its roles in brain development and disease [frontiersin.org]
- 9. D-serine signalling as a prominent determinant of neuronal-glial dialogue in the healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of D-Serine-d3 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for D-Serine-d3 in a laboratory environment. This compound is a deuterated stable isotope of D-Serine, an important endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. While specific safety data for the deuterated form is limited, the following information, based on D-Serine and general laboratory safety principles, provides a robust framework for its safe use.
Chemical and Physical Properties
Quantitative data for this compound and its non-deuterated analog, D-Serine, are summarized below for easy comparison. This information is critical for proper storage, handling, and experimental design.
| Property | This compound | D-Serine |
| Molecular Formula | C₃D₃H₄NO₃ | C₃H₇NO₃ |
| Molecular Weight | 108.11 g/mol | 105.09 g/mol |
| CAS Number | 1414348-52-9 | 312-84-5 |
| Appearance | White to off-white solid/powder | White to off-white crystalline powder |
| Melting Point | Not available | ~220 °C (decomposes)[1] |
| Solubility | Soluble in water | Soluble in water (50 mg/mL), 1M HCl. Insoluble in ethanol or ether.[1] |
| Storage Temperature | Store at room temperature or as recommended by the supplier (-20°C for long-term storage of solutions)[2] | Store in a dry, cool, and well-ventilated place.[3] |
Hazard Identification and Safety Precautions
While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, good laboratory practices should always be observed when handling this compound.[1]
| Hazard | Description | Precautionary Measures |
| Eye Irritation | May cause eye irritation upon direct contact.[4] | Wear appropriate protective eyeglasses or chemical safety goggles.[1] |
| Skin Irritation | May cause skin irritation with prolonged contact.[4] | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Tract Irritation | Inhalation of dust may cause respiratory tract irritation.[4] | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
| Ingestion | May be harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |
Personal Protective Equipment (PPE)
A summary of recommended PPE for handling this compound is provided below.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[1] |
| Hand Protection | Protective gloves (e.g., nitrile rubber).[5] |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust formation is likely, a NIOSH-approved particulate respirator is recommended.[1] |
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
| Ingestion | Do NOT induce vomiting. Get medical attention.[1] |
Handling, Storage, and Disposal
Proper handling, storage, and disposal procedures are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Procedure |
| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use in a well-ventilated area.[6] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[3] For solutions, store at -20°C for up to one month or -80°C for up to six months.[2] |
| Spill Management | For solid spills, sweep up the material and place it into a suitable, clean, dry, and closed container for disposal. Avoid generating dust. Clean the affected area thoroughly.[7] |
| Disposal | Dispose of waste in accordance with local, regional, and national regulations. D-Serine is not typically classified as hazardous waste, but institutional guidelines should be followed.[1][7] |
Toxicological Information
| Toxicity Aspect | Data for D-Serine |
| Acute Toxicity | No acute toxicity information is available for this product.[1] |
| Nephrotoxicity | High doses of D-serine (>500 mg/kg) have been shown to cause nephrotoxicity in rats, but this effect appears to be species-specific and has not been reported in mice or rabbits.[8] |
| Neurotoxicity | As a potent co-agonist at the NMDA receptor, excessive levels of D-serine could potentially contribute to excitotoxicity. |
| Carcinogenicity | No information available. |
| Mutagenicity | No information available. |
Signaling and Metabolic Pathways
The following diagrams illustrate the key biological pathways involving D-Serine.
Caption: Metabolic pathway of D-Serine.
Caption: Role of D-Serine as a co-agonist in NMDA receptor activation.
Experimental Protocols
The following are generalized protocols for common experimental uses of D-Serine. Researchers should adapt these protocols to their specific experimental needs and consult relevant literature.
In Vivo Administration to Rodents (Mouse Model)
This protocol outlines the general steps for intraperitoneal administration of this compound to mice for behavioral or pharmacokinetic studies.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile syringes and needles (e.g., 27-gauge)
-
Analytical balance
-
Vortex mixer
-
pH meter and solutions for adjustment (if necessary)
Procedure:
-
Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 600-1000 mg/kg) and the weight of the animals.[9]
-
Weigh the this compound accurately.
-
Dissolve the this compound in sterile saline to the desired final concentration. Gentle warming and vortexing may be required to aid dissolution.
-
Ensure the solution is clear and free of particulates. If necessary, adjust the pH to physiological range (7.2-7.4).
-
Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Animal Handling and Dosing:
-
Weigh each mouse immediately before dosing to ensure accurate dose calculation.
-
Gently restrain the mouse.
-
Administer the this compound solution via intraperitoneal (IP) injection. The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg).
-
Administer a vehicle control (e.g., sterile saline) to a separate group of animals.
-
-
Post-Dosing Monitoring:
-
Monitor the animals for any adverse reactions.
-
Proceed with the planned behavioral tests or sample collection for pharmacokinetic analysis at the designated time points.
-
Cell-Based Assay: Assessing Neurotoxicity in Organotypic Hippocampal Slices
This protocol provides a general framework for evaluating the role of D-Serine in NMDA receptor-mediated neurotoxicity in an ex vivo model.
Materials:
-
Organotypic hippocampal slice cultures
-
This compound
-
NMDA
-
Propidium iodide (PI) for assessing cell death
-
Culture medium
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Preparation of Treatment Solutions:
-
Prepare stock solutions of this compound and NMDA in an appropriate solvent (e.g., culture medium).
-
Prepare working solutions at the desired final concentrations.
-
-
Treatment of Slice Cultures:
-
Replace the culture medium with fresh medium containing the treatment conditions. This may include:
-
Control (medium only)
-
NMDA alone
-
This compound alone
-
NMDA in combination with this compound
-
-
Incubate the slices for the desired duration.
-
-
Assessment of Cell Death:
-
Add propidium iodide (PI) to the culture medium. PI is a fluorescent dye that enters cells with compromised membranes and is a marker of cell death.
-
Incubate for a sufficient time for PI uptake.
-
Capture fluorescent images of the slices.
-
-
Data Analysis:
-
Quantify the PI fluorescence intensity in the different treatment groups to determine the extent of cell death.
-
Compare the level of neurotoxicity in the presence and absence of this compound to assess its effect on NMDA-induced cell death.
-
Conclusion
This compound is a valuable tool for researchers studying the glutamatergic system and its role in health and disease. While it is not considered a hazardous substance, adherence to standard laboratory safety protocols is essential. This guide provides a comprehensive overview of the information necessary for the safe handling, storage, and use of this compound. Researchers should always consult the most recent Safety Data Sheet from their supplier and relevant literature for their specific applications.
References
- 1. A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-serine Measurements in Brain Slices or Other Tissue Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral administration of D-serine prevents the onset and progression of colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. D-Serine May Ameliorate Hippocampal Synaptic Plasticity Impairment Induced by Patients’ Anti-N-methyl-D-aspartate Receptor Antibodies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-Serine: A Cross Species Review of Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | D-Serine: A Cross Species Review of Safety [frontiersin.org]
Methodological & Application
Application Note: Quantification of D-Serine in Human Plasma by LC-MS/MS using D-Serine-d3
For Research Use Only. Not for use in diagnostic procedures.
Introduction
D-Serine is an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity, neurodevelopment, and neurodegeneration. Its accurate quantification in biological matrices is essential for understanding its physiological and pathological roles. Plasma concentrations of D-serine may serve as a clinically translatable biomarker in NMDA receptor-related diseases. This application note describes a sensitive and specific LC-MS/MS method for the quantification of D-Serine in human plasma using its stable isotope-labeled counterpart, D-Serine-d3, as an internal standard (IS). The method involves a straightforward sample preparation procedure followed by chromatographic separation and mass spectrometric detection.
Signaling Pathway
D-Serine is synthesized from L-Serine by the enzyme serine racemase. It acts as a co-agonist at the glycine site of the NMDA receptor, which is necessary for its activation by the primary agonist, glutamate. The "serine shuttle" pathway highlights the metabolic crosstalk between astroglia, which supply L-serine, and neurons, where D-serine is synthesized. Dysregulation of D-Serine signaling is implicated in various neurological and psychiatric disorders.
Experimental Workflow
The analytical method involves protein precipitation from plasma samples, followed by chiral chromatographic separation and detection by tandem mass spectrometry.
Materials and Reagents
-
D-Serine (≥98% purity)
-
This compound (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
-
Phosphate Buffered Saline (PBS)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer
-
Chiral chromatography column (e.g., Regis® ChiroSil RCA (+), 150 x 4.6 mm, 5-µm)
-
Microcentrifuge
-
Nitrogen evaporator
-
Vortex mixer
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions : Prepare stock solutions of D-Serine (250 µg/mL) and this compound (100 µg/mL) in a 1:1 methanol/water solution.
-
Working Standard Solutions : Prepare working standard solutions by serially diluting the D-Serine stock solution.
-
Internal Standard Working Solution : Prepare a 5.00 µg/mL working solution of this compound in 1:1 methanol/water.
-
Calibration Standards : Since D-Serine is an endogenous compound, prepare calibration standards by spiking the working standard solutions into a surrogate matrix like PBS.
-
Quality Control (QC) Samples : Prepare QC samples at low, medium, and high concentrations in both PBS and pooled human plasma.
Sample Preparation
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (5.00 µg/mL) to all samples except for the blank.
-
Add 500 µL of methanol to precipitate proteins.
-
Vortex for 2 minutes and then centrifuge at approximately 3,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the residue in 500 µL of a 1:1 methanol/water solution.
-
Vortex for 2 minutes and transfer to an autosampler vial for analysis.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography
-
Column : Regis® ChiroSil RCA (+) (150 x 4.6 mm, 5-µm)
-
Mobile Phase : Isocratic elution with a mixture of 0.2% formic acid in water and 0.2% formic acid in methanol (45:55, v/v).
-
Flow Rate : 0.80 mL/min
-
Column Temperature : Ambient (~22°C)
-
Autosampler Temperature : 5°C
-
Injection Volume : 10 µL
-
Run Time : Approximately 7 minutes
Mass Spectrometry
-
Ionization Mode : Positive Electrospray Ionization (ESI+)
-
Detection Mode : Multiple Reaction Monitoring (MRM)
-
MRM Transitions :
-
D-Serine : m/z 106.1 → 60.1
-
This compound (IS) : m/z 109.0 → 63.0
-
-
Source Parameters :
-
IonSpray Voltage : 5.5 kV
-
Temperature : 550°C
-
Gas 1 (Nebulizer Gas) : 60 (arbitrary units)
-
Gas 2 (Turbo Gas) : 60 (arbitrary units)
-
Curtain Gas : 30 (arbitrary units)
-
Collision Gas : 10 (arbitrary units)
-
-
Compound Parameters :
-
Declustering Potential (DP) : 34 V
-
Entrance Potential (EP) : 6 V
-
Collision Energy (CE) : 16 eV
-
Collision Cell Exit Potential (CXP) : 11 V
-
Quantitative Data Summary
The following tables summarize the performance characteristics of the described method.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range | Correlation Coefficient (r²) |
| D-Serine | PBS | 0.01 - 10 µg/mL | ≥ 0.9997 |
| L-Serine | PBS | 0.1 - 100 µg/mL | Not specified |
Data synthesized from multiple sources indicating typical performance.
Table 2: Precision and Accuracy
| QC Level | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | Plasma | ≤ 8.38% | ≤ 8.7% | 92.93% - 102.29% |
| Medium | Plasma | ≤ 5% | ≤ 8.7% | 92.93% - 102.29% |
| High | Plasma | ≤ 5% | ≤ 8.7% | 92.93% - 102.29% |
Data synthesized from multiple sources indicating typical performance.
Table 3: Recovery and Matrix Effect
| QC Level | Matrix | Extraction Recovery (%) | Matrix Effect (%) |
| Low | Plasma | 84.1% | 80.5 ± 14.0% |
| Medium | Plasma | 78.4% | 80.5 ± 14.0% |
| High | Plasma | 76.4% | 80.5 ± 14.0% |
| IS | Plasma | 82.3% | 78.8% |
Data from Skende et al. (2019).
Conclusion
This application note provides a detailed protocol for a robust and sensitive LC-MS/MS method for the quantification of D-Serine in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for clinical research and drug development applications where the monitoring of D-Serine levels is critical. The use of a chiral column allows for the direct measurement of D-Serine without the need for derivatization, simplifying the workflow.
Application Note and Protocol for D-Serine Analysis in Cerebrospinal Fluid using LC-MS/MS with D-Serine-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of D-Serine in cerebrospinal fluid (CSF) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, D-Serine-d3, for accurate and precise quantification without the need for chemical derivatization.
Introduction
D-Serine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system and is implicated in various neurological functions and disorders.[1] Accurate quantification of D-Serine in CSF is crucial for neuroscience research and the development of novel therapeutics targeting the glutamatergic system. This protocol describes a sensitive and specific LC-MS/MS method for the direct measurement of D-Serine in CSF, employing a chiral stationary phase for the separation of D- and L-serine enantiomers.
Experimental Protocols
Materials and Reagents
-
D-Serine standard (≥98% purity)
-
This compound (isotopic purity ≥98%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Cerebrospinal fluid (CSF) samples
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE or equivalent)
-
Autosampler vials
Standard and Internal Standard Preparation
-
D-Serine Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Serine in ultrapure water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the D-Serine stock solution with ultrapure water to create a calibration curve (e.g., 10 ng/mL to 1000 ng/mL).
-
Working IS Solution (100 ng/mL): Dilute the this compound stock solution with ultrapure water.
Sample Preparation
Due to the low protein content of cerebrospinal fluid, a straightforward protein precipitation step is sufficient for sample clean-up.
-
Thaw CSF samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of CSF sample.
-
Add 10 µL of the 100 ng/mL this compound working internal standard solution.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity LC system or equivalent |
| Column | Chiral Crown Ether Column (e.g., CROWNPAK CR-I(+)) |
| Mobile Phase A | 0.3% Trifluoroacetic acid in 10% Acetonitrile |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 25°C |
Mass Spectrometry:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| D-Serine | 106.1 | 60.1 | 0.1 | 15 |
| This compound (IS) | 109.1 | 63.0 | 0.1 | 15 |
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the LC-MS/MS method for D-Serine analysis in cerebrospinal fluid.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [2] |
| Lower Limit of Quantification (LLOQ) | 0.14 - 0.20 µmol/L | [3] |
| Intra-day Precision (%CV) | < 3% | [3] |
| Inter-day Precision (%CV) | < 13% | [3] |
| Accuracy (% Recovery) | 87% - 105% | [1] |
Visualizations
D-Serine Signaling Pathway
Caption: D-Serine synthesis, signaling at the NMDA receptor, and degradation pathway.
Experimental Workflow for D-Serine Analysis in CSF
Caption: Step-by-step workflow for CSF sample preparation and D-Serine analysis.
References
Chiral Separation of D-Serine and L-Serine using HPLC: Application Notes and Protocols Utilizing D-Serine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chiral separation and quantification of D-Serine and L-Serine using High-Performance Liquid Chromatography (HPLC). D-Serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, plays a significant role in neurotransmission, and its levels are implicated in various neurological and psychiatric disorders.[1][2][3][4] Accurate enantiomeric separation and quantification are therefore critical for research and drug development. This guide outlines two primary HPLC methodologies: one employing a chiral stationary phase (CSP) and another utilizing pre-column derivatization to form diastereomers separable on a standard reversed-phase column. Both methods incorporate the use of D-Serine-d3 as an internal standard for robust and accurate quantification, particularly for mass spectrometry-based detection.
Introduction
D-amino acids, once considered unnatural in mammals, are now recognized as vital signaling molecules. D-Serine, in particular, is an important neuromodulator in the central nervous system.[1][3][4] The enzymatic conversion of L-Serine to D-Serine by serine racemase highlights the need for analytical methods capable of distinguishing between these enantiomers.[2][3] HPLC is a powerful technique for this purpose, offering high resolution and sensitivity.[3][4] The choice between a direct approach with a chiral column or an indirect approach with derivatization depends on the available instrumentation, sample matrix, and desired sensitivity. The inclusion of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation and instrument response, ensuring high accuracy and precision in quantification.[5]
Method 1: Chiral Stationary Phase (CSP) HPLC
This method achieves direct enantiomeric separation of underivatized D- and L-Serine. Crown-ether based CSPs are particularly effective for this application.[1]
Experimental Protocol
1. Materials and Reagents:
-
D-Serine (purity > 99%)
-
L-Serine (purity > 99%)
-
This compound (isotopic purity > 99%)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Perchloric acid (HClO₄)
2. Standard Solution Preparation:
-
Stock Solutions (1 mg/mL): Separately dissolve D-Serine, L-Serine, and this compound in HPLC-grade water.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions to the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the mobile phase. Each standard should contain a constant concentration of the this compound internal standard (e.g., 1 µg/mL).
3. Sample Preparation (from biological matrix):
-
Homogenize tissue samples in a suitable buffer.
-
Perform protein precipitation by adding a precipitating agent like methanol or perchloric acid.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before injection.
4. HPLC-MS/MS Conditions:
| Parameter | Condition |
| Column | ChiroSil® SCA(-) or RCA(+), 150 mm x 4.6 mm, 5 µm[1][5] |
| Mobile Phase | 84% Methanol / 16% Water with 5 mM Perchloric Acid[1] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | D/L-Serine: m/z 106.1 → 60.1; this compound: m/z 109.0 → 63.0[5][6] |
Data Presentation
Table 1: Chromatographic Parameters for CSP-HPLC Method
| Analyte | Retention Time (min) (Approx.) | Resolution (α) |
| D-Serine | 6.5 | 1.99[1] |
| L-Serine | 8.2 |
Note: Elution order may be reversed by using the opposite conformation of the chiral stationary phase (e.g., ChiroSil® SCA(+)).
Method 2: Pre-Column Derivatization with Reversed-Phase HPLC
This indirect method involves derivatizing D- and L-Serine with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column, such as a C18 column. A common derivatization strategy uses ortho-phthalaldehyde (OPA) with a chiral thiol, like N-acetyl-L-cysteine (NAC) or N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys).[2][3][4]
Experimental Protocol
1. Materials and Reagents:
-
D-Serine (purity > 99%)
-
L-Serine (purity > 99%)
-
This compound (isotopic purity > 99%)
-
ortho-phthalaldehyde (OPA)
-
Sodium tetraborate buffer (pH ~10)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium dihydrogen phosphate
-
Disodium hydrogen phosphate
-
EDTA-2Na
-
Water (HPLC grade or Milli-Q)
2. Reagent Preparation:
-
OPA/NAC Derivatizing Solution: Prepare a 4 mM OPA-NAC solution.[3]
-
Mobile Phase Buffer (Phosphate Buffer, pH 6.0): Prepare a 100 mmol/L phosphate buffer by mixing appropriate volumes of sodium dihydrogen phosphate and disodium hydrogen phosphate solutions.[3]
3. Standard and Sample Preparation:
-
Prepare stock and working standard solutions of D-Serine, L-Serine, and this compound as described in Method 1.
-
Prepare biological samples as described in Method 1.
4. Derivatization Procedure:
-
Mix the sample or standard solution with the OPA/NAC derivatizing solution at a 4:1 ratio (sample:reagent).[3]
-
Allow the reaction to proceed for 150 seconds at room temperature before injection.[3]
5. HPLC Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm)[7] |
| Mobile Phase | A mixture of 100 mmol/L phosphate buffer (pH 6.0) and methanol (e.g., 82:18 v/v), with the addition of EDTA-2Na.[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | Fluorescence Detector (Excitation: 340 nm, Emission: 450 nm) or Electrochemical Detector (ECD)[3][4][8] or MS/MS |
Data Presentation
Table 2: Chromatographic Parameters for Pre-Column Derivatization HPLC Method
| Analyte (as OPA/NAC derivative) | Retention Time (min) (Approx.) | Resolution (Rs) |
| D-Serine | 25 | 2.145[3] |
| L-Serine | 30 |
Note: Retention times and resolution are highly dependent on the specific C18 column and mobile phase composition used.
Workflow and Pathway Diagrams
Caption: Experimental workflow for chiral separation of D/L-Serine.
Caption: Logical relationship of direct vs. indirect chiral separation.
Conclusion
The accurate chiral separation and quantification of D- and L-Serine are essential for advancing our understanding of neurobiology and for the development of novel therapeutics. The HPLC methods detailed in this document, utilizing either a chiral stationary phase or pre-column derivatization, provide robust and reliable approaches for researchers. The incorporation of this compound as an internal standard is highly recommended to ensure the highest level of accuracy and precision in quantitative studies. The choice of method will depend on the specific application, available instrumentation, and the complexity of the sample matrix.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. akjournals.com [akjournals.com]
- 3. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation and detection of D-/L-serine by conventional HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. [journalijar.com]
- 8. researchgate.net [researchgate.net]
Anwendungshinweis und Protokoll: Derivatisierung von D-Serin mit FMOC-Cl zur Fluoreszenzdetektion
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: D-Serin ist ein wichtiger Co-Agonist am N-Methyl-D-Aspartat (NMDA)-Rezeptor im Zentralnervensystem und spielt eine entscheidende Rolle bei synaptischer Plastizität, Lernen und Gedächtnis. Die genaue Quantifizierung von D-Serin in biologischen Proben ist daher von großem Interesse für die neurowissenschaftliche Forschung und die Entdeckung von Medikamenten. Die Derivatisierung mit 9-Fluorenylmethylchlorformiat (FMOC-Cl) ist eine weit verbreitete und empfindliche Methode zur Analyse von Aminosäuren mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit Fluoreszenzdetektion. FMOC-Cl reagiert mit der primären Aminogruppe von D-Serin und bildet ein hochfluoreszierendes und stabiles Derivat, das eine empfindliche Detektion im Femtomol-Bereich ermöglicht.[1][2]
Diese Anwendungsbeschreibung enthält detaillierte Protokolle für die Derivatisierung von D-Serin mit FMOC-Cl und die anschließende Analyse mittels RP-HPLC mit Fluoreszenzdetektion.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die quantitativen Leistungsdaten der Methode zur Bestimmung von D-Serin nach der Derivatisierung mit FMOC-Cl zusammen.
| Parameter | Wert | Referenz |
| Linearitätsbereich | 0,7 ppm - 5,25 ppm | Sreenivasulu et al., 2015[3] |
| Korrelationskoeffizient (r²) | > 0,99 | Sreenivasulu et al., 2015[3] |
| Nachweisgrenze (LOD) | 0,28 ppm | Sreenivasulu et al., 2015[3] |
| Bestimmungsgrenze (LOQ) | 0,7 ppm | Sreenivasulu et al., 2015[3] |
| Präzision (%RSD) | 0,9 % | Sreenivasulu et al., 2015[3] |
| Wiederfindung am LOQ | 90,1 % | Sreenivasulu et al., 2015[3] |
| Stabilität des Derivats | > 48 Stunden | Einarsson et al., 1996[1] |
Experimentelle Protokolle
Materialien und Reagenzien
-
D-Serin Standard
-
9-Fluorenylmethylchlorformiat (FMOC-Cl), ≥99.0% (HPLC)[4]
-
Borsäure
-
Natriumhydroxid
-
Acetonitril (HPLC-Qualität)
-
Wasser (Milli-Q oder HPLC-Qualität)
-
Orthophosphorsäure
-
Proben (z.B. deproteinisierte Hirnhomogenate, Zerebrospinalflüssigkeit)
Geräte
-
HPLC-System mit Fluoreszenzdetektor
-
Analytische Waage
-
pH-Meter
-
Vortexmischer
-
Mikrozentrifuge
-
Pipetten und Spitzen
-
HPLC-Vials
Vorbereitung der Lösungen
-
Boratpuffer (0,4 M, pH 9,2): 4 g Dinatriumtetraborat (Borax) in 1000 mL Milli-Q-Wasser auflösen.[3] Der pH-Wert kann bei Bedarf mit NaOH oder HCl eingestellt werden. Die Optimierung des pH-Wertes ist entscheidend, da die FMOC-Cl-Schutzreaktion von D-Serin einen pH-Wert von über 8 erfordert, aber bei einem pH-Wert von über 11 empfindlich ist.[3]
-
FMOC-Cl-Lösung (15 mM): 4 mg 9-Fluorenylmethylchlorformiat in 1 mL Acetonitril auflösen.[3] Diese Lösung sollte frisch zubereitet werden.
-
D-Serin-Stammlösung (z.B. 1 mg/mL): Eine genaue Menge D-Serin einwiegen und in Boratpuffer auflösen, um eine Stammlösung zu erhalten.
-
Mobile Phase A: 0,1% Orthophosphorsäure in Milli-Q-Wasser.[3]
-
Mobile Phase B: Acetonitril:Wasser (90:10 v/v).[3]
Detailliertes Derivatisierungsprotokoll (Prä-Säulen-Derivatisierung)
-
Probenvorbereitung: Stellen Sie sicher, dass die Proben frei von Partikeln sind (z. B. durch Zentrifugation oder Filtration) und gegebenenfalls deproteinisiert wurden.
-
Reaktionsansatz: In einem geeigneten Reaktionsgefäß (z. B. HPLC-Vial) werden die Reagenzien in der folgenden Reihenfolge gemischt:
-
Reaktion: Die Mischung sofort und kräftig für einige Sekunden vortexen. Die Reaktion bei Raumtemperatur für 5 Minuten inkubieren.[3] Die quantitative Umsetzung von D-Serin zu N-Fmoc-D-Serin ist innerhalb von 5 Minuten abgeschlossen.[3]
-
Analyse: Die derivatisierte Probe direkt in das HPLC-System injizieren.
HPLC-Protokoll
-
Säule: YMC Pack Pro C18, 150 x 4,6 mm, S-3µm, 12 nm[3]
-
Säulentemperatur: 25 °C[3]
-
Flussrate: 1,0 mL/min[3]
-
Injektionsvolumen: 5,0 µL[3]
-
Fluoreszenzdetektion:
-
Gradientenelution: [3]
Zeit (min) % Mobile Phase B 0,01 45 10,0 60 11,0 100 22,0 100 22,1 45 | 32,0 | 45 |
Visualisierungen
Abbildung 1: Experimenteller Arbeitsablauf für die FMOC-Derivatisierung und HPLC-Analyse von D-Serin.
References
- 1. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes and Protocols for Measuring Serine Racemase Activity Using D-Serine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, plays a pivotal role in synaptic plasticity, neuronal migration, and overall brain development.[1][2] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and neuropathic pain.[3][4] The primary enzyme responsible for the synthesis of D-serine in the mammalian brain is serine racemase (SR), a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-serine to D-serine.[5][6][7] Serine racemase also exhibits a β-elimination activity, converting serine to pyruvate and ammonia.[6][8]
Accurate measurement of serine racemase activity is crucial for understanding its physiological roles and for the development of therapeutic agents targeting the D-serine signaling pathway. The use of stable isotope-labeled substrates, such as D-Serine-d3, coupled with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), offers a robust and specific method for quantifying enzyme activity. This document provides detailed application notes and protocols for the measurement of serine racemase activity by monitoring the conversion of this compound to L-Serine-d3.
Signaling Pathway of D-Serine
D-serine is a key modulator of NMDA receptor activity. Produced primarily in glial cells and neurons by serine racemase, it is released into the synaptic cleft where it binds to the glycine-binding site on the GluN1 subunit of the NMDA receptor.[4] This binding is a prerequisite for the activation of the receptor by glutamate, leading to calcium influx and the initiation of downstream signaling cascades involved in learning, memory, and synaptic plasticity.[4]
Caption: D-Serine synthesis and its role in NMDA receptor activation.
Experimental Workflow for Measuring Serine Racemase Activity
The general workflow involves incubating a biological sample (e.g., purified enzyme, cell lysate, or tissue homogenate) with this compound, followed by quenching the reaction, preparing the sample for analysis, and quantifying the produced L-Serine-d3 using LC-MS/MS.
Caption: Experimental workflow for serine racemase activity assay.
Detailed Experimental Protocols
Protocol 1: Serine Racemase Activity Assay in Cell Lysates
1. Materials and Reagents:
-
Cells expressing serine racemase (e.g., transfected HEK293 cells or primary astrocytes)
-
This compound
-
L-Serine (for standard curve)
-
DL-Serine-d3 (as internal standard)
-
Pyridoxal 5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
EDTA
-
Tris-HCl buffer
-
Trichloroacetic acid (TCA)
-
Diethyl ether
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, containing 10 µM PLP and protease inhibitors).
-
Disrupt the cells by sonication on ice.[9]
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
3. Enzymatic Reaction:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
50 mM Tris-HCl, pH 8.0
-
15 µM PLP
-
2 mM DTT
-
1 mM EDTA
-
Cell lysate (e.g., 50-100 µg of protein)
-
Start the reaction by adding this compound to a final concentration of 10-20 mM.
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-120 minutes). The incubation time should be within the linear range of the reaction.[5]
-
Terminate the reaction by adding an equal volume of ice-cold 10% (w/v) TCA.[5][9]
4. Sample Preparation for LC-MS/MS:
-
Vortex the quenched reaction mixture and centrifuge at 15,000 x g for 10 minutes to precipitate proteins.[5]
-
Transfer the supernatant to a new tube.
-
To remove TCA, extract the supernatant twice with water-saturated diethyl ether.[5]
-
Dry the aqueous phase under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis and add the internal standard (DL-Serine-d3).
Protocol 2: LC-MS/MS Analysis for this compound and L-Serine-d3
1. Chromatographic Conditions (Chiral Separation):
-
Mobile Phase: Isocratic elution with 0.3% trifluoroacetic acid in 10% acetonitrile.[10]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 4°C (maintained in a column cooler).[10]
-
Injection Volume: 5-10 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The specific m/z transitions will depend on the exact deuteration pattern of the standards used. For a d3-labeled serine, the precursor ion will be [M+H]+ at m/z 109.1. The product ion for monitoring would be m/z 63.0.[10][12]
-
It is essential to optimize the MRM transitions for both the analyte (L-Serine-d3) and the internal standard (e.g., another deuterated serine isotopologue if not using DL-Serine-d3) on the specific mass spectrometer being used.
-
3. Data Analysis:
-
Generate a standard curve using known concentrations of L-Serine-d3.
-
Quantify the amount of L-Serine-d3 produced in the enzymatic reaction by interpolating its peak area ratio to the internal standard against the standard curve.
-
Calculate the specific activity of serine racemase as nmol or µmol of L-Serine-d3 produced per minute per milligram of protein.
Data Presentation
The following tables summarize typical quantitative data that can be obtained from serine racemase activity assays.
Table 1: Kinetic Parameters of Purified Rat Brain Serine Racemase
| Substrate | Km (mM) | Vmax (nmol/min/mg) |
| L-Serine | 4.5 | 120 |
| D-Serine | 7.2 | 85 |
Data adapted from studies on purified serine racemase. Actual values may vary based on experimental conditions.[5]
Table 2: LC-MS/MS MRM Transitions for Serine Enantiomers and Deuterated Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| D-Serine | 106.1 | 60.0 | [10] |
| L-Serine | 106.1 | 60.1 | [10] |
| DL-Serine-d3 | 109.1 | 63.0 | [10] |
| D-Serine | 106.1 | 60.1 | [12] |
| (D, L)-Serine-d3 | 109.0 | 63.0 | [12] |
Note: Product ions can differ slightly based on instrumentation and optimization.
Table 3: Endogenous Concentrations of D- and L-Serine in Human Plasma
| Analyte | Concentration Range (µg/mL) | Concentration Range (µM) | Reference |
| D-Serine | 0.124 - 0.199 | 1.18 - 1.90 | [10] |
| L-Serine | 7.97 - 13.1 | 75.8 - 124.6 | [10] |
Applications in Drug Development
The protocols described herein are valuable for:
-
High-throughput screening of potential serine racemase inhibitors or activators.
-
Characterizing the mechanism of action of novel drug candidates targeting the D-serine pathway.
-
Assessing the in vivo efficacy of compounds by measuring serine racemase activity in animal models of neurological disorders.
-
Translational studies to correlate enzyme activity with disease progression or therapeutic response.
The development of drugs that modulate serine racemase activity holds promise for treating conditions associated with NMDA receptor dysfunction.[13][14] For instance, inhibitors could be beneficial in conditions of excessive NMDA receptor activation, while activators might be useful in diseases characterized by NMDA receptor hypofunction, such as schizophrenia.[13]
References
- 1. Frontiers | D-serine as a gliotransmitter and its roles in brain development and disease [frontiersin.org]
- 2. [PDF] D-serine as a gliotransmitter and its roles in brain development and disease | Semantic Scholar [semanticscholar.org]
- 3. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function [frontiersin.org]
- 7. Serine racemase - Wikipedia [en.wikipedia.org]
- 8. Serine racemase modulates intracellular D-serine levels through an alpha,beta-elimination activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serine racemase: A glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalytical method for the simultaneous determination of D- and L-serine in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. D-serine reconstitutes synaptic and intrinsic inhibitory control of pyramidal neurons in a neurodevelopmental mouse model for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] D-Serine May Ameliorate Hippocampal Synaptic Plasticity Impairment Induced by Patients’ Anti-N-methyl-D-aspartate Receptor Antibodies in Mice | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: In Vivo Microdialysis for D-Serine with D-Serine-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a significant role in synaptic plasticity, neurodevelopment, and various neurological disorders.[1][2][3] In vivo microdialysis is a powerful technique for monitoring the extracellular levels of D-Serine in the brain of freely moving animals, providing valuable insights into its physiological and pathological roles.[4][5][6] The use of a stable isotope-labeled internal standard, such as D-Serine-d3, is critical for accurate quantification by correcting for variations in sample processing and analytical instrumentation.[7] This document provides a detailed protocol for conducting in vivo microdialysis experiments to measure D-Serine, incorporating the use of this compound.
D-Serine Signaling Pathway
D-Serine is synthesized from L-Serine by the enzyme serine racemase.[1][2] It is then released into the synaptic cleft, where it binds to the glycine site of the NMDA receptor, a necessary step for receptor activation by glutamate.[1][3][8] The clearance of D-Serine from the synapse is mediated by transporters.[1] Dysregulation of D-Serine signaling has been implicated in conditions such as schizophrenia and neurodegenerative diseases.[2][9]
Caption: D-Serine Synthesis and Co-agonist Action at the NMDA Receptor.
Experimental Protocols
This section outlines the key steps for performing in vivo microdialysis to measure D-Serine, followed by sample analysis using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
In Vivo Microdialysis Experimental Workflow
The overall experimental process involves several stages, from surgical preparation of the animal to the final analysis of the collected dialysates.
Caption: In Vivo Microdialysis Experimental Workflow.
Materials
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) are commonly used.
-
Microdialysis Probes: Commercially available or custom-made probes with a suitable molecular weight cut-off (MWCO) membrane.
-
Stereotaxic Apparatus: For accurate probe implantation.
-
Microinfusion Pump: To deliver the perfusion fluid at a constant flow rate.
-
Fraction Collector: For automated collection of dialysate samples.
-
Artificial Cerebrospinal Fluid (aCSF): The composition should mimic the brain's extracellular fluid. A typical recipe is provided in the table below.
-
D-Serine and this compound Standards: For calibration curves and as an internal standard.
-
HPLC-MS/MS System: For the sensitive and specific quantification of D-Serine.
Methods
-
Animal Surgery and Probe Implantation:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic apparatus.
-
Perform a craniotomy over the target brain region (e.g., prefrontal cortex, striatum, or hippocampus).[6]
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, connect the inlet of the microdialysis probe to a microinfusion pump and the outlet to a fraction collector.[10]
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[10]
-
Allow for a stabilization period of at least 1-2 hours to establish a baseline.
-
Collect dialysate samples at regular intervals (e.g., 10-20 minutes).[10]
-
Immediately after collection, add a known concentration of this compound internal standard to each sample.
-
Store the samples at -80°C until analysis.[11]
-
-
Sample Analysis by LC-MS/MS:
-
Derivatization (Optional but Recommended for HPLC with Fluorescence): For enhanced sensitivity and chromatographic separation of D- and L-serine, pre-column derivatization can be performed using reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[12]
-
Chromatographic Separation: Use a suitable reversed-phase HPLC column to separate D-Serine from other components in the dialysate.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection of D-Serine and this compound.
-
Quantification: Generate a calibration curve using known concentrations of D-Serine standards. The concentration of D-Serine in the dialysate samples is determined by the ratio of the peak area of D-Serine to that of the this compound internal standard.
-
Data Presentation
The following tables summarize typical experimental parameters and analytical performance data for the in vivo microdialysis of D-Serine.
Table 1: Typical In Vivo Microdialysis Experimental Parameters
| Parameter | Typical Value/Range | Reference |
| Animal Model | Adult Male Rat (Sprague-Dawley/Wistar) | [6] |
| Target Brain Region | Prefrontal Cortex, Striatum, Cerebellum | [6][13] |
| Microdialysis Probe | CMA/10 or similar | [10] |
| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) | [10] |
| NaCl | 147 mM | [10] |
| KCl | 4 mM | [10] |
| CaCl₂ | 2.3 mM | [10] |
| Flow Rate | 1.0 - 2.0 µL/min | [10] |
| Sample Collection Interval | 10 - 20 min | [10] |
| Internal Standard | This compound | [7] |
Table 2: Example LC-MS/MS Analytical Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 0.19 - 25 nmol/mL | [14] |
| Coefficient of Variation (CV%) | ≤ 8% for low QC, ≤ 5% for high QC | [14] |
| Limit of Detection (LOD) | 2.56 x 10⁻⁹ mol L⁻¹ | [13] |
| Limit of Quantification (LOQ) | 8.53 x 10⁻⁹ mol L⁻¹ | [13] |
| Precision | Within 5.14% | [12] |
| Accuracy | Within 109% | [12] |
Conclusion
This protocol provides a comprehensive guide for the in vivo microdialysis of D-Serine using this compound as an internal standard. The combination of in vivo microdialysis with sensitive analytical techniques like LC-MS/MS allows for the accurate and reliable measurement of extracellular D-Serine levels in the brain. This methodology is invaluable for investigating the role of D-Serine in neurotransmission and for the development of novel therapeutics targeting the glutamatergic system.
References
- 1. researchgate.net [researchgate.net]
- 2. The Neurobiology of d-Serine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability [frontiersin.org]
- 4. Neuronal release of d-serine: a physiological pathway controlling extracellular d-serine concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. buczynski-gregus.com [buczynski-gregus.com]
- 6. Extracellular concentration of endogenous free D-serine in the rat brain as revealed by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. D-serine modulates the NMDA receptor/nitric oxide/cGMP pathway in the rat cerebellum during in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | D-Serine: A Cross Species Review of Safety [frontiersin.org]
- 10. uva.theopenscholar.com [uva.theopenscholar.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of D- and L-serine in rat brain microdialysis sample using a column-switching HPLC with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. akjournals.com [akjournals.com]
- 14. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of D-Serine in Neuronal Cell Cultures using GC-MS with D-Serine-d3 Internal Standard
Abstract
This application note provides a detailed protocol for the quantitative analysis of D-Serine in neuronal cell cultures using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard, D-Serine-d3. D-Serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a significant role in synaptic plasticity and neurotransmission. Accurate quantification of D-Serine in neuronal cultures is essential for research in neurobiology, pharmacology, and drug development. This method involves sample preparation from neuronal cell lysates, derivatization to enhance volatility, and subsequent analysis by chiral GC-MS for the precise and sensitive quantification of D-Serine.
Introduction
D-Serine is an endogenous amino acid that acts as a potent co-agonist at the glycine-binding site of NMDA receptors, which are critical for excitatory neurotransmission and synaptic plasticity in the central nervous system.[1] Dysregulation of D-Serine levels has been implicated in various neurological and psychiatric disorders. Therefore, the ability to accurately measure D-Serine concentrations in in vitro models such as neuronal cell cultures is of high importance for understanding its physiological roles and for the development of novel therapeutics.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules. However, the analysis of amino acids like D-Serine by GC-MS requires a derivatization step to increase their volatility. Furthermore, to differentiate between the D- and L-enantiomers, a chiral separation method is necessary. This application note details a robust method for the chiral separation and quantification of D-Serine using a Chirasil-L-Val capillary column, following derivatization. The use of this compound as an internal standard ensures high accuracy and precision by correcting for variations during sample preparation and analysis.
D-Serine Signaling Pathway
D-Serine plays a pivotal role in glutamatergic neurotransmission by modulating the activity of NMDA receptors. The synthesis and release of D-Serine are tightly regulated, involving a metabolic interplay between neurons and surrounding glial cells, often referred to as the "serine shuttle". Astrocytes are thought to synthesize and release L-Serine, which is then taken up by neurons and converted to D-Serine by the enzyme serine racemase. Upon release into the synaptic cleft, D-Serine binds to the co-agonist site on the GluN1 subunit of the NMDA receptor, which is necessary for receptor activation by glutamate.
References
Application Note: Quantification of D-Serine in Human Plasma using a Validated LC-MS/MS Method with D-Serine-d3 as Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-serine is an endogenous co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity, learning, and memory.[1][2][3] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, making its accurate quantification in biological matrices like plasma a critical aspect of clinical research and drug development. This application note provides a detailed protocol for the sensitive and selective quantification of D-serine in human plasma samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, D-serine-d3.
The method described herein involves protein precipitation for sample cleanup, followed by either direct analysis using a chiral column or derivatization for separation on a standard reverse-phase column. The use of this compound as an internal standard (IS) ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.
D-Serine Signaling Pathway
D-serine acts as a crucial neuromodulator by binding to the co-agonist site (formerly known as the glycine site) of the NMDA receptor. This binding is a prerequisite for the receptor to be activated by glutamate, leading to calcium influx and downstream signaling cascades essential for synaptic plasticity.
Caption: D-Serine as a co-agonist in NMDA receptor activation.
Experimental Workflow
The overall workflow for the quantification of D-serine in plasma samples is depicted below. It involves sample collection, protein precipitation, potential derivatization, LC-MS/MS analysis, and data processing.
Caption: Workflow for D-Serine quantification in plasma.
Detailed Experimental Protocol
This protocol is a synthesis of validated methods for D-serine quantification.[4][5][6]
1. Materials and Reagents
-
D-Serine and this compound standards
-
Human plasma (with appropriate anticoagulant, e.g., EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA) (LC-MS grade)
-
Water (LC-MS grade)
-
Phosphate-buffered saline (PBS) for surrogate matrix calibration curves
-
Optional Derivatization Reagent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or (R)-1-Boc-2-piperidine carbonyl chloride.[4][7][8]
2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of D-serine and this compound in water.
-
Working Standard Solutions: Serially dilute the D-serine stock solution with PBS to prepare calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) in methanol.
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma sample, calibration standard, or quality control (QC) sample, add 200 µL of the IS working solution (in methanol).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
Two primary approaches are presented: direct analysis with a chiral column and analysis after chiral derivatization.
Method A: Direct Analysis with Chiral Column [5][6]
-
LC Column: Chiral column, e.g., CROWNPAK CR-I(+) or Regis® ChiroSil RCA (+), maintained at a controlled temperature (e.g., ambient or cooled).
-
Mobile Phase: Isocratic elution with a mixture such as 0.3% TFA in 10% acetonitrile or 0.2% formic acid in water/methanol (45:55 v/v).[5][6]
-
Flow Rate: 0.4 - 0.8 mL/min.
-
Injection Volume: 10 µL.
Method B: Chiral Derivatization with Reverse-Phase Column [4][9]
-
Derivatization Step (Example with (R)-1-Boc-2-piperidine carbonyl chloride):
-
After protein precipitation and supernatant collection, add the derivatizing agent.
-
Incubate to allow the reaction to complete.
-
Quench the reaction as necessary.
-
-
LC Column: C18 column, e.g., Zorbax Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of water with 0.3% TFA (A) and methanol with 0.3% TFA (B).[4]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 20 µL.
Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
D-Serine: m/z 106.1 -> 60.1
-
This compound (IS): m/z 109.1 -> 63.0
-
-
Instrument Parameters: Optimize source parameters such as ion spray voltage, temperature, nebulizer gas, and curtain gas, as well as compound-specific parameters like declustering potential and collision energy.[6]
Quantitative Data Summary
The following tables summarize typical validation parameters and endogenous plasma concentrations reported in various studies.
Table 1: LC-MS/MS Method Validation Parameters for D-Serine Quantification
| Parameter | Method A (Chiral Column)[5] | Method B (Derivatization)[4] |
| Linearity Range | 0.01 - 10 µg/mL | 0.19 - 25 nmol/mL |
| LLOQ | 0.01 µg/mL | 0.19 nmol/mL |
| Intra-day Precision (%RSD) | < 15% | < 8.38% |
| Inter-day Precision (%RSD) | < 15% | < 8.38% |
| Accuracy | Within ±15% | 92.93% - 102.29% |
| Internal Standard | DL-serine-d3 | D-Arginine |
Table 2: Reported Endogenous D-Serine Concentrations in Human Plasma
| Study | Concentration Range | Notes |
| Sugimoto et al. (2015)[5] | 0.124 - 0.199 µg/mL | Healthy human subjects. |
| D'Aniello et al. (2014)[4] | ~1.48 nmol/mL (pooled plasma) | Similar to previously reported levels.[4] |
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and selective approach for the quantification of D-serine in human plasma. The protocol can be adapted with or without a derivatization step, depending on the availability of chiral chromatography columns. This application note serves as a comprehensive guide for researchers in neuroscience and clinical diagnostics, enabling reliable measurement of this critical neuromodulator.
References
- 1. D-Serine inhibits non-ionotropic NMDA receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-serine regulation of NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method for the simultaneous determination of D- and L-serine in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. [journalijar.com]
- 9. Development and validation of a sensitive LC-MS/MS method for the determination of D-serine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NMR Spectroscopy for D-Serine-d3 Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterium-labeled D-Serine (D-Serine-d3) in metabolic tracing studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique allows for the non-invasive tracking of D-serine's metabolic fate, offering insights into its role in various physiological and pathological processes, particularly in neuroscience and oncology.
Introduction to D-Serine Metabolism and its Significance
D-serine is a crucial neuromodulator, acting as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are pivotal for synaptic plasticity, learning, and memory.[1][2] Its metabolism is tightly regulated by the enzymes serine racemase (SRR), which synthesizes D-serine from L-serine, and D-amino acid oxidase (DAAO), which degrades it.[3] Dysregulation of D-serine levels has been implicated in a range of neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease, as well as in the metabolism of certain cancers like glioblastoma.[4]
Stable isotope tracing with this compound, coupled with NMR spectroscopy, provides a dynamic window into these metabolic pathways. By introducing a deuterium-labeled version of D-serine, researchers can follow its conversion into various downstream metabolites, thereby elucidating pathway fluxes and identifying potential therapeutic targets.
Data Presentation: Quantitative Analysis of this compound Metabolism
The following table summarizes representative quantitative data from a hypothetical metabolic tracing study in a glioblastoma cell line incubated with this compound. The data reflects the changes in metabolite concentrations over time as measured by 2H NMR spectroscopy.
| Metabolite | Chemical Shift (ppm) | Concentration (µmol/g tissue) at 0h | Concentration (µmol/g tissue) at 4h | Concentration (µmol/g tissue) at 24h |
| This compound | ~3.9 | 500 | 250 | 50 |
| Glycine-d2 | ~3.55 | 0 | 75 | 150 |
| Formate-d | ~8.45 | 0 | 25 | 60 |
| Deuterated Water (HDO) | ~4.7 | Baseline | Baseline + Δ | Baseline + 2Δ |
Note: The chemical shifts are approximate and can vary based on experimental conditions such as pH and temperature. The concentrations are illustrative and would be determined experimentally. The change in deuterated water (HDO) is represented as Δ, indicating an increase from the baseline natural abundance.
Experimental Protocols
Cell Culture and this compound Labeling
This protocol is adapted for an adherent glioblastoma cell line.
Materials:
-
Glioblastoma cell line (e.g., U87 MG)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, without L-serine and glycine
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
Procedure:
-
Culture glioblastoma cells in standard DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Once cells reach 80% confluency, replace the standard medium with the custom DMEM lacking L-serine and glycine, supplemented with 10% dialyzed FBS and 1% penicillin-streptomycin.
-
Add this compound to the medium at a final concentration of 500 µM.
-
Incubate the cells for the desired time points (e.g., 0, 4, 24 hours).
-
At each time point, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping them into a pre-chilled tube.
-
Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C.
-
Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until metabolite extraction.
Metabolite Extraction for NMR Analysis
Materials:
-
Methanol (pre-chilled to -80°C)
-
Chloroform (pre-chilled to -20°C)
-
Ultrapure water (ice-cold)
-
Centrifuge capable of reaching 14,000 x g at 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Resuspend the frozen cell pellet in 1 mL of a pre-chilled methanol:chloroform:water solution (2:1:1 v/v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 10 minutes, with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the polar and non-polar phases.
-
Carefully collect the upper aqueous phase containing polar metabolites into a new pre-chilled tube.
-
Lyophilize the aqueous extract to dryness.
-
Store the dried metabolite extract at -80°C until NMR analysis.
NMR Sample Preparation and Data Acquisition
Materials:
-
Deuterium oxide (D2O) with 0.05% (w/v) Trimethylsilylpropanoic acid (TSP) as an internal standard
-
NMR tubes (e.g., 5 mm)
Procedure:
-
Reconstitute the lyophilized metabolite extract in 600 µL of D2O containing TSP.
-
Vortex briefly to ensure complete dissolution.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant to an NMR tube.
-
Acquire 2H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a deuterium probe.
Suggested NMR Parameters (for 2H Spectroscopy):
-
Pulse Sequence: A simple pulse-acquire sequence is often sufficient. For samples with a large water signal, a solvent suppression sequence may be necessary.
-
Temperature: 298 K (25°C)
-
Spectral Width: 15-20 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on metabolite concentrations)
Data Processing:
-
Apply a line broadening of 0.5-1.0 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift to the TSP signal at 0.00 ppm.
-
Integrate the signals corresponding to this compound and its deuterated metabolites.
-
Quantify the metabolite concentrations relative to the known concentration of the TSP internal standard.
Visualizations
D-Serine Metabolic Pathway
Caption: Metabolic pathways of this compound traced by NMR spectroscopy.
D-Serine Signaling at the NMDA Receptor
Caption: D-Serine as a co-agonist in NMDA receptor signaling.
Experimental Workflow for this compound Metabolic Tracing
Caption: Workflow for NMR-based metabolic tracing with this compound.
References
- 1. D-serine Measurements in Brain Slices or Other Tissue Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Serine: A Cross Species Review of Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levels of D-serine in the brain and peripheral organs of serine racemase (Srr) knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization of D-Serine and D-Serine-d3 with OPA/NAC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the derivatization of D-Serine and its deuterated analog, D-Serine-d3, using o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC). This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible results.
Experimental Protocol: OPA/NAC Derivatization of D-Serine and this compound for HPLC Analysis
This protocol outlines the pre-column derivatization of D-Serine and this compound with OPA/NAC for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection.
Materials:
-
D-Serine and this compound standards
-
o-phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Boric acid
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K2CO3)
-
Methanol (HPLC grade)
-
Ethanol (95%)
-
Water (deionized, 18.2 MΩ-cm)
-
Acetic Acid (Glacial)
-
Sample containing D-Serine or this compound
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.4): Dissolve boric acid in deionized water to a concentration of 0.4 M. Adjust the pH to 10.4 with a concentrated NaOH solution.
-
Carbonate Buffer (0.5 M, pH 10): Dissolve 6.9 g of potassium carbonate (K2CO3) in approximately 50 mL of water. Add 10 mL of 2 N hydrochloric acid (HCl) and adjust the final volume to 100 mL with water.[1]
-
OPA Stock Solution (20 mg/mL in Methanol): Dissolve 20 mg of OPA in 1 mL of methanol. This solution should be prepared fresh.
-
NAC Solution (10 mg/mL): Dissolve 10 mg of NAC in the appropriate buffer (e.g., OPA diluent or borate buffer). This solution is best prepared fresh.
-
OPA/NAC Working Reagent:
-
Method A: Prepare a stock solution by dissolving 20 mg of OPA in 1 mL of methanol, then adding 10 mg of NAC and 9 mL of OPA diluent (borate buffer). This stock is stable for up to 5 days at 4°C. For daily use, dilute 1 mL of the stock reagent into 4 mL of OPA diluent.
-
Method B: A 20 mmol/L OPA-NAC solution can be prepared by dissolving 27 mg of OPA in 1 mL of ethanol, then adding 32.7 mg of NAC and bringing the final volume to 10 mL with 0.5 mol/L carbonate buffer (pH 10).[1] A 4 mmol/L working solution is then made by diluting the stock solution.[1]
-
Derivatization Procedure:
This procedure can be performed manually or automated using an autosampler.
-
Sample Preparation: Ensure your D-Serine or this compound standard or sample is dissolved in a suitable solvent, such as 0.03 N perchloric acid, and diluted to the desired concentration.
-
Mixing: In a microcentrifuge tube or autosampler vial, mix the sample solution with the OPA/NAC working reagent. A common ratio is 1:1 (v/v), for example, 20 µL of sample and 20 µL of working reagent. Another reported ratio is 4:1 (sample to reagent).[1]
-
Reaction Time: Allow the reaction to proceed at room temperature for a defined period, typically between 1 to 2 minutes.[2]
-
Stopping the Reaction (Optional but Recommended): To stabilize the derivatives and prevent their degradation, especially for delayed injections, the reaction can be stopped by adding an acid. Add a volume of 1 M acetic acid (e.g., 8 µL for a 40 µL reaction mix) to neutralize the basic pH.
-
Injection: Inject an appropriate volume (e.g., 10-20 µL) of the final reaction mixture into the HPLC system.[1]
Note on this compound: The derivatization protocol for this compound is identical to that of D-Serine. The deuterium atoms do not interfere with the OPA/NAC reaction at the primary amine and thiol groups. The resulting derivative will have a higher mass, which is relevant for mass spectrometry detection but does not significantly alter the chromatographic behavior under typical reversed-phase conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal/Peak Area | 1. Incorrect pH: The derivatization reaction is pH-dependent and requires basic conditions (typically pH 9-10.5).[3][4] 2. Degraded Reagents: OPA and NAC solutions can degrade over time. 3. Insufficient Reagent Concentration: The molar ratio of the derivatization reagent to the analyte is crucial.[3] 4. Short Reaction Time: The derivatization reaction may not have gone to completion. | 1. Verify the pH of your buffer and the final reaction mixture. Adjust as necessary. 2. Prepare fresh OPA and NAC solutions daily. Store stock solutions appropriately (e.g., at 4°C in the dark). 3. Optimize the reagent-to-sample ratio. An excess of the OPA/NAC reagent is generally recommended. A serine to OPA-Boc ratio of 1:1.5 was found to be optimal in one study.[3] 4. Ensure a sufficient reaction time (e.g., 1-2 minutes) before stopping the reaction or injecting.[2] |
| Poor Peak Shape (Tailing, Splitting) | 1. Sample pH: Injection of a highly basic sample onto the HPLC column can cause peak distortion. 2. Column Overload: Injecting too high a concentration of the derivatized analyte. 3. Formation of Multiple Derivatives: Some amino acids can form multiple OPA derivatives.[5] | 1. Neutralize the reaction mixture with an acid (e.g., acetic acid) before injection to improve peak shape and extend column life. 2. Dilute the sample or reduce the injection volume. 3. This is less common for serine but can occur. Adjusting the OPA to NAC ratio may help favor the formation of a single derivative. |
| Inconsistent Peak Areas/Poor Reproducibility | 1. Derivative Instability: The OPA-amino acid derivatives are known to be unstable.[4] The half-life of the D-serine derivative with OPA-Boc was found to be around 90.5 minutes.[3] 2. Variable Reaction Time: Inconsistent timing between derivatization and injection. 3. Temperature Fluctuations: Reaction kinetics are temperature-dependent. | 1. Use an autosampler for precise and consistent timing of the derivatization and injection steps. If performing manually, maintain a strict and consistent timeline for all samples and standards. Stopping the reaction with acid can also improve stability. 2. Automate the derivatization and injection process if possible. 3. Perform the derivatization at a consistent room temperature. |
| Extraneous Peaks in the Chromatogram | 1. Reagent Blank Peaks: The OPA/NAC reagent itself may produce peaks. 2. Sample Matrix Interference: Other primary amines in the sample will also be derivatized. | 1. Inject a reagent blank (all derivatization components without the analyte) to identify any peaks originating from the reagents. 2. Employ appropriate sample cleanup procedures (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. |
Frequently Asked Questions (FAQs)
Q1: Why is a basic pH required for the OPA/NAC derivatization? A1: The reaction between OPA, a primary amine (like D-Serine), and a thiol (NAC) to form a fluorescent isoindole derivative proceeds efficiently only under basic conditions, typically between pH 9 and 10.5.[3][4] This is because the primary amine needs to be in its unprotonated, nucleophilic state to attack the aldehyde groups of OPA.
Q2: How stable are the D-Serine-OPA/NAC derivatives? A2: The stability of OPA derivatives can be a concern. Studies have shown that the fluorescence signal can decrease over time. For instance, with a similar derivatizing agent (OPA-Boc), the half-life of the D-serine derivative was approximately 90.5 minutes.[3] It is crucial to control the time between derivatization and injection consistently for all samples and standards. Automating the process is highly recommended. Some protocols suggest that OPA-NAC derivatives are more stable than those formed with other thiols.
Q3: Can I use a different thiol instead of N-acetyl-L-cysteine (NAC)? A3: Yes, other thiols like 3-mercaptopropionic acid (MPA) or N-isobutyryl-L-cysteine (IBLC) can be used.[5][6] The choice of thiol can affect the stability, chromatographic retention, and fluorescence intensity of the resulting derivative. NAC is commonly used for chiral separations to form diastereomers that can be resolved on a standard reversed-phase column.
Q4: Will this compound behave differently from D-Serine during derivatization and HPLC analysis? A4: For the purpose of OPA/NAC derivatization and reversed-phase HPLC, this compound will behave almost identically to D-Serine. The chemical reaction occurs at the primary amine and is not affected by the deuterium substitution on the carbon backbone. Their chromatographic retention times will be very similar. The primary difference is the molecular weight, which is important for detection by mass spectrometry, where this compound is often used as an internal standard.
Q5: My sample is in an acidic solution. Do I need to adjust the pH before derivatization? A5: Yes, it is critical. The derivatization reaction requires a basic pH. You will need to add a sufficient amount of a basic buffer (like the borate or carbonate buffer in the protocol) to your acidic sample to bring the final pH of the reaction mixture into the optimal range of 9-10.5.
Quantitative Data Summary
The efficiency and stability of the OPA/NAC derivatization are influenced by several factors. The following tables summarize key quantitative parameters from various studies.
Table 1: Reaction Conditions for OPA/NAC Derivatization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| OPA Concentration | 20 mg in 1 mL Methanol | 27 mg in 1 mL Ethanol (stock)[1] | 10 mg OPA in 1 mL Methanol[2] |
| NAC Concentration | 10 mg in 9 mL OPA diluent | 32.7 mg in 10 mL buffer (stock)[1] | 10 mg NAC in 1 mL Methanol[2] |
| Buffer | Borate Buffer | Carbonate Buffer[1] | Saturated Sodium Borate[2] |
| pH | ~10.4 | 10[1] | Not specified, but basic |
| Sample:Reagent Ratio (v/v) | 1:1 | 4:1[1] | 1:8.5 (Sample:Buffer:Reagent)[2] |
| Reaction Time | 2 minutes | 150 seconds[1] | 1 minute[2] |
| Reaction Temperature | Room Temperature | Room Temperature | Room Temperature |
Table 2: HPLC Parameters for Analysis of OPA/NAC-Derivatized Serine
| Parameter | Method 1 | Method 2 |
| Column | Reversed-phase ODS (C18)[1] | Reversed-phase ODS-80TS (4.6 x 250 mm)[2] |
| Mobile Phase A | Not specified | 50 mM Sodium Acetate, pH 5.6[2] |
| Mobile Phase B | Not specified | Methanol:Solvent A (80:20)[2] |
| Flow Rate | Not specified | 1.0 mL/min[2] |
| Column Temperature | Not specified | 40°C[2] |
| Detection | Electrochemical Detector (ECD)[1] | Fluorescence Detector[2] |
| Excitation Wavelength | N/A | 350 nm[2] |
| Emission Wavelength | N/A | 450 nm[2] |
Visualizations
References
- 1. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. akjournals.com [akjournals.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Retention/quantitation properties of the o-phthaldialdehyde-3-mercaptopropionic acid and the o-phthaldialdehyde-N-acetyl-L-cysteine amino acid derivatives in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ion Suppression in Electrospray Ionization of D-Serine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression in the electrospray ionization (ESI) of D-Serine-d3.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound as an internal standard?
Ion suppression is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the ionization efficiency of an analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] When using this compound as a stable isotope-labeled internal standard (SIL-IS) for the quantification of D-Serine, it is assumed that both the analyte and the internal standard are equally affected by ion suppression.[3] However, if the ion suppression is severe or differential between the analyte and this compound, it can lead to inaccurate and imprecise quantification.[4]
Q2: What are the common causes of ion suppression for a polar compound like this compound?
As a polar compound, this compound is susceptible to ion suppression from various sources, particularly in complex biological matrices like plasma, urine, or tissue homogenates.[5] Common causes include:
-
High concentrations of salts and buffers: Non-volatile salts (e.g., phosphates, sodium chloride) can crystallize on the ESI droplet surface, hindering the ionization of this compound.[6][7]
-
Endogenous matrix components: Compounds like phospholipids, proteins, and other small molecules present in biological samples can co-elute and compete with this compound for ionization.[5][8]
-
Mobile phase additives: Certain additives, such as trifluoroacetic acid (TFA), can cause ion suppression. It is often better to use formic acid or ammonium formate.
-
High concentrations of the analyte itself: At high concentrations, the analyte (D-Serine) can suppress the ionization of its deuterated internal standard, this compound.[9]
Q3: How can I detect and assess the extent of ion suppression affecting my this compound signal?
Several methods can be used to evaluate ion suppression:
-
Post-column infusion: This is a common technique where a constant flow of this compound is introduced into the LC eluent after the analytical column.[1][3] A blank matrix sample is then injected. Any dip in the this compound signal at the retention time of co-eluting matrix components indicates ion suppression.
-
Matrix effect evaluation: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked sample (matrix sample) with the peak area in a neat solution (pure solvent).[10] A value of less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound that may be related to ion suppression.
Problem 1: Low or inconsistent this compound signal intensity.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[8] Consider using more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation.
-
Optimize Chromatography: Modify the chromatographic method to separate this compound from the regions of ion suppression. This can be achieved by changing the mobile phase composition, gradient profile, or using a different type of chromatography column (e.g., HILIC for polar compounds).[7]
-
Dilute the Sample: If the concentration of D-Serine is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and lessen ion suppression.[1]
-
Problem 2: Poor accuracy and precision in the quantification of D-Serine.
-
Possible Cause: Differential ion suppression between D-Serine and this compound. Although SIL-IS are designed to co-elute and experience the same matrix effects as the analyte, slight differences in retention time or physicochemical properties can lead to differential suppression.[4]
-
Solutions:
-
Ensure Co-elution: Verify that the chromatographic peaks for D-Serine and this compound are perfectly co-eluting. Even a small separation can expose them to different matrix environments.[11]
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[10]
-
Evaluate Different Deuterated Standards: If possible, test other deuterated forms of D-Serine with different deuterium labeling positions to see if they exhibit more similar behavior to the native analyte in the presence of the matrix.
-
Data Presentation
Quantitative assessment of ion suppression is crucial for method development and validation. The following tables provide a template for summarizing your experimental data.
Table 1: Illustrative Matrix Effect Assessment for this compound
| Matrix Lot | Peak Area in Neat Solution (A) | Peak Area in Post-Extraction Spiked Matrix (B) | Matrix Effect (%) = (B/A) * 100 |
| Plasma Lot 1 | 550,000 | 412,500 | 75.0 |
| Plasma Lot 2 | 565,000 | 435,050 | 77.0 |
| Plasma Lot 3 | 540,000 | 394,200 | 73.0 |
| Urine Lot 1 | 620,000 | 527,000 | 85.0 |
| Urine Lot 2 | 610,000 | 506,300 | 83.0 |
| This table presents hypothetical data for illustrative purposes. Users should replace this with their own experimental results. A matrix effect of <100% indicates ion suppression. |
Table 2: Illustrative Recovery and Process Efficiency for this compound
| Sample | Pre-Extraction Spike Peak Area (A) | Post-Extraction Spike Peak Area (B) | Neat Solution Peak Area (C) | Recovery (%) = (A/B) * 100 | Matrix Effect (%) = (B/C) * 100 | Process Efficiency (%) = (A/C) * 100 |
| Plasma QC Low | 380,000 | 420,000 | 550,000 | 90.5 | 76.4 | 69.1 |
| Plasma QC High | 1,850,000 | 2,000,000 | 2,500,000 | 92.5 | 80.0 | 74.0 |
| This table presents hypothetical data for illustrative purposes. Users should replace this with their own experimental results. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
-
Preparation:
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.
-
Prepare blank matrix samples (e.g., plasma, urine) that have undergone the same extraction procedure as the study samples.
-
-
Instrumentation Setup:
-
Set up the LC-MS/MS system as you would for your D-Serine analysis.
-
Use a T-connector to introduce the this compound solution into the mobile phase flow between the analytical column and the ESI source.
-
Infuse the this compound solution at a constant low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
-
Analysis:
-
Start the infusion and allow the this compound signal to stabilize.
-
Inject the extracted blank matrix sample onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run.
-
-
Data Interpretation:
-
A stable baseline indicates no significant ion suppression.
-
A dip in the baseline indicates a region of ion suppression. The retention time of the dip corresponds to the elution of matrix components causing the suppression.
-
Protocol 2: Quantitative Assessment of Matrix Effect
-
Sample Preparation:
-
Set A (Neat Solution): Prepare a solution of this compound in the reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix. Spike the extracted matrix with this compound to the same final concentration as in Set A.
-
-
Analysis:
-
Inject and analyze multiple replicates of both Set A and Set B using the developed LC-MS/MS method.
-
-
Calculation:
-
Calculate the average peak area for this compound from both sets of samples.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Average Peak Area of Set B / Average Peak Area of Set A) * 100
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent this compound signal.
Caption: Experimental workflow for quantitative matrix effect assessment.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. agnopharma.com [agnopharma.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. providiongroup.com [providiongroup.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing D-Serine-d3 and D-Serine Degradation During Sample Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage and handling of D-Serine and its deuterated internal standard, D-Serine-d3, to ensure sample integrity and the accuracy of experimental results. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, addressing common challenges encountered during sample storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for D-Serine in biological samples?
A1: D-Serine degradation in biological samples is primarily enzymatic. The two main enzymes responsible are:
-
D-amino acid oxidase (DAAO): This enzyme catalyzes the oxidative deamination of D-Serine to hydroxypyruvate, ammonia, and hydrogen peroxide. DAAO is present in various tissues, with notable activity in the kidney and brain.
-
Serine Racemase (SR): While SR is responsible for the synthesis of D-Serine from L-Serine, it can also catalyze the degradation of D-Serine back to pyruvate and ammonia.
Q2: What is the recommended temperature for short-term and long-term storage of D-Serine samples?
A2: Proper storage temperature is critical for minimizing D-Serine degradation. For optimal stability, the following temperatures are recommended:
-
Short-term storage (if analysis is performed the same day): Samples can be stored at 4°C.
-
Long-term storage: Samples should be immediately frozen and stored at -80°C. One study has shown D-Serine in plasma to be stable for up to 769 days when stored at -20°C or lower.[1]
Q3: How many freeze-thaw cycles can my D-Serine and this compound samples tolerate?
A3: Repeated freeze-thaw cycles should be avoided as they can compromise sample integrity. A study on D-Serine in plasma demonstrated stability for up to six freeze-thaw cycles.[1] However, it is best practice to aliquot samples into single-use vials after collection to minimize the need for repeated thawing and freezing. The stability of this compound to multiple freeze-thaw cycles is not as well-documented, so minimizing these cycles is highly recommended.
Q4: What is the optimal pH for storing D-Serine solutions?
A4: The stability of D-Serine in solution is pH-dependent. To minimize degradation through hydrolysis and racemization, a slightly acidic to neutral pH range of 5-7 is recommended for aqueous solutions.
Q5: How should I handle the collection of plasma samples to prevent enzymatic degradation of D-Serine?
A5: To prevent enzymatic degradation by DAAO and other proteases in plasma, it is crucial to process blood samples promptly after collection. Blood should be collected in tubes containing an anticoagulant (e.g., EDTA), and the plasma should be separated by centrifugation at 4°C as soon as possible. The separated plasma should then be immediately frozen at -80°C. The addition of protease inhibitors may also be considered, depending on the specific analytical method and downstream applications.
Troubleshooting Guides
Issue 1: I am observing lower than expected D-Serine concentrations in my stored plasma samples.
| Possible Cause | Troubleshooting & Optimization |
| Enzymatic Degradation Post-Collection | Review your sample collection and processing protocol. Ensure that blood samples were centrifuged at a low temperature (4°C) promptly after collection to separate plasma. Immediate freezing of the plasma at -80°C is critical to inhibit enzymatic activity. |
| Improper Storage Temperature | Verify the temperature of your storage freezer. Long-term storage at temperatures warmer than -20°C can lead to significant degradation. For optimal long-term stability, -80°C is recommended. |
| Multiple Freeze-Thaw Cycles | If samples were not aliquoted and have undergone multiple freeze-thaw cycles, this could be the cause of degradation. For future studies, aliquot samples into single-use vials. |
| Suboptimal pH of the Sample Matrix | While less common in buffered biological matrices like plasma, extreme pH values can accelerate degradation. Ensure that any buffers used for dilution or processing are within the optimal pH range of 5-7. |
Issue 2: My this compound internal standard signal is inconsistent or decreasing over time.
| Possible Cause | Troubleshooting & Optimization |
| Degradation of Stock Solution | Check the storage conditions and age of your this compound stock solution. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Prepare fresh working solutions regularly. |
| Instability in the Final Sample Solution | The stability of the internal standard in the final prepared sample (post-extraction and reconstitution) should be assessed. If the analysis is not immediate, store the prepared samples at a low temperature (e.g., 4°C in an autosampler) and for a validated period. |
| Adsorption to Container Surfaces | D-Serine and its deuterated analog can potentially adsorb to glass or certain plastic surfaces, especially at low concentrations. Using polypropylene tubes is generally recommended. |
Quantitative Data on D-Serine Stability
The following tables summarize available quantitative data on the stability of D-Serine under various storage conditions. Data for this compound is limited; therefore, it is recommended to handle the internal standard with the same care as D-Serine.
Table 1: Stability of D-Serine in Human Plasma
| Storage Condition | Duration | Stability | Reference |
| Ambient Temperature | 36.5 hours | Stable | [1] |
| -20°C or lower | 769 days | Stable | [1] |
| Freeze-Thaw Cycles | 6 cycles | Stable | [1] |
Table 2: General Recommendations for Sample Storage
| Sample Type | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Plasma/Serum | 4°C | -80°C |
| Cerebrospinal Fluid (CSF) | 4°C | -80°C |
| Aqueous Solutions/Buffers | 4°C (pH 5-7) | -20°C or -80°C (pH 5-7) |
Experimental Protocols & Methodologies
Protocol 1: Plasma Sample Collection and Processing for D-Serine Analysis
-
Blood Collection: Collect whole blood into tubes containing EDTA as an anticoagulant.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Aliquoting: Dispense the plasma into pre-labeled polypropylene cryovials in volumes suitable for single use.
-
Storage: Immediately store the aliquoted plasma samples at -80°C until analysis.
Protocol 2: Preparation of D-Serine and this compound Stock and Working Solutions
-
Stock Solution Preparation: Accurately weigh the required amount of D-Serine and this compound. Dissolve in an appropriate solvent (e.g., methanol-water, 1:1 v/v) to a final concentration of 1 mg/mL.
-
Stock Solution Storage: Store the stock solutions in tightly sealed polypropylene tubes at -20°C for up to 1 month or at -80°C for up to 6 months.
-
Working Solution Preparation: On the day of analysis, prepare working solutions by diluting the stock solutions with the appropriate buffer or mobile phase. Keep working solutions on ice or at 4°C during use.
Visualizing Degradation and Prevention Strategies
To better understand the factors influencing D-Serine stability, the following diagrams illustrate the degradation pathways and the recommended experimental workflow to minimize degradation.
References
Choosing the optimal concentration of D-Serine-d3 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Serine-d3 as an internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for D-Serine analysis?
A1: this compound is considered the gold standard for the quantitative analysis of D-Serine by LC-MS/MS. Because it is a stable isotope-labeled (SIL) internal standard, it has nearly identical chemical and physical properties to the analyte, D-Serine. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response. The use of a SIL internal standard like this compound significantly improves the accuracy, precision, and robustness of the analytical method.
Q2: What is the optimal concentration of this compound to use?
A2: The optimal concentration of this compound depends on the expected concentration range of the endogenous D-Serine in your samples and the sensitivity of your mass spectrometer. A common practice is to select a concentration that results in a peak area ratio of approximately 1:1 between the analyte and the internal standard at the middle of the calibration curve. For analyses where the analyte concentration varies widely, the internal standard concentration is often matched to be in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ). It is crucial to ensure the chosen concentration provides a stable and reproducible signal across all samples and calibration standards.
Q3: What are the critical parameters to consider when preparing my this compound stock and working solutions?
A3: When preparing this compound solutions, it is important to consider the solvent used for reconstitution and storage. For instance, a stock solution of 100 µg/mL can be prepared in a methanol-water mixture (1:1, v/v). The working solution, for example at 5.00 µg/mL, can be prepared by diluting the stock solution in the same solvent mixture. It is recommended to store these solutions at -20°C to ensure stability. Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Variability in Internal Standard Peak Area | 1. Inconsistent sample preparation. 2. Variable injection volumes. 3. Matrix effects (ion suppression or enhancement). 4. Instrument instability. | 1. Ensure consistent and precise pipetting during sample preparation. 2. Check the autosampler for any issues with injection precision. 3. Evaluate and minimize matrix effects by optimizing sample cleanup procedures (e.g., using solid-phase extraction). 4. Verify instrument stability by monitoring system suitability standards. |
| Poor Peak Shape for D-Serine and/or this compound | 1. Inappropriate mobile phase composition or pH. 2. Column degradation or contamination. 3. Co-elution with interfering substances. | 1. Optimize the mobile phase, including the organic modifier, aqueous component, and any additives like formic acid or trifluoroacetic acid. 2. Use a guard column and ensure proper sample cleanup to protect the analytical column. If necessary, wash or replace the column. 3. Adjust the chromatographic gradient to improve the resolution between the analytes and any interfering peaks. |
| Inaccurate Quantification at Low Concentrations | 1. Presence of unlabeled D-Serine in the this compound internal standard. 2. Carryover from previous high-concentration samples. | 1. Check the isotopic purity of the this compound standard from the certificate of analysis. If necessary, analyze a high concentration of the internal standard alone to quantify any contribution to the analyte signal. 2. Optimize the autosampler wash procedure with a strong solvent to minimize carryover. Injecting blank samples after high-concentration standards can confirm the effectiveness of the wash. |
| Drifting Retention Times | 1. Changes in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Monitor column performance over time and replace it when significant shifts in retention time or peak shape are observed. |
| Isotopic Exchange (Loss of Deuterium) | 1. Unstable deuterium labels on the internal standard. 2. Harsh pH conditions during sample preparation or chromatography. | 1. Use a this compound standard with stable deuterium labels. 2. Avoid extreme pH conditions. If possible, neutralize samples after extraction if strong acids or bases are used. |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is a general guideline for the protein precipitation of plasma samples for D-Serine analysis.
-
Aliquoting: To 50 µL of plasma sample, standard, or quality control (QC) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Precipitation: Add 200 µL of ice-cold methanol to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Parameters for D-Serine Analysis
The following are typical starting parameters for an LC-MS/MS method for D-Serine. Optimization will be required for your specific instrumentation and application.
| Parameter | Recommended Setting |
| LC Column | Chiral column (e.g., CROWNPAK CR-I(+)) or a reversed-phase C18 column with a chiral derivatizing agent. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized to achieve separation of D- and L-Serine and elution of D-Serine in a reasonable timeframe. |
| Column Temperature | 25 - 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (D-Serine) | Q1: 106.1 m/z, Q3: 60.1 m/z |
| MRM Transition (this compound) | Q1: 109.1 m/z, Q3: 63.0 m/z[1] |
| Collision Energy | Optimize for maximum signal intensity for both transitions. |
| Cone Voltage | Optimize for maximum signal intensity for both transitions. |
Quantitative Data Summary
The following table summarizes typical concentration ranges for D-Serine in human plasma and provides a recommended starting concentration for the this compound internal standard.
| Analyte | Matrix | Endogenous Concentration Range | Recommended this compound Concentration |
| D-Serine | Human Plasma | 0.124 - 0.199 µg/mL[1] | 0.1 - 0.5 µg/mL |
| D-Serine | Human Plasma | 1.61 - 3.61 nmol/mL | 10 nmol/mL (as used in one study)[2] |
Visualizations
Caption: Experimental workflow for the quantitative analysis of D-Serine using this compound.
Caption: Decision process for selecting the optimal this compound internal standard concentration.
References
Common pitfalls in quantifying D-Serine in complex biological matrices
Welcome to the technical support center for the quantification of D-Serine in complex biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
General FAQs & Troubleshooting
This section addresses common issues and fundamental questions regarding D-Serine analysis.
Q1: What are the biggest challenges in quantifying D-Serine in biological samples?
A1: The primary challenges stem from D-Serine's unique characteristics in biological systems:
-
Enantiomeric Resolution: D-Serine must be reliably separated from its stereoisomer, L-Serine, which is typically present in much higher concentrations. Poor resolution is a common pitfall that can lead to inaccurate quantification.[1][2]
-
Low Endogenous Levels: D-Serine exists at low nanomolar concentrations in matrices like plasma and cerebrospinal fluid (CSF), requiring highly sensitive analytical methods.[3][4]
-
Matrix Effects: Complex biological matrices (e.g., plasma, brain tissue) contain numerous substances that can interfere with analysis, causing ion suppression or enhancement in mass spectrometry-based methods.[3][5]
-
Endogenous Analyte: Because D-Serine is naturally present, obtaining a true "blank" matrix for building calibration curves is impossible. This requires special strategies like using surrogate matrices or standard subtraction methods.[5]
-
Sample Preparation: D-Serine is a small, polar molecule, making efficient extraction and derivatization (often required for chromatographic separation and sensitivity) critical and prone to variability.[5][6]
Q2: I'm getting inconsistent or non-reproducible results. What should I check first?
A2: Inconsistent results often point to issues in the analytical workflow. A systematic check is recommended. Start by evaluating sample and standard stability, then move to sample preparation, and finally, instrument performance.
Q3: Can racemization occur during sample preparation?
A3: Yes, racemization (the conversion of L-Serine to D-Serine or vice-versa) is a potential risk, especially under harsh chemical conditions (e.g., strong base or high heat) during sample processing or derivatization.[7] It is crucial to use mild conditions and validate that the chosen preparation method does not artificially alter the D/L ratio.
Chromatography & Mass Spectrometry Troubleshooting
This section focuses on issues related to HPLC, LC-MS, and GC-MS methods.
Q4: My D-Serine and L-Serine peaks are not separating. How can I improve resolution?
A4: Achieving baseline separation is critical. Consider the following strategies:
-
Chiral Derivatization: Use a chiral derivatizing agent to create diastereomers that can be separated on a standard reversed-phase column (e.g., a C18 column).[3] Agents like (R)-1-Boc-2-piperidine carbonyl chloride or OPA combined with a chiral thiol (e.g., N-tert-butyloxycarbonyl-L-cysteine) are commonly used.[3][4]
-
Chiral Column: Employ a chiral stationary phase (CSP) column designed for enantiomeric separations. This can sometimes eliminate the need for derivatization.[5]
-
Optimize Mobile Phase: Adjust the mobile phase composition, pH, and gradient slope. Small changes can significantly impact the resolution of chiral molecules.[8]
-
Lower Temperature: Running the column at a lower temperature can sometimes enhance chiral resolution.
-
Check Peak Order: Ensure that the low-concentration D-Serine peak elutes before the high-concentration L-Serine peak to prevent the smaller peak from being obscured by the tailing of the larger one.[5]
Q5: I am observing significant ion suppression (matrix effect) in my LC-MS/MS analysis. What can I do?
A5: Matrix effects can severely impact accuracy and sensitivity.[5] To mitigate this:
-
Improve Sample Cleanup: Use a more effective sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components like phospholipids and salts.[8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated D-Serine (e.g., D-Serine-d3) is the ideal internal standard. It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.[5]
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components.
-
Modify Chromatography: Adjust the chromatographic gradient to separate D-Serine from the regions where most matrix components elute.
Q6: How do I prepare a calibration curve when my blank plasma/CSF already contains D-Serine?
A6: This is a classic challenge for endogenous compounds. The two primary approaches are:
-
Surrogate Matrix: Prepare calibration standards in a similar but analyte-free matrix, such as phosphate-buffered saline (PBS) or artificial CSF.[5] It's critical to demonstrate that the matrix effects in the surrogate are comparable to the actual biological matrix.
-
Standard Addition with Background Subtraction: Add known amounts of D-Serine to a pooled sample of the biological matrix. A calibration curve is constructed by plotting the instrument response against the added concentration. The endogenous concentration is determined by extrapolating the curve back to the x-intercept or by subtracting the area of the un-spiked sample from all standards.[3]
Sample Preparation Troubleshooting
Q7: My derivatization reaction seems inefficient or variable. What are the common causes?
A7: Incomplete or variable derivatization can be a major source of error. Key factors to check include:
-
Reagent Quality and Age: Derivatizing agents can degrade over time. Use fresh reagents and store them under the recommended conditions.
-
pH Control: Most derivatization reactions are highly pH-dependent. Ensure the reaction buffer is correctly prepared and has sufficient buffering capacity.[4]
-
Reaction Time and Temperature: Follow the protocol precisely. Deviations in time or temperature can lead to incomplete reactions or degradation of the derivatives.[3]
-
Presence of Water: Some reactions are sensitive to water. Ensure solvents are anhydrous if required by the protocol.
Q8: What are typical extraction recovery rates for D-Serine from plasma?
A8: Extraction recovery can vary based on the method, but well-optimized protein precipitation followed by liquid-liquid extraction or solid-phase extraction typically yields recoveries of 75-90%.[5] It is essential to validate the recovery and its consistency across low, medium, and high concentration levels.
| Parameter | Typical Value | Reference |
| Extraction Recovery (Plasma) | 76% - 85% | [5] |
| Matrix Effect (Plasma) | 10% - 20% suppression | [3][5] |
| Inter-day Precision (%CV) | ≤ 8% | [3] |
Enzymatic Assay Troubleshooting
Q9: My enzymatic assay for D-Serine is showing high background or non-specific signals. Why?
A9: Enzymatic assays can be powerful but are susceptible to interference.
-
Enzyme Specificity: The primary concern is the specificity of the enzyme used. Many D-Amino Acid Oxidases (DAAO) can act on other D-amino acids, such as D-Alanine.[2] Using a highly specific enzyme, like D-Serine dehydratase from Saccharomyces cerevisiae, can improve results as it acts predominantly on D-Serine.[9]
-
Contaminants in Enzyme Preparation: Commercial enzyme preparations may contain other enzymes or small molecules that interfere with the assay.[1] It is good practice to run controls, including heat-inactivated enzyme, to check for non-specific effects.
-
Endogenous Substrates/Inhibitors: The biological sample itself may contain substances that activate or inhibit the enzyme, or that interfere with the detection of the reaction product (e.g., pyruvate or hydrogen peroxide).
Appendices
Appendix A: Typical D-Serine Concentrations
The concentration of D-Serine can vary significantly between different biological matrices.
| Biological Matrix | Typical Concentration Range | Notes | References |
| Human Plasma/Serum | 1.5 - 3.5 nmol/mL (µM) | Levels can be altered in conditions like Alzheimer's disease or schizophrenia. | [3][10][11][12] |
| Human CSF | 2 - 6 µM | Generally higher than in plasma. Results in studies can be conflicting. | [10][11][13] |
| Rat Brain (Prefrontal Cortex) | ~10.6 nmol/g wet tissue | Distribution is heterogeneous across different brain regions. | [4] |
Appendix B: Example Experimental Protocol (LC-MS/MS)
This protocol is a condensed example based on validated methods for quantifying D-Serine in human plasma.[3]
-
Sample Preparation:
-
To 100 µL of plasma, add 20 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetone to precipitate proteins. Vortex and centrifuge at 13,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Add the chiral derivatizing agent to the supernatant.
-
Incubate at room temperature for 2 hours with mixing.[3]
-
Stop the reaction (e.g., by adding TFA) and evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water/methanol).[3]
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 mm × 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient of water with 0.3% TFA (A) and methanol with 0.3% TFA (B).[3]
-
Flow Rate: 0.4 mL/min.
-
Detection: Triple quadrupole mass spectrometer with electrospray ionization in positive mode (ESI+), using Multiple Reaction Monitoring (MRM).
-
Appendix C: D-Serine Signaling Pathway
D-Serine is a critical neuromodulator that acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity.
D-Serine is synthesized from L-Serine by the enzyme Serine Racemase (SR).[14] It is then released into the synaptic cleft, where it binds to the co-agonist site (also known as the glycine site) of the NMDA receptor. This binding is necessary, along with glutamate binding, for the receptor channel to open and mediate excitatory neurotransmission. D-Serine levels are primarily regulated by its degradation back to hydroxypyruvate by the enzyme D-Amino Acid Oxidase (DAAO).[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cerebrospinal Fluid and Serum d-Serine Levels in Patients with Alzheimer's Disease: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum d-serine levels are altered in early phases of Alzheimer’s disease: towards a precocious biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability [frontiersin.org]
- 15. D-Serine: A Cross Species Review of Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors regulating serine racemase and D-amino acid oxidase expression in the mouse striatum - PMC [pmc.ncbi.nlm.nih.gov]
Improving the limit of detection for D-Serine using D-Serine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Serine-d3 as an internal standard to improve the limit of detection for D-Serine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of D-Serine using its deuterated internal standard, this compound, primarily with LC-MS/MS methods.
Q1: Why is this compound used as an internal standard for D-Serine analysis?
A1: this compound is a stable isotope-labeled version of D-Serine. It is an ideal internal standard because it is chemically and physically almost identical to the analyte (D-Serine).[1] This similarity ensures that it behaves nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer.[1] The key difference is its slightly higher mass due to the deuterium atoms, which allows the mass spectrometer to distinguish it from the endogenous D-Serine. By adding a known amount of this compound to samples at the beginning of the workflow, it can effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of D-Serine.[1]
Q2: What are the most common challenges when analyzing D-Serine in biological samples?
A2: The primary challenges in D-Serine analysis include:
-
Chiral Separation: D-Serine and its enantiomer, L-Serine, have identical physical properties, making them difficult to separate. Since L-Serine is typically present in much higher concentrations in biological samples, poor separation can lead to interference and inaccurate quantification of D-Serine.[2]
-
Low Endogenous Concentrations: D-Serine is often present at very low levels in complex biological matrices like plasma, cerebrospinal fluid (CSF), and brain tissue.[3] This necessitates highly sensitive analytical methods.
-
Matrix Effects: Components of biological samples (salts, lipids, proteins) can interfere with the ionization of D-Serine in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of quantification.[1]
-
Derivatization Issues: Some methods require derivatization to improve chromatographic separation or detection sensitivity. These reactions can be laborious, time-consuming, and may lack reproducibility.[4]
Q3: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for D-Serine and this compound. What are the possible causes and solutions?
A3: Poor peak shape can arise from several factors related to the chromatography:
-
Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak tailing. A partially plugged column frit can cause split peaks.
-
Solution: Implement a robust sample clean-up procedure. Use a guard column to protect the analytical column.[1] Flush the column regularly according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion, including fronting and split peaks.
-
Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
-
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause peak tailing.
-
Solution: Adjust the mobile phase pH or ionic strength. Consider a different column chemistry that is less prone to secondary interactions.
-
-
High Sample Load: Injecting too much sample can overload the column, resulting in broad and tailing peaks.
-
Solution: Reduce the injection volume or dilute the sample.
-
Q4: My D-Serine and L-Serine peaks are not well-resolved. How can I improve the chiral separation?
A4: Achieving good enantiomeric resolution is critical. Here are some strategies:
-
Use a Chiral Column: This is the most direct approach. Crown-ether based chiral stationary phases (CSPs), such as CROWNPAK CR-I(+) or Regis ChiroSil RCA(+), are effective for separating underivatized D- and L-Serine.[4][5]
-
Optimize Mobile Phase: The composition of the mobile phase, including the organic modifier, acid additives (e.g., trifluoroacetic acid, formic acid), and their concentrations, significantly impacts chiral separation.[4][5] Methodical optimization of these parameters is crucial.
-
Lower Column Temperature: For some chiral columns, operating at a lower, controlled temperature (e.g., using an ice-cold bath) can enhance the resolution between enantiomers.[5]
-
Derivatization with a Chiral Reagent: Reacting both D- and L-Serine with a chiral derivatizing agent (e.g., (R)-1-Boc-2-piperidine carbonyl chloride or N-acetyl-L-cysteine with o-phthalaldehyde) creates diastereomers.[6][7] These diastereomers have different physical properties and can be separated on a standard reversed-phase column (like a C18).[6][7]
Q5: I am experiencing low signal intensity or high signal variability for D-Serine. What should I check?
A5: This can be due to issues with the mass spectrometer or matrix effects.
-
MS Parameter Optimization: Ensure that the mass spectrometer parameters are optimized for D-Serine and this compound. This includes the precursor and product ion selection (MRM transitions), collision energy, and source parameters (e.g., spray voltage, gas flows, temperature).[1]
-
Matrix Effects: Ion suppression is a common cause of low signal intensity.
-
Solution: Improve the sample preparation to remove interfering matrix components. Methods like solid-phase extraction (SPE) or protein precipitation followed by phospholipid removal can be effective.[5] The use of this compound as an internal standard is designed to compensate for these effects, so ensure it is being used correctly.[1] You can evaluate the extent of matrix effects by comparing the signal of a standard in a clean solution versus the signal of the same standard spiked into a prepared blank matrix sample.[1]
-
-
Sample Degradation: Ensure that samples are stored properly (e.g., at -20°C or lower) and that D-Serine is stable throughout the sample preparation process.[1]
Q6: Can the this compound internal standard interfere with the D-Serine signal?
A6: While unlikely to be a major issue with a 3-Dalton mass difference, isotopic cross-talk can occur. This can happen if the this compound standard contains impurities of unlabeled D-Serine or if there is in-source fragmentation.
-
Check Purity of the Standard: Verify the isotopic purity of the this compound standard provided by the manufacturer.
-
Optimize Chromatography: Ensure that D-Serine and any potential interfering peaks are chromatographically resolved.
-
Data Analysis: Advanced calibration models can sometimes be used to correct for known isotopic interferences if they cannot be eliminated experimentally.
Quantitative Data Summary
The use of this compound as an internal standard in LC-MS/MS methods allows for the development of highly sensitive and robust assays for the quantification of D-Serine in various biological matrices. The table below summarizes the Lower Limit of Quantification (LLOQ) and calibration range from different validated methods.
| Method Type | Matrix | Internal Standard | LLOQ | Calibration Range | Reference |
| LC-MS/MS (Chiral Column) | Human Plasma | DL-Serine-d3 | 10 ng/mL | 10 - 10,000 ng/mL | [1] |
| LC-MS/MS (Chiral Column) | Human Plasma | DL-Serine-d3 | 10 ng/mL | 0.01 - 10 µg/mL | [5] |
| LC-MS/MS (Derivatization) | Human Plasma | D-Arginine | 0.19 nmol/mL | 0.19 - 25.0 nmol/mL | [6] |
| LC-MS/MS (Derivatization) | Human Serum | D-Homoserine | 1.1 fmol/injection (LOD) | 0.5 - 5.0 µM | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the quantification of D-Serine using this compound.
Protocol 1: Direct Chiral LC-MS/MS Analysis of D-Serine in Human Plasma
This protocol is based on the method described by Skende et al. (2019) for the direct quantification of D-Serine without derivatization.[1]
1. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, quality control, or calibration standard.
-
Add a known concentration of this compound internal standard working solution.
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Shimadzu LC10ADVP or equivalent[1]
-
Column: Regis ChiroSil RCA(+) (150 x 4.6 mm, 5 µm)[1]
-
Guard Column: Phenomenex C18 Security Guard™ (4.0 x 2.0 mm)[1]
-
Mobile Phase: Isocratic mixture of 0.2% formic acid in water and 0.2% formic acid in methanol (e.g., 45:55 v/v). The exact ratio may need optimization depending on the column lot.[1]
-
Flow Rate: 0.80 mL/min[1]
-
Column Temperature: Ambient (~22°C)[1]
-
Autosampler Temperature: 5°C[1]
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
MRM Transitions:
-
Key MS Parameters:
Visualizations
Diagram 1: General Workflow for D-Serine Quantification
Caption: Workflow for D-Serine analysis using this compound.
Diagram 2: Troubleshooting Logic for Poor Peak Resolution
Caption: Decision tree for troubleshooting poor chiral separation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method for the simultaneous determination of D- and L-serine in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of D-serine in human serum by LC-MS/MS using a triazole-bonded column after pre-column derivatization with (S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7- (N, N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with isotopic interference in D-Serine-d3 based assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding isotopic interference in quantitative assays using D-Serine-d3 as an internal standard. It is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for D-Serine quantification.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of a this compound assay?
A: Isotopic interference occurs when the mass spectrometric signal of the analyte (unlabeled D-Serine) overlaps with the signal of its stable isotope-labeled internal standard (this compound), or vice versa. This "cross-talk" is primarily due to the natural abundance of heavy isotopes (like ¹³C, ¹⁵N, and ¹⁸O) in the unlabeled D-Serine, which can create a signal at the same mass-to-charge ratio (m/z) as the this compound standard.[1][2] This can lead to inaccuracies in quantification, especially at low analyte concentrations.
Q2: Why am I seeing a signal for unlabeled D-Serine when I inject only my this compound standard?
A: There are two primary reasons for this observation:
-
Isotopic Impurity: The this compound standard may contain a small amount of unlabeled D-Serine as an impurity from its synthesis. The chemical purity of this compound is often high (e.g., 98%), but this does not always reflect its isotopic purity.[3]
-
In-source Fragmentation: The this compound may lose deuterium atoms within the mass spectrometer's ion source, generating ions that have the same mass as the unlabeled analyte.
Q3: How does the natural isotopic abundance of D-Serine contribute to interference?
A: D-Serine (C₃H₇NO₃) is composed of elements that have naturally occurring heavy isotopes. The presence of these isotopes means that a population of D-Serine molecules will have masses greater than the nominal monoisotopic mass. For instance, the M+1 peak arises from molecules containing one ¹³C or ¹⁵N atom, while the M+2 and M+3 peaks can result from molecules with multiple ¹³C atoms or heavier oxygen isotopes.[4] The M+3 peak of unlabeled D-Serine can directly overlap with the primary signal from the this compound internal standard, causing interference.[2]
Q4: How does this interference impact my quantitative results?
A: Isotopic interference can significantly compromise the accuracy and precision of your assay. The primary consequence is a non-linear calibration curve.[1][2] At high concentrations of D-Serine, the contribution from its M+3 isotope to the this compound signal becomes significant, artificially inflating the internal standard's response. This leads to an underestimation of the analyte concentration. Conversely, if the this compound standard is contaminated with unlabeled D-Serine, it can lead to an overestimation of the analyte at very low concentrations.
Troubleshooting Guides
Problem: My calibration curve is non-linear, showing a downward curve at high concentrations.
This is a classic sign of interference from the analyte contributing to the internal standard's signal.
Troubleshooting Workflow for Non-Linearity
Caption: Troubleshooting logic for diagnosing non-linear calibration curves.
Problem: I am observing a higher-than-expected signal for my analyte in blank (zero concentration) samples.
This often points to contamination of the internal standard with the unlabeled analyte.
-
Analyze the Internal Standard: Prepare a sample containing only the this compound internal standard at the concentration used in your assay.
-
Monitor Both Channels: Acquire data by monitoring the mass transitions for both unlabeled D-Serine and this compound.
-
Evaluate Signal: The presence of a significant peak in the unlabeled D-Serine channel confirms that your internal standard is contaminated.
Mitigation Strategies & Experimental Protocols
Strategy 1: Optimize Chromatographic Separation
If the interference is caused by an isobaric compound (a different molecule with the same nominal mass) and not from the analyte's own isotopes, improving chromatographic resolution is key. Since D-Serine and L-Serine are enantiomers, they require chiral separation techniques.[5][6]
Workflow for D-Serine Analysis
Caption: General experimental workflow for D-Serine quantification.
Strategy 2: Select Optimal Mass Transitions (MRM)
Careful selection of precursor and product ions in tandem mass spectrometry (MS/MS) can help reduce interference.[7] Avoid product ions that are common to both the analyte and the standard or that result from the simple loss of deuterium.
| Compound | Derivative Example | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| D-Serine | Dabsyl-Cl | ~457 | ~409 | Monitor transitions that retain the core structure after fragmentation.[8] |
| This compound | Dabsyl-Cl | ~460 | ~412 | Select a product ion that retains the deuterium labels to minimize cross-talk. |
Note: Exact m/z values will depend on the derivatizing agent and ionization mode. The values above are illustrative examples.
Strategy 3: Mathematical Correction
For unavoidable interference, mathematical corrections can be applied. This involves creating a calibration curve using a non-linear regression model that accounts for the isotopic contribution.[1] Alternatively, one can experimentally determine the percentage contribution of the M+3 signal from the analyte to the internal standard and correct the internal standard's peak area in each sample accordingly.
Detailed Experimental Protocol: LC-MS/MS Quantification of D-Serine
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and matrix.
-
Sample Preparation & Protein Precipitation:
-
To 100 µL of plasma or cerebrospinal fluid (CSF), add 20 µL of this compound internal standard solution (concentration should be optimized, e.g., 10 nmol/ml).[9]
-
Add 400 µL of ice-cold acetone to precipitate proteins.[9]
-
Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a new tube.
-
-
Chiral Derivatization (Example using OPA/NAC):
-
Prepare a fresh derivatization solution containing ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) in a borate buffer (pH ~9.5).[10][11]
-
Mix a portion of the supernatant with the derivatization reagent.
-
Allow the reaction to proceed for a defined time (e.g., 5-10 minutes) at room temperature before injection.[12]
-
-
LC-MS/MS Conditions:
-
HPLC Column: A chiral stationary phase column or a standard C18 column for separating the diastereomeric derivatives (e.g., Zorbax Eclipse XDB-C18, 4.6 mm × 150 mm, 5 µm).[9]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B). The gradient should be optimized to resolve the D- and L-serine derivatives.[9]
-
Flow Rate: 0.4 - 0.8 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) with optimized transitions for both the D-Serine derivative and the this compound derivative.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (D-Serine / this compound) against the concentration of the D-Serine standards.
-
Apply the most appropriate regression model (linear or non-linear) after testing for interference. If significant interference is present, a weighted non-linear regression may provide more accurate results.[1]
-
The Origin of M+3 Isotopic Interference
Caption: Overlap of the M+3 isotope peak of D-Serine with the this compound signal.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DL-Serine (2,3,3-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 7. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of D-serine in human serum by LC-MS/MS using a triazole-bonded column after pre-column derivatization with (S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7- (N, N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation and detection of D-/L-serine by conventional HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
Stability testing of D-Serine-d3 in different solvents and temperatures
This technical support center provides guidance on the stability of D-Serine-d3 in various solvents and at different temperatures. It is intended for researchers, scientists, and drug development professionals who are using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at room temperature, protected from light and moisture.[1][2]
Q2: How should I prepare stock solutions of this compound?
A2: this compound stock solutions can be prepared in a variety of solvents depending on the experimental requirements. A common solvent for preparing stock solutions is a methanol-water mixture (1:1, v/v).[3] For LC-MS applications, it is advisable to use high-purity, LC-MS grade solvents.
Q3: What is the stability of this compound in stock solutions?
A3: this compound stock solutions have demonstrated good stability under appropriate storage conditions. For instance, D-serine stock solutions in methanol-water (1:1, v/v) have been found to be stable for up to 293 days when stored at -20°C.[3] Another study reported that stock solutions of D-Serine were stable for at least 4 weeks at 4°C.[4]
Q4: Can I subject this compound solutions to multiple freeze-thaw cycles?
A4: Yes, D-serine in plasma has been shown to be stable for up to 6 freeze-thaw cycles without significant degradation.[3][5] It is good practice, however, to aliquot stock solutions to minimize the number of freeze-thaw cycles.
Q5: What are the potential degradation pathways for this compound?
A5: The primary degradation pathways for D-serine involve enzymatic activity, such as that from D-amino acid oxidase (DAAO) and serine racemase, which can convert it to other products.[6][7][8] In experimental settings without enzymatic activity, degradation can be influenced by factors such as pH, temperature, and light exposure. Forced degradation studies can be performed to identify potential degradation products under various stress conditions.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results | Degradation of this compound in solution. | Prepare fresh stock solutions and store them appropriately at -20°C or below.[3] Aliquot solutions to avoid repeated freeze-thaw cycles. Verify the stability of this compound in your specific solvent and storage conditions using a stability study. |
| Instability of derivatized this compound. | Some derivatization reagents produce derivatives with limited stability. Analyze derivatized samples as soon as possible. A study showed that N-Fmoc-D-Serine derivative was stable for at least 48 hours at ambient conditions.[10] Another study found derivatized analytes, including this compound, to be stable for up to one week at ambient temperature and 4°C.[11][12] | |
| Low signal intensity in LC-MS analysis | Poor ionization or degradation in the ion source. | Optimize MS source conditions. Ensure the mobile phase composition is compatible with good ionization of this compound. |
| Adsorption to vials or tubing. | Use low-adsorption vials and tubing. Consider the use of mobile phase additives to reduce non-specific binding. | |
| Presence of unexpected peaks in chromatogram | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times.[9] Ensure proper storage and handling of this compound to minimize degradation. |
| Contamination of the solvent or analytical system. | Use high-purity solvents and flush the LC system thoroughly. Run a blank injection to check for system contamination. |
Quantitative Stability Data
The following tables summarize the available data on the stability of D-Serine and its deuterated form in various conditions.
Table 1: Stability of this compound Stock Solutions
| Solvent | Concentration | Temperature | Duration | Stability | Reference |
| Methanol:Water (1:1, v/v) | 250 µg/mL | -20°C | 293 days | Stable | [3] |
| Not Specified | Not Specified | 4°C | 4 weeks | Stable | [4] |
Table 2: Stability of D-Serine in Biological Matrix (Human Plasma)
| Condition | Temperature | Duration | Stability | Reference |
| Freeze-Thaw Cycles (6 cycles) | -20°C to Room Temp. | N/A | Stable | [3][5] |
| Ambient Storage | Room Temperature | 36.5 hours | Stable | [3][5] |
| Long-Term Storage | -20°C or lower | 769 days | Stable | [3][5] |
Table 3: Stability of Derivatized D-Serine
| Derivative | Solvent/Matrix | Temperature | Duration | Stability | Reference |
| N-Fmoc-D-Serine | Not Specified | Ambient | 48 hours | Stable | [10] |
| AQC-derivatized this compound | Autosampler | 4°C | 1 week | Stable | [11][12] |
| AQC-derivatized this compound | Not Specified | Ambient | 1 week | Stable | [11][12] |
Experimental Protocols
Protocol 1: this compound Stability Assessment by LC-MS/MS
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent and temperature.
1. Preparation of this compound Stock and Working Solutions:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the desired solvent (e.g., Methanol:Water 1:1, v/v).
-
Prepare working solutions by diluting the stock solution to the desired concentrations (e.g., 1, 10, 100 µg/mL) with the same solvent.
2. Stability Study Design:
-
Aliquot the working solutions into separate vials for each time point and temperature condition to be tested.
-
Storage Temperatures: -20°C, 4°C, Room Temperature (20-25°C).
-
Time Points: 0, 24h, 48h, 72h, 1 week, 2 weeks, 1 month.
3. Sample Analysis by LC-MS/MS:
-
At each time point, retrieve the samples from their respective storage conditions.
-
Allow samples to equilibrate to room temperature before analysis.
-
Analyze the samples using a validated LC-MS/MS method for this compound quantification. A suitable method would involve a chiral column for separation from any potential L-Serine-d3.[3][5]
-
LC Conditions (Example):
-
Column: Chiral column (e.g., Regis ChiroSil RCA(+))
-
Mobile Phase: Gradient elution with acetonitrile and water containing a modifier like formic acid.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
4. Data Analysis:
-
Quantify the concentration of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial concentration (time point 0).
-
A compound is generally considered stable if the concentration remains within ±10-15% of the initial concentration.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products of this compound under stress conditions.
1. Preparation of this compound Solution:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or methanol:water) at a known concentration (e.g., 100 µg/mL).
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the this compound solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
-
Control: Keep a this compound solution at 4°C, protected from light.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including the control, by LC-MS/MS.
-
Use a non-chiral column initially to observe all degradation products. A high-resolution mass spectrometer can aid in the identification of unknown peaks.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and characterize any new peaks that appear in the stressed samples.
-
Determine the percentage of degradation of this compound under each stress condition.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Logical Flow of a Forced Degradation Study.
References
- 1. DL-Serine (2,3,3-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. L-Serine (2,3,3-Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-6863-0.25 [isotope.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. D-Serine Production, Degradation, and Transport in ALS: Critical Role of Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of the neuromodulator D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Quantification of D-Serine: A Validated LC-MS/MS Method Using D-Serine-d3 and Alternative Approaches
For researchers, scientists, and drug development professionals, the accurate quantification of D-Serine, a key neuromodulator, is critical. This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing D-Serine-d3 as an internal standard against alternative analytical techniques. The performance of each method is supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.
This document outlines the experimental protocols and presents a direct comparison of quantitative performance data for a direct injection chiral LC-MS/MS method, an LC-MS/MS method involving derivatization, a Gas Chromatography-Mass Spectrometry (GC-MS) method, and an enzymatic assay for the determination of D-Serine in biological matrices.
Method Comparison: At a Glance
The selection of an analytical method for D-Serine quantification is a critical decision that depends on the specific requirements of the study, including sensitivity, throughput, and the nature of the biological matrix. Below is a summary of the key performance characteristics of the discussed methods.
| Parameter | Direct Injection LC-MS/MS with this compound | LC-MS/MS with Derivatization | GC-MS with Derivatization | Enzymatic Assay |
| Principle | Chiral chromatography separation and mass spectrometric detection of the native molecule. | Chemical derivatization to form diastereomers, followed by reversed-phase LC separation and mass spectrometric detection. | Derivatization to increase volatility, followed by gas chromatographic separation and mass spectrometric detection. | Enzymatic conversion of D-Serine to a product that can be measured colorimetrically or fluorometrically. |
| Linearity Range | 0.19 - 25 nmol/mL[1][2] | 0.5 - 5.0 µM[3] | 2 - 14 µmol/L | 0.01 - 1 mM[4] |
| Lower Limit of Quantification (LLOQ) | 0.19 nmol/mL[1] | 0.20 µmol/L[5] | 0.14 µmol/L[5] | ~1 µM[6] |
| Intra-assay Precision (%CV) | ≤ 8.7%[7] | ≤ 5% for high QC, ≤ 8% for low QC[1][2] | < 3%[5] | Not explicitly stated |
| Inter-assay Precision (%CV) | ≤ 8.7%[7] | < 13%[5] | < 13%[5] | Not explicitly stated |
| Accuracy (%RE) | -7.0% to -6.1%[7] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Internal Standard | D,L-Serine-d3[7] | D-Arginine[1] or D-Homoserine[3] | Not explicitly stated | Not applicable |
| Sample Preparation | Protein precipitation[7] | Protein precipitation, derivatization, evaporation, reconstitution[1] | Derivatization[5] | Deproteinization[6] |
| Throughput | High | Medium | Medium | High (plate-based) |
Experimental Protocols
Validated LC-MS/MS Method for D-Serine using this compound (Direct Injection)
This method allows for the direct, rapid, and sensitive quantification of D-Serine in human plasma without the need for chemical derivatization.[7]
a. Sample Preparation:
-
To 100 µL of plasma, add a suitable volume of internal standard working solution (D,L-Serine-d3).
-
Precipitate proteins by adding methanol.
-
Vortex and centrifuge the samples.
-
Inject a 10 µL aliquot of the supernatant for LC-MS/MS analysis.[7]
b. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: Regis® ChiroSil RCA (+) (150 × 4.6 mm, 5-µm).[7]
-
Mobile Phase: Isocratic mixture of 0.2% formic acid in water and 0.2% formic acid in methanol (45:55, v/v).[7]
-
Flow Rate: 0.80 mL/min.[7]
-
Column Temperature: Ambient (~22 °C).[7]
-
Autosampler Temperature: 5 °C.[7]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[7]
-
MRM Transitions:
c. Method Validation Summary:
-
Linearity: The calibration curves showed a correlation coefficient of ≥ 0.9997.[7]
-
Precision and Accuracy: Inter-run coefficient of variation (CV) was ≤ 8.7% and relative error (RE) was between -7.0% and -6.1% for plasma quality control samples.[7]
-
Stability: D-Serine in plasma was stable for 6 freeze-thaw cycles, 36.5 hours at ambient temperature, and 769 days at -20°C or lower.[7]
-
Matrix Effect: The matrix effect was reported to be 80.5 ± 14.0% for D-serine in plasma.[7]
-
Extraction Recovery: Extraction recoveries from plasma were 84.1%, 78.4%, and 76.4% for D-serine at low, medium, and high concentrations, respectively.[7]
Alternative Method: LC-MS/MS with Pre-column Derivatization
This method involves the chemical derivatization of D-Serine prior to LC-MS/MS analysis to enhance chromatographic separation and sensitivity.[1][2]
a. Sample Preparation:
-
To 100 µL of plasma, add 20 µL of internal standard (e.g., D-Arginine) and 400 µL of acetone for protein precipitation.[1]
-
Centrifuge the samples.
-
Derivatize a 400 µL aliquot of the supernatant with (R)-1-Boc-2-piperidine carbonyl chloride.[1]
-
After derivatization, add trifluoroacetic acid (TFA).
-
Evaporate the sample to dryness and reconstitute in a methanol/water solution for injection.[1]
b. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: Zorbax Eclipse XDB-C18 (4.6 mm × 150 mm, 5 μm).[1]
-
Mobile Phase: A gradient of water with 0.3% TFA and methanol with 0.3% TFA.[1]
-
Flow Rate: 0.4 ml/min.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific to the derivatized D-Serine and internal standard.
c. Method Performance:
-
LLOQ: 0.19 nmol/ml.[1]
-
Precision: Coefficient of variation was ≤ 5% for high QC standards and ≤ 8% for low QC standards in plasma.[1][2]
Alternative Method: GC-MS with Derivatization
Gas chromatography-mass spectrometry offers another robust platform for D-Serine quantification, requiring derivatization to increase the analyte's volatility.[5]
a. Sample Preparation:
-
Perform protein precipitation of the biological sample.
-
Derivatize the sample using a suitable reagent (e.g., by nonchiral derivatization followed by separation on a chiral column).
b. GC-MS Conditions:
-
GC System: Agilent 6890N or equivalent.
-
Column: Chirasil-L-Val column.[5]
-
Mass Spectrometer: Agilent 5973N mass selective detector or equivalent.
c. Method Performance:
-
Quantification Limit: 0.14 µmol/L for D-Serine in cerebrospinal fluid (CSF).[5]
-
Precision: Within-run imprecision was <3% and between-run imprecision was <13%.[5]
Alternative Method: Enzymatic Assay
Enzymatic assays provide a high-throughput and cost-effective alternative for D-Serine quantification, often used for screening purposes.[4][8][9]
a. Assay Principle: The assay utilizes D-serine dehydratase, an enzyme that specifically converts D-Serine to pyruvate. The resulting pyruvate is then measured through a subsequent reaction that produces a colorimetric or fluorescent signal.[4][8][9]
b. General Protocol:
-
Prepare samples and standards. For biological fluids, deproteinization is typically required.[6]
-
Add the D-Serine enzyme mix to the samples and standards.
-
Incubate to allow for the enzymatic reaction to proceed.
-
Add a developer mix that reacts with the product of the first reaction to generate a measurable signal.
-
Read the absorbance or fluorescence on a microplate reader.
c. Method Performance:
-
Detection Range: Can detect D-Serine concentrations down to less than 1 µM.[6] The colorimetric assay has a detection range of 0.01 mM - 1 mM.[4]
-
Specificity: The use of D-serine specific enzymes confers high specificity to the assay.
Workflow and Pathway Diagrams
To visually represent the experimental processes, the following diagrams have been generated.
Caption: Workflow for the direct injection LC-MS/MS analysis of D-Serine.
Caption: Workflow for LC-MS/MS analysis of D-Serine with derivatization.
Caption: Logical relationship of D-Serine quantification methods.
References
- 1. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive LC-MS/MS method for the determination of D-serine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of D-serine in human serum by LC-MS/MS using a triazole-bonded column after pre-column derivatization with (S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7- (N, N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. Two mass-spectrometric techniques for quantifying serine enantiomers and glycine in cerebrospinal fluid: potential confounders and age-dependent ranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Enzymatic assay of D-serine using D-serine dehydratase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to D-Serine Quantification: Cross-Validation of HPLC and LC-MS/MS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of D-Serine, a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor, is paramount for advancing neuroscience research and developing novel therapeutics for neurological and psychiatric disorders. The choice of analytical methodology is a critical decision that directly impacts data quality and experimental outcomes. This guide provides an objective comparison of two predominant techniques for D-Serine quantification: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide delves into the experimental protocols and performance characteristics of each method, supported by a comprehensive summary of quantitative data. By presenting a side-by-side comparison, this document aims to equip researchers with the necessary information to select the most appropriate method for their specific research needs, considering factors such as sensitivity, selectivity, throughput, and cost.
Comparative Performance of HPLC and LC-MS/MS for D-Serine Quantification
The selection of an analytical method for D-Serine quantification hinges on a variety of performance metrics. The following table summarizes key quantitative data for both HPLC and LC-MS/MS methods based on published literature. It is important to note that these values can vary depending on the specific instrumentation, derivatization agent, and sample matrix.
| Performance Metric | HPLC with Fluorescence Detection | LC-MS/MS |
| Limit of Detection (LOD) | 2.56 x 10⁻⁹ mol L⁻¹[1] | 1.1 fmol/injection[2] |
| Limit of Quantification (LOQ) | 8.53 x 10⁻⁹ mol L⁻¹[1] | 0.19 nmol/ml[3] |
| Linearity (r²) | > 0.99 | > 0.998[2][3] |
| Precision (%RSD) | < 10% | < 8.38% (intra- and inter-day)[3] |
| Accuracy (% Recovery) | Typically 90-110% | 92.93% to 102.29%[3] |
| Sample Throughput | Lower | Higher |
| Selectivity | Good, but potential for interference | Excellent, based on mass-to-charge ratio |
| Cost | Lower initial investment and operational cost | Higher initial investment and operational cost |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for both HPLC and LC-MS/MS techniques for D-Serine quantification.
HPLC with Pre-column Derivatization and Fluorescence Detection
High-performance liquid chromatography, often coupled with fluorescence detection after pre-column derivatization, is a widely used method for D-Serine analysis.[1][4] The derivatization step is crucial as D-Serine lacks a native chromophore.
1. Sample Preparation:
-
Biological samples (e.g., plasma, brain tissue homogenate) are deproteinized, typically using a protein precipitation agent like perchloric acid or methanol.
-
The supernatant is collected after centrifugation.
2. Derivatization:
-
The sample extract is mixed with a derivatizing agent. A common choice is ortho-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys), to form fluorescent diastereomers that can be separated on a reversed-phase column.[1]
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
3. HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Detection: A fluorescence detector is used, with excitation and emission wavelengths optimized for the specific OPA-amino acid derivative.
LC-MS/MS for D-Serine Quantification
Liquid chromatography-tandem mass spectrometry offers high sensitivity and selectivity, making it a powerful tool for D-Serine quantification, especially in complex biological matrices.[2][3][5]
1. Sample Preparation:
-
Similar to HPLC, samples are first deproteinized.
-
An internal standard (e.g., a stable isotope-labeled D-Serine) is added to the sample early in the preparation process to correct for matrix effects and variations in sample processing.
2. Derivatization (Optional but common):
-
To enhance chromatographic separation and ionization efficiency, pre-column derivatization is often employed. Chiral derivatizing agents such as (R)-1-Boc-2-piperidine carbonyl chloride can be used to resolve D- and L-Serine.[3]
-
Alternatively, direct analysis without derivatization can be performed using a chiral column.[5]
3. LC-MS/MS Analysis:
-
Column: A C18 column is used for derivatized samples, while a chiral column (e.g., Regis® Chi-roSil RCA(+)) is used for direct analysis.[5]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid to improve ionization, is used.[5]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for D-Serine and its internal standard are monitored for highly selective quantification.[2][5]
Visualization of Methodologies
To further elucidate the experimental processes and their comparative aspects, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in D-Serine quantification using HPLC and LC-MS/MS.
References
- 1. akjournals.com [akjournals.com]
- 2. Determination of D-serine in human serum by LC-MS/MS using a triazole-bonded column after pre-column derivatization with (S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7- (N, N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Head-to-Head Comparison: D-Serine-d3 vs. C13-Labeled Serine as Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids like serine is crucial for advancing our understanding of biological processes and for the development of novel therapeutics. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving the highest levels of accuracy and precision. This guide provides an objective comparison of two commonly used SIL internal standards for serine: D-Serine-d3 and C13-labeled serine, supported by experimental data and established analytical principles.
The ideal internal standard co-elutes with the analyte, exhibits identical extraction recovery, and experiences the same matrix effects, thereby providing reliable normalization for variations during sample preparation and analysis. While both deuterium (²H or D) and carbon-13 (¹³C) labeled standards are widely used, their intrinsic physicochemical properties can lead to performance differences.
Executive Summary: The Superiority of ¹³C-Labeling
While both this compound and C13-labeled serine are effective internal standards, C13-labeled serine is generally considered superior for the most demanding quantitative applications. The incorporation of the heavier, non-exchangeable ¹³C isotope imparts greater chemical stability and minimizes the "isotope effect" that can be observed with deuterated standards. This effect can sometimes lead to slight differences in chromatographic retention times between the analyte and the internal standard, potentially compromising the accuracy of matrix effect correction.
Performance Characteristics at a Glance
| Feature | This compound | C13-Labeled Serine | Rationale & Implications for Serine Analysis |
| Chromatographic Co-elution | Potential for slight retention time shift relative to unlabeled serine. | Co-elutes perfectly with unlabeled serine. | Perfect co-elution is critical for accurate compensation of matrix effects, which can fluctuate across a chromatographic peak. C13-labeled serine is more likely to experience the exact same matrix environment as endogenous serine, leading to more precise and accurate quantification. |
| Isotopic Stability | Generally high, but a theoretical potential for back-exchange of deuterium for hydrogen under certain analytical conditions. | Highly stable with no risk of isotope exchange under typical bioanalytical conditions. | The carbon-13 label is integrated into the stable carbon backbone of the serine molecule, ensuring its integrity throughout sample processing and analysis. |
| Matrix Effect Compensation | Good, but can be variable if chromatographic separation occurs. | Excellent. | As C13-labeled serine behaves virtually identically to the native analyte during chromatography and ionization, it provides the most reliable correction for ion suppression or enhancement. |
| Commercial Availability & Cost | Generally more readily available and can be less expensive. | Can be more expensive and may have more limited commercial availability. | The synthesis of C13-labeled compounds is often more complex and costly than deuteration. |
Supporting Experimental Data
The following table summarizes representative validation parameters for LC-MS/MS methods utilizing either this compound or a C13-labeled amino acid mix (including serine) as internal standards.
| Parameter | Method with this compound Internal Standard[1] | Method with C13-Labeled Serine Internal Standard[2] |
| Linearity (r²) | ≥ 0.9997 | > 0.99 |
| Precision (%CV) | ≤ 8.7% | < 15% |
| Accuracy (%RE) | -7.0% to -6.1% | 85-115% |
| Matrix Effect | Suppression of 10-20%, compensated by the IS. | Minimized by the use of a co-eluting IS. |
| Recovery | Not explicitly stated, but compensated by the IS. | 80-120% |
| Lower Limit of Quantification (LLOQ) | 194 ng/mL (endogenous level in plasma) | Varies by amino acid, within physiological range. |
Experimental Protocols
Protocol 1: Quantification of D-Serine in Human Plasma using this compound
This method allows for the direct quantification of D-serine without chemical derivatization.
1. Sample Preparation:
-
To 50 µL of plasma, add 200 µL of methanol containing the D,L-serine-d3 internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Column: Regis ChiroSil RCA(+) (150 x 4.6 mm, 5 µm) for enantioselective separation.
-
Mobile Phase: Isocratic elution with 45:55 (v/v) 0.2% formic acid in water and 0.2% formic acid in methanol.
-
Flow Rate: 0.80 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
D-Serine: m/z 106.1 → 60.1
-
D,L-Serine-d3: m/z 109.0 → 63.0
-
Protocol 2: Quantification of Serine in Mouse Plasma using a C13-Labeled Internal Standard Mix
This method is suitable for the comprehensive analysis of multiple amino acids, including serine.
1. Sample Preparation:
-
To 5 µL of plasma, add 95 µL of an internal standard working solution (a diluted mixture of [¹³C, ¹⁵N]-labeled amino acids in 80:20:1 acetonitrile:water:formic acid).
-
Vortex to mix and precipitate proteins.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Column: Intrada Amino Acid column (50 x 3 mm, 3 µm).
-
Mobile Phase: Gradient elution with (A) 100 mM ammonium formate in water and (B) 95:5:0.3 (v/v/v) acetonitrile:water:formic acid.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole in positive ESI mode.
-
MRM Transitions: Specific precursor-product ion pairs for each amino acid and its corresponding C13,N15-labeled internal standard are monitored.
Visualizing Key Processes
D-Serine Signaling Pathway
D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a key role in excitatory neurotransmission and synaptic plasticity.
Caption: The "Serine Shuttle" pathway illustrating neuronal D-serine synthesis and its role as an NMDA receptor co-agonist.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines a typical workflow for the quantification of serine in a biological sample using a stable isotope-labeled internal standard.
Caption: A typical experimental workflow for the bioanalysis of serine in plasma samples using a stable isotope-labeled internal standard.
Conclusion
For the quantification of serine by LC-MS/MS, both this compound and C13-labeled serine are robust internal standards. However, for applications demanding the highest level of accuracy and for methods utilizing high-resolution chromatography where small retention time shifts are more apparent, C13-labeled serine is the superior choice. Its physicochemical properties are virtually identical to the unlabeled analyte, ensuring the most accurate and precise quantification by effectively compensating for variability during sample processing and analysis. While deuterated standards are a viable and often more cost-effective alternative, they carry a slightly higher risk of chromatographic shifts and, consequently, incomplete compensation for matrix effects, which can introduce variability and potential inaccuracies into the final data. The selection of the internal standard should, therefore, be guided by the specific requirements of the analytical method and the intended application of the data.
References
A Comparative Guide to D-Serine Measurement Methods for Researchers and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of D-Serine, a crucial neuromodulator implicated in various physiological and pathological processes. The selection of an appropriate measurement technique is critical for obtaining accurate and reproducible data in both research and clinical settings. This document summarizes key performance data, details experimental protocols, and presents visual workflows to aid in the selection of the most suitable method for your specific application.
The primary methods for D-Serine quantification include High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays. Each method offers a unique balance of sensitivity, specificity, throughput, and cost.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of various D-Serine measurement methods as reported in the literature. This data facilitates a direct comparison of the analytical capabilities of each technique.
| Method | Analyte(s) | Matrix | Limit of Quantification (LOQ) | Linearity Range | Precision (%RSD) | Accuracy (%) | Reference |
| LC-MS/MS | D-Serine, L-Serine | Human Plasma | - | 0.19 - 25 nmol/ml | ≤ 8% (low QC), ≤ 5% (high QC) | - | [1] |
| LC-MS/MS | D-Serine, L-Serine, Glycine | Cerebrospinal Fluid (CSF) | 0.20 µmol/L (D-Serine) | - | <13% (between-run) | - | [2] |
| GC-MS | D-Serine, L-Serine, Glycine | Cerebrospinal Fluid (CSF) | 0.14 µmol/L (D-Serine) | - | <13% (between-run) | - | [2] |
| UPLC-FLD | D-Serine, L-Serine | Cells | 0.1 nmol/mL | - | 4.34% - 14.56% | 96.46% - 109.63% | [3] |
| RP-HPLC | D-Serine | Lacosamide Drug Substance | LOQ at 3.5 ppm | - | 0.9% at 3.5 ppm | - | [4] |
| Enzymatic Assay | D-Serine, L-Serine | Serum, CSF, Tissue Homogenates, Cell Lysates | < 1 µM | - | - | - | [5] |
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for replicating and validating analytical methods. Below are summaries of the methodologies for the key D-Serine measurement techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of D-Serine. It typically involves a derivatization step to enable chiral separation, followed by chromatographic separation and mass spectrometric detection.
Sample Preparation (Human Plasma):
-
Protein precipitation with methanol is used for sample preparation.[6]
-
An internal standard (IS) is added to the samples.[6]
-
The supernatant is evaporated and the residue is reconstituted before injection into the LC-MS/MS system.[6]
Chromatography and Mass Spectrometry:
-
Derivatization: Pre-column derivatization is often employed to resolve D- and L-Serine enantiomers.[1] One method utilizes (R)-1-Boc-2-piperidine carbonyl chloride as the derivatizing agent.[1] Another approach uses Marfey's reagent.[2]
-
Chromatographic Separation: A C18 column is commonly used for separation.[1][3]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[1][6]
Workflow for LC-MS/MS Analysis of D-Serine:
References
- 1. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and validation of a sensitive assay for analysis of D/L-serine in cells using ultra-high performance liquid chromatography-fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
D-Serine-d3 as an Internal Standard: A Guide to Accuracy and Precision
In the quantitative analysis of biological samples, particularly in the fields of neuroscience and drug development, the accuracy and precision of measurements are paramount. D-Serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, plays a crucial role in synaptic plasticity and neurotransmission. Its accurate quantification is vital for understanding various neurological conditions. This guide provides an objective comparison of D-Serine-d3's performance as an internal standard in mass spectrometry-based assays, supported by experimental data and protocols.
The Role of an Internal Standard
An internal standard (IS) is a compound of a known concentration added to a sample before analysis. Its purpose is to correct for the variability that can occur during sample preparation, chromatographic separation, and detection. An ideal internal standar[1]d is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. Stable isotope-labeled (S[1]IL) compounds, such as this compound, are considered the gold standard for internal standardization in mass spectrometry. They co-elute with the an[1][2]alyte and experience similar matrix effects, which are interferences from other components in a biological sample that can suppress or enhance the analyte's signal.
This compound: Proper[2]ties and Advantages
This compound is an isotopic variant of D-Serine where three hydrogen atoms have been replaced by deuterium. This substitution increases the mass of the molecule by three daltons, allowing it to be distinguished from the native D-Serine by a mass spectrometer. However, its chemical pro[2]perties remain nearly identical to the analyte. This similarity ensures that this compound effectively compensates for variations during the analytical process, including extraction recovery and matrix-induced ion suppression or enhancement.
Key Advantages:
-
[2][3]Co-elution with Analyte: Ensures that both the analyte and the internal standard experience the same chromatographic conditions and matrix effects.
-
Correction for Matrix Effects: The primary role of a SIL internal standard is to mitigate the impact of the sample matrix on ionization efficiency, leading to more accurate quantification.
-
Improved Precision [2]and Accuracy: By normalizing the analyte's signal to that of the internal standard, variability is reduced, resulting in higher precision (reproducibility) and accuracy.
-
Enhanced Reproducib[4]ility: The use of SIL internal standards allows for better comparison of results across different laboratories and studies.
Experimental Workflo[1]w and Performance Data
The quantification of D-Serine in biological matrices like plasma or cerebrospinal fluid (CSF) typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Diagram of a Typical Bioanalytical Workflow
Caption: A typical bioanalytical workflow using an internal standard.
Detailed Experimental Protocol
The following is a representative protocol for the quantification of D-Serine in human plasma using this compound as an internal standard.
-
Sample Preparation:
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte range).
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A chiral column, such as a Regis® ChiroSil RCA (+), is often used to separate D- and L-serine.
-
Mobile Phase: [3] A typical mobile phase could be a mixture of 0.2% formic acid in water and 0.2% formic acid in methanol.
-
Mass Spectromet[3]ry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
MRM Transition for D-Serine: m/z 106.1 → 60.1
-
MRM Transit[3]ion for this compound (IS): m/z 109.0 → 63.0
-
-
Performance Data: Ac[3]curacy and Precision
Method validation data from published studies demonstrate the high accuracy and precision achieved when using this compound as an internal standard. Accuracy is typically expressed as the percent relative error (%RE), while precision is measured by the percent relative standard deviation (%RSD).
| Parameter | Low QC | Medium QC | High QC | Acceptance Criteria |
| Intra-day Precision (%RSD) | < 8.38% | < 5% | < 5% | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 8.7% | < 5% | < 5% | ≤ 15% |
| Accuracy (%RE) | -7.0% to -6.1% | -7.0% to -6.1% | -7.0% to -6.1% | ± 15% |
Data synthesized from multiple sources demonstrating typical performance.
One study reported inte[3][5][6]r-run precision (CV) of ≤ 8.7% and relative errors (REs) from -7.0% to -6.1% for plasma quality control samples. Another validation found [3]intra- and inter-day precision to be less than 8.38% with accuracy ranging from 92.93% to 102.29%. These values are well wit[6]hin the accepted regulatory limits for bioanalytical method validation.
Comparison with Alternative Internal Standards
While this compound is an excellent choice, other compounds have been used as internal standards for D-Serine analysis. The ideal comparison is between a stable isotope-labeled IS and a structural analog IS.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | This compound , ¹³C, ¹⁵N-labeled Serine | Co-elutes with the analyte, corrects for most sources of variability. Considered the "gold stan[1]dard". | Can be more expensive. [1] |
| Structural Analog [1] | D-Arginine, D-homoserine, Norvaline [6] | More afforda[7]ble. | May [8]not co-elute perfectly, may have different ionization efficiency and may not fully compensate for matrix effects. |
Studies have shown that while structural analogs can provide acceptable results, SIL internal standards consistently offer superior performance in complex matrices. For instance, a study using (D,L)-serine-d3 to quantify D-serine in plasma demonstrated that matrix suppression effects of 10-20% were well compensated for by the deuterated internal standard. When using a structural a[3]nalog, differences in extraction recovery and ionization response compared to the analyte can lead to reduced accuracy.
Logical Comparison of Internal Standard Types
Caption: Logical flow comparing deuterated vs. analog internal standards.
Context: The Importance of Accurate D-Serine Measurement
D-Serine is a key neuromodulator, and its levels are altered in various central nervous system (CNS) diseases. Accurate measurement is c[6]ritical for both basic research and clinical applications.
Simplified NMDAR Signaling Pathway
Caption: Simplified diagram of D-Serine's role at the NMDA receptor.
Conclusion
The use of a stable isotope-labeled internal standard is the most robust strategy for achieving high-quality quantitative data in bioanalysis. Experimental evidence consistently shows that this compound provides excellent accuracy and precision for the quantification of D-Serine in complex biological matrices. Its ability to mimic the behavior of the endogenous analyte during sample processing and analysis ensures reliable compensation for experimental variability, particularly matrix effects. For researchers, scientists, and drug development professionals requiring the highest level of confidence in their D-Serine measurements, this compound is the recommended internal standard.
References
- 1. iroatech.com [iroatech.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A comparison of internal and external standardization in amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive LC-MS/MS method for the determination of D-serine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of D-serine in human serum by LC-MS/MS using a triazole-bonded column after pre-column derivatization with (S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7- (N, N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Gold Standard: Unveiling the Advantages of Stable Isotope-Labeled Internal Standards for D-Serine Quantification
For researchers, scientists, and drug development professionals striving for the highest accuracy and reliability in D-Serine analysis, the use of a stable isotope-labeled internal standard (SIL-IS) represents the pinnacle of analytical rigor. This guide provides an objective comparison of this methodology against alternative approaches, supported by experimental data, to underscore its superiority in producing robust and reproducible results.
The accurate quantification of D-Serine, a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor, is paramount in neuroscience research and the development of therapeutics for a range of neurological and psychiatric disorders.[1][2][3] However, the analysis of D-Serine is fraught with challenges, including its chiral nature, low physiological concentrations, and the presence of its abundant enantiomer, L-Serine.[1][4][5] While various analytical techniques exist, the stable isotope dilution (SID) method, employing a SIL-IS, has emerged as the gold standard for its ability to mitigate analytical variability and provide unparalleled accuracy.[6][7][8]
Superior Performance Through Isotopic Mimicry
A stable isotope-labeled internal standard is a version of the analyte—in this case, D-Serine—where one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6][9] This subtle mass difference allows the SIL-IS to be distinguished from the endogenous D-Serine by a mass spectrometer, yet its chemical and physical properties are nearly identical.[6][10] This near-perfect chemical mimicry is the cornerstone of its advantages, as the SIL-IS experiences the same variations as the analyte throughout the analytical process, from sample extraction to detection.[6][8][11]
The primary benefits of using a SIL-IS for D-Serine quantification include:
-
Correction for Sample Preparation Variability: Losses can occur during extraction, purification, and derivatization steps. Since the SIL-IS is added at the beginning of the workflow, it experiences the same losses as the endogenous D-Serine, allowing for accurate correction of the final measurement.[6]
-
Compensation for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement.[8][12] The SIL-IS co-elutes with the analyte and is affected by the matrix in the same way, thereby normalizing the signal.[8][11]
-
Improved Accuracy and Precision: By accounting for variations at multiple stages of the analysis, the SID method delivers higher accuracy and precision compared to other methods.[7][13][14] This is reflected in lower coefficients of variation (CVs) in experimental data.[12][14]
-
Enhanced Reproducibility: The robustness of the SID method ensures that results are consistent and reproducible across different batches of samples and even between different laboratories, which is crucial for large-scale studies and clinical trials.[6]
Comparative Analysis: SIL-IS vs. Alternative Methods
While other methods are available for D-Serine quantification, they possess inherent limitations that can compromise data quality. The following table provides a comparative overview:
| Method | Principle | Advantages | Disadvantages |
| Stable Isotope Dilution LC-MS/MS | Quantification based on the ratio of endogenous analyte to a known concentration of a co-eluting stable isotope-labeled internal standard. | High accuracy, precision, and specificity. Corrects for matrix effects and sample loss.[6][7][8] | Higher initial cost for labeled standards. Requires access to a mass spectrometer. |
| HPLC with Chiral Derivatization and Fluorescence Detection | Enantiomers are separated chromatographically after reaction with a chiral derivatizing agent to form fluorescent diastereomers. | High sensitivity.[5] Does not require a mass spectrometer. | Susceptible to variations in derivatization efficiency and extraction recovery. Does not correct for matrix effects. Poor resolution of enantiomers can be an issue.[1][4][5] |
| Enzyme-Based Assays (e.g., D-amino acid oxidase) | Enzymatic reaction specific to D-amino acids produces a detectable signal (e.g., chemiluminescence). | Can be high-throughput. | May lack specificity for D-Serine, as other D-amino acids can interfere.[3][5] The reaction kinetics can be influenced by sample matrix components. |
| Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) | Separation of derivatized enantiomers in a capillary based on their electrophoretic mobility. | Requires very small sample volumes. | Can have issues with reproducibility of migration times.[1] |
Experimental Evidence: A Closer Look at Performance
Studies validating LC-MS/MS methods using a SIL-IS for D-Serine quantification consistently demonstrate excellent performance characteristics.
| Performance Metric | Stable Isotope Dilution LC-MS/MS | HPLC with Fluorescence Detection |
| Precision (Inter-run CV%) | ≤ 8.7%[12] | Can exceed 10%[14] |
| Accuracy (Relative Error %) | -7.0% to -6.1%[12] | Not directly corrected, relies on external calibration. |
| Extraction Recovery | 76.4% to 84.1% (D-Serine), 82.3% (IS) - variability is corrected.[12] | Can be variable and uncorrected, impacting accuracy. |
| Matrix Effect | 80.5 ± 14.0% (D-Serine), 78.8% (IS) - ratio remains consistent.[12] | Significant and uncorrected, leading to inaccurate quantification. |
| Linearity (r²) | ≥ 0.9997[12] | Typically > 0.99, but accuracy can be affected by uncorrected variability.[15] |
Experimental Protocol: Quantification of D-Serine in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This section provides a representative experimental protocol for the analysis of D-Serine in human plasma, adapted from validated methods in the literature.[2][12]
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution ((D,L)-serine-d3).
-
Precipitate proteins by adding 400 µL of methanol.
-
Vortex mix and then centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu Prominence HPLC system or equivalent.[2]
-
Column: Regis® ChiroSil RCA (+) (150 × 4.6 mm, 5-µm) for enantioselective separation.[12]
-
Mobile Phase: Isocratic mixture of 0.2% formic acid in water and 0.2% formic acid in methanol (45:55, v/v).[12]
-
Flow Rate: 0.80 mL/min.[12]
-
Injection Volume: 10 µL.[12]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 5500Q).[2]
-
Ionization Mode: Positive electrospray ionization (ESI+).[12]
-
MRM Transitions:
3. Data Analysis:
-
Quantify D-Serine by calculating the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of D-Serine in the samples by interpolating the peak area ratios against a calibration curve prepared with known concentrations of D-Serine and a constant concentration of the internal standard.
Visualizing the Workflow and Biological Context
To further elucidate the experimental process and the biological significance of D-Serine, the following diagrams are provided.
Caption: Experimental workflow for D-Serine quantification using a stable isotope-labeled internal standard.
Caption: Simplified signaling pathway of D-Serine as an NMDA receptor co-agonist.
References
- 1. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The rise and fall of the D-serine-mediated gliotransmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. D-Serine Production, Degradation, and Transport in ALS: Critical Role of Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iroatech.com [iroatech.com]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Amino acid analysis of peptides using isobaric-tagged isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of D-serine in human serum by LC-MS/MS using a triazole-bonded column after pre-column derivatization with (S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7- (N, N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different derivatization reagents for D-Serine analysis
A Comparative Guide to Derivatization Reagents for D-Serine Analysis
The accurate quantification of D-Serine, an important co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, is crucial for neuroscience research and drug development.[1][2] Its role in synaptic transmission and plasticity means that understanding its concentration in biological matrices is of high interest.[3][4] However, analyzing D-Serine presents a challenge due to its chiral nature, requiring separation from its more abundant enantiomer, L-Serine.[1]
This guide provides a comparative overview of common derivatization reagents used to enable the chiral separation and sensitive detection of D-Serine via chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Performance Comparison of Derivatization Reagents
The choice of derivatization reagent is critical and depends on the analytical method, the required sensitivity, and the sample matrix. The following table summarizes the performance of several commonly used reagents based on experimental data.
| Reagent | Method | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Marfey's Reagent (FDAA) | LC-MS/MS | ≤ 100 nM[5][6] | Effective for separating multiple D/L amino acid pairs; good resolution (Rs ≥ 1.5).[5][6] | FLEC, a similar reagent, showed limited resolution.[5][7] |
| OPA + Chiral Thiol | HPLC-ECD | ~940 fmol (NPCA)[8] | Forms highly fluorescent derivatives; established method for diastereomer formation.[9][10] | Derivatives can be unstable, with half-lives as low as 62.5 minutes.[3] |
| NBD-F | Capillary Electrophoresis-LIF | N/A (Improved sensitivity 4- to 25-fold over previous assays)[11] | Reacts with primary and secondary amines to form highly fluorescent products; suitable for high-speed, online analysis.[11][12] | Can have poor stability and be expensive.[13] |
| FMOC-Cl | RP-HPLC | 0.28 ppm[14] | Reaction is rapid (quantitative conversion in 5 min); stable derivative.[14] | Requires pH control (sensitive to pH > 11).[14] |
| (R)-1-Boc-2-piperidine carbonyl chloride | LC-MS/MS | LLOQ: 0.19 nmol/ml[15] | Provides good resolution (Rs = 1.5) for D/L-Serine.[15] | Less commonly cited in literature compared to others. |
Experimental Protocols and Methodologies
Detailed and reproducible protocols are essential for accurate D-Serine quantification. Below are methodologies for three common derivatization reagents.
Derivatization using Marfey's Reagent (FDAA)
This method converts enantiomers into diastereomers that can be resolved by reverse-phase HPLC.[16][17]
-
Reagent Preparation :
-
Prepare a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone.[16]
-
Prepare a 1 M sodium bicarbonate solution.
-
-
Derivatization Procedure :
-
To 50 µL of the sample solution (e.g., 1 mg/mL in water), add 100 µL of 1 M sodium bicarbonate solution.[16]
-
Add 200 µL of the Marfey's reagent solution.[16]
-
Incubate the mixture at 40°C for 1 hour, vortexing occasionally.[16]
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Derivatization using OPA and N-acetyl-L-cysteine (NAC)
This protocol forms diastereomeric isoindole derivatives that can be separated by conventional reversed-phase HPLC and detected electrochemically or via fluorescence.[9]
-
Reagent Preparation :
-
0.5 M Carbonate Buffer (pH 10) : Dissolve 6.9 g of potassium carbonate in ~50 mL of water, add 10 mL of 2 N HCl, and bring the final volume to 100 mL with water.[9]
-
4 mM OPA-NAC Solution : Dissolve 27 mg of o-phthalaldehyde (OPA) in 1 mL of ethanol. Add 32.7 mg of N-acetyl-L-cysteine (NAC) and dilute to 10 mL with the 0.5 M carbonate buffer. This creates a 20 mM stock, which should be diluted five-fold with the carbonate buffer to achieve the 4 mM working solution.[9]
-
-
Derivatization Procedure :
Derivatization using NBD-F
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a fluorogenic reagent suitable for high-speed analysis, particularly with capillary electrophoresis.[11]
-
Reagent Preparation :
-
Prepare a 20 mM NBD-F solution.
-
-
Derivatization Procedure (Optimized for Online Analysis) :
-
Samples obtained from microdialysis are mixed online with the NBD-F reagent.[11]
-
The reaction is allowed to proceed at a controlled temperature (e.g., 80°C) for a specific time (e.g., 5 minutes).[11]
-
The derivatized sample is directly coupled to the capillary electrophoresis system for separation and laser-induced fluorescence (LIF) detection.[11]
-
Visualizing Workflows and Pathways
Diagrams help clarify complex processes in D-Serine analysis and its biological role.
Caption: General experimental workflow for D-Serine analysis.
Caption: D-Serine signaling at the NMDA receptor.
References
- 1. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. D-Serine as a putative glial neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey's reagent and reversed phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. tsijournals.com [tsijournals.com]
- 15. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Linearity and Recovery of D-Serine-d3 Spiked Samples in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the linearity and recovery of D-Serine-d3 in spiked biological samples, a critical aspect of bioanalytical method validation. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] This document outlines the experimental protocols and presents comparative data to aid researchers in developing and validating their own bioanalytical methods.
The Critical Role of Deuterated Internal Standards
In bioanalysis, an internal standard (IS) is essential for ensuring accuracy and precision by correcting for variability during sample preparation and analysis.[1][2] A deuterated internal standard, where one or more hydrogen atoms are replaced by deuterium, is considered the gold standard.[1][2] This is because it is chemically almost identical to the analyte of interest, meaning it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer.[1] This mimicry allows for effective compensation for matrix effects, which are a major source of analytical variability.[2][3]
Evaluating Method Performance: Linearity and Recovery
Linearity assesses the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte in the sample.[4] This is typically evaluated by analyzing a series of standards of known concentrations and determining the correlation coefficient (R²) of the resulting calibration curve.[4]
Recovery is a measure of the efficiency of an analytical method in extracting the analyte from the sample matrix.[5][6] It is determined by comparing the analytical response of an analyte spiked into a biological sample to the response of the analyte in a neat solution.[6]
Experimental Workflow for Linearity and Recovery Assessment
The following diagram illustrates a typical experimental workflow for evaluating the linearity and recovery of this compound in spiked samples using LC-MS/MS.
Caption: Experimental workflow for linearity and recovery evaluation.
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for the analysis of D-Serine, utilizing a deuterated internal standard (this compound). These data are compiled from published bioanalytical method validation studies.
Table 1: Linearity of D-Serine Quantification using this compound as an Internal Standard
| Matrix | Linearity Range | Correlation Coefficient (R²) | Reference |
| Human Plasma | 0.19 - 25 nmol/mL | > 0.99 | [7][8] |
| Human Plasma | 0.01 - 10 µg/mL | Not Reported | [9] |
| Phosphate Buffered Saline (PBS) | 0.01 - 10 µg/mL (D-Serine) | Not Reported | [9] |
| Lacosamide Drug Substance | LOQ - 200% of 3.5 ppm | > 0.99 | [10] |
Table 2: Recovery of D-Serine using this compound as an Internal Standard
| Matrix | Spiked Concentration Levels | Mean Recovery (%) | Reference |
| Lacosamide Drug Substance | 50%, 100%, 150%, 200% of 3.5 ppm | 95 - 98.6% | [10] |
| Human Plasma | Not Specified | Not Explicitly Stated, but matrix effects were < 25% | [7] |
Detailed Experimental Protocols
The following are representative protocols for sample preparation and analysis based on established methods.
Protocol 1: D-Serine Quantification in Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the determination of D-Serine in human plasma.[7]
1. Sample Preparation:
- To 100 µL of plasma, add 20 µL of the internal standard solution (this compound in acetone).
- Add 400 µL of cold acetone to precipitate proteins.
- Vortex and centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[7]
- Transfer 400 µL of the supernatant to a new tube.
- The subsequent steps involve derivatization to resolve D- and L-serine enantiomers.[7]
2. LC-MS/MS Analysis:
- Column: Zorbax Eclipse XDB-C18 column.[7]
- Mobile Phase: A gradient of methanol and water.
- Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.[11]
- Transitions:
- D-Serine: m/z 106.1 → 60.1[11]
- This compound (IS): m/z 109.0 → 63.0[9][11]
Protocol 2: Enantioselective D-Serine Analysis in Human Plasma
This protocol achieves separation of D- and L-serine without a derivatization step.[9]
1. Sample Preparation:
- Use phosphate buffered saline (PBS) as a surrogate matrix for calibration standards due to endogenous D-serine in plasma.[9]
- Perform solid-phase extraction (SPE) with a cationic exchange column for both plasma samples and PBS standards.[9]
2. LC-MS/MS Analysis:
- Column: Tandemly-arranged CROWNPAK CR-I(+) columns, kept at a low temperature.[9]
- Mobile Phase: Isocratic elution with 0.3% trifluoroacetic acid in 10% acetonitrile.[9]
- Detection: MRM with the same transitions as in Protocol 1.[9]
Logical Relationships in Bioanalytical Method Validation
The following diagram illustrates the logical relationship between key validation parameters and the role of a deuterated internal standard.
Caption: Role of a deuterated internal standard in ensuring assay accuracy and precision.
Conclusion
The use of this compound as an internal standard is a robust approach for the accurate and precise quantification of D-Serine in biological matrices. The presented data from various studies demonstrate that methods employing deuterated internal standards can achieve excellent linearity and high recovery. The provided experimental protocols and workflows offer a solid foundation for researchers to develop and validate their own bioanalytical methods for D-Serine and other endogenous compounds. The careful validation of linearity and recovery is paramount to ensure the reliability of bioanalytical data in both research and clinical settings.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. woongbee.com [woongbee.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a sensitive LC-MS/MS method for the determination of D-serine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical method for the simultaneous determination of D- and L-serine in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
D-Serine-d3: The Superior Internal Standard for Mass Spectrometry Analysis
In the realm of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This is particularly true for the analysis of endogenous molecules like D-Serine, a crucial neuromodulator. While both stable isotope-labeled (SIL) internal standards, such as D-Serine-d3, and structural analogs are employed, a comprehensive evaluation of their performance reveals the clear superiority of SIL internal standards. This compound, being chemically identical to the analyte, offers unparalleled advantages in correcting for analytical variability, ultimately leading to more robust and trustworthy data.
Stable isotope-labeled internal standards are now the primary choice for researchers and chemists in bioanalysis to mitigate process and analytical variations.[1] Their use has been shown to reduce variations in mass spectrometry results, including ionization issues, and improve the accuracy and precision of analyses for both small and large molecules.[1]
Mitigating Matrix Effects and Improving Accuracy
A primary challenge in bioanalysis is the "matrix effect," where components of a biological sample interfere with the ionization of the analyte, leading to inaccurate quantification.[2] SIL internal standards, like this compound, co-elute with the analyte and experience the same matrix effects, allowing for effective normalization of the signal.[2] Structural analogs, due to their different chemical properties, may not experience the same degree of ion suppression or enhancement, leading to biased results.[3]
A study on the quantification of angiotensin IV in rat brain dialysates demonstrated that while both a structural analog and a SIL internal standard improved linearity, only the SIL-IS could enhance the method's precision and accuracy and correct for analyte degradation.[4] This underscores the indispensable role of SIL analogs in complex biological matrices.[4]
Experimental Data: A Comparative Overview
The advantages of using a d3-labeled internal standard are supported by empirical data. The following tables summarize the typical performance improvements observed when using a SIL internal standard compared to a structural analog in bioanalytical methods.
| Parameter | Structural Analog IS | This compound (SIL IS) | Reference |
| Accuracy (% Bias) | May exhibit significant bias (e.g., ≥15%) | Typically within ±15% (often much lower) | [5][6] |
| Precision (%RSD) | Can be variable, sometimes exceeding 15% | Generally <15% (often in single digits) | [5][7] |
| Recovery | May differ from the analyte, leading to inaccuracies | Closely tracks analyte recovery | [2][8] |
| Matrix Effect Correction | Limited and unpredictable | High degree of correction | [2][9] |
| Inter-individual Variability | May fail to correct for patient-specific matrix effects | Effectively corrects for inter-individual differences | [10] |
This table represents a summary of expected performance based on the literature reviewed. Specific values can vary depending on the assay and matrix.
Experimental Protocol: A Representative LC-MS/MS Method
Below is a typical experimental protocol for the quantification of D-Serine in human plasma using this compound as an internal standard. This protocol is a composite based on methodologies described in the literature.[11]
1. Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of internal standard working solution (this compound in water).
-
Precipitate proteins by adding 200 µL of methanol.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters:
-
LC Column: Chiral column for enantioselective separation (e.g., Regis ChiroSil RCA(+))[11]
-
Mobile Phase: A gradient of methanol and water with a suitable modifier.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
3. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
Visualizing the Workflow
The following diagram illustrates the typical workflow for a bioanalytical method using an internal standard.
Caption: A generalized workflow for quantitative bioanalysis using an internal standard.
The Logic of Internal Standard Selection
The decision to use a stable isotope-labeled internal standard over a structural analog is based on the principle of "like-for-like" compensation.
Caption: Logical comparison of SIL and structural analog internal standards.
Conclusion
While structural analogs can be used when a SIL internal standard is unavailable or cost-prohibitive, it is crucial to acknowledge their limitations.[8] Deuterium-labeled internal standards, like this compound, may occasionally exhibit slight chromatographic shifts compared to the unlabeled analyte, but this is a minor consideration compared to the significant and unpredictable differences in behavior that can occur with structural analogs.[8][12] For the highest level of accuracy and precision in the quantification of D-Serine, this compound is unequivocally the better internal standard. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process ensures robust and reliable data, which is essential for researchers, scientists, and drug development professionals.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. cerilliant.com [cerilliant.com]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation and application to a phase 1, double-blind, randomized pharmacokinetic trial of a standardized Centella asiatica (L.) Urban water extract product in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Assessing the Cost-Effectiveness of D-Serine-d3 in Routine Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of D-Serine in biological matrices is crucial for advancing our understanding of its role in neurotransmission and various neuropathological conditions. This guide provides a comprehensive comparison of analytical methodologies for routine D-Serine analysis, with a focus on the cost-effectiveness of using D-Serine-d3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS). We present a detailed examination of alternative methods, including High-Performance Liquid Chromatography (HPLC) with fluorescence detection and enzymatic assays, supported by experimental data and cost analysis to inform your selection of the most appropriate technique for your research needs.
Executive Summary
The use of this compound as an internal standard in LC-MS/MS analysis stands out as a highly accurate and robust method for the routine quantification of D-Serine. While the initial investment in the isotopically labeled standard may appear higher than some consumables for alternative methods, its benefits in terms of analytical performance, reduced sample preparation complexity, and mitigation of matrix effects present a strong case for its long-term cost-effectiveness. This guide will delve into the specifics of each method to provide a clear and objective comparison.
Method Comparison: Performance and Cost
The selection of an analytical method for D-Serine quantification is a trade-off between performance, throughput, and cost. Below is a summary of the key performance characteristics and an estimated cost analysis for the three primary methods discussed.
Quantitative Performance Data
| Parameter | LC-MS/MS with this compound | HPLC with Fluorescence Detection | Enzymatic Assay |
| Limit of Detection (LOD) | ~1.1 fmol/injection[1] | 0.16 mM[2] | < 1 µM[3] |
| Limit of Quantitation (LOQ) | 0.19 nmol/mL[4] | 0.1 nmol/mL[5] | Not explicitly stated |
| Linearity (r²) | > 0.999[6] | > 0.99[7] | Not explicitly stated |
| Recovery | 76.4% - 84.1% in plasma[6] | 95% - 98.6%[6] | Not explicitly stated |
| Precision (%RSD) | ≤ 8.7% (inter-run)[6] | < 15%[5] | Not explicitly stated |
Cost-Effectiveness Analysis
| Cost Component | LC-MS/MS with this compound | HPLC with Fluorescence Detection | Enzymatic Assay |
| Internal Standard/Kit | This compound (~$617/g) | Not applicable | DL-Serine Assay Kit (~$650/100 assays) |
| Column | Chiral or C18 Column ($300 - $2000+) | Chiral or C18 Column ($300 - $2000+) | Not applicable |
| Reagents | Solvents | Derivatization reagents (e.g., OPA ~$223/250mL), Solvents | Assay-specific buffers and probes (included in kit) |
| Instrumentation | LC-MS/MS System | HPLC with Fluorescence Detector | Plate Reader |
| Sample Throughput | High | Medium to High | High |
| Estimated Cost per Sample |
|
| $ |
| Overall Cost-Effectiveness | High (Superior accuracy and reliability justify the cost for many research applications) | Medium (Lower initial consumable cost but may require more complex method development and has potential for interferences) | High for screening (Cost-effective for high-throughput screening but may lack the specificity and accuracy of chromatographic methods) |
Note: The cost per sample is an estimation and can vary significantly based on the number of samples, reagent and consumable costs from different suppliers, and instrument maintenance.
In-Depth Analysis of Methodologies
LC-MS/MS with this compound Internal Standard
This is widely considered the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and accuracy. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variations in sample preparation, matrix effects, and instrument response.
Advantages:
-
High Specificity: Mass spectrometry provides unambiguous identification and quantification of D-Serine.
-
Excellent Sensitivity: Achieves very low limits of detection and quantification.
-
Accuracy and Precision: The co-elution of the analyte and the isotopically labeled internal standard effectively compensates for analytical variability, leading to highly reliable data.
-
Reduced Sample Preparation: While some sample cleanup is necessary, the specificity of MS detection can often simplify extraction procedures compared to other methods.
Disadvantages:
-
Higher Initial Cost: The cost of this compound and access to an LC-MS/MS instrument represent a significant upfront investment.
-
Technical Expertise: Operation and maintenance of an LC-MS/MS system require specialized knowledge.
HPLC with Fluorescence Detection
This method typically involves pre-column derivatization of D-Serine with a chiral fluorescent reagent, allowing for its separation from L-Serine and subsequent detection.
Advantages:
-
Good Sensitivity: Fluorescence detection offers high sensitivity for derivatized amino acids.
-
Lower Consumable Costs: The cost of derivatization reagents is generally lower than that of isotopically labeled standards.
-
Wider Instrument Availability: HPLC systems with fluorescence detectors are more common in research laboratories than LC-MS/MS instruments.
Disadvantages:
-
Complex Sample Preparation: The derivatization step adds complexity and potential for variability to the workflow.
-
Potential for Interferences: Co-eluting compounds in the biological matrix can interfere with the fluorescent signal, potentially compromising accuracy.
-
Method Development: Optimizing the derivatization reaction and chromatographic separation can be time-consuming.
Enzymatic Assays
Enzymatic assays for D-Serine typically utilize D-amino acid oxidase (DAAO) or a more specific D-serine dehydratase to produce a detectable signal (e.g., fluorescence or color change) that is proportional to the D-Serine concentration.
Advantages:
-
High Throughput: These assays are well-suited for screening a large number of samples in a microplate format.
-
Lower Cost per Sample: For large-scale screening, the cost per sample can be significantly lower than chromatographic methods.
-
Simplicity: Commercially available kits simplify the workflow and do not require specialized chromatography equipment.
Disadvantages:
-
Lower Specificity: The enzyme may have cross-reactivity with other D-amino acids, leading to potential overestimation of D-Serine levels.
-
Matrix Interferences: Components in the biological sample can interfere with the enzymatic reaction or the detection signal.
-
Limited Quantitative Accuracy: While suitable for screening, these assays may not provide the same level of quantitative accuracy and precision as chromatographic methods.
Experimental Protocols
LC-MS/MS Method for D-Serine Quantification
This protocol is a representative example for the analysis of D-Serine in plasma using this compound as an internal standard.
1. Sample Preparation:
- To 50 µL of plasma sample, add 50 µL of an internal standard working solution (this compound in a suitable solvent).
- Precipitate proteins by adding 500 µL of methanol.
- Vortex for 2 minutes and then centrifuge at approximately 3,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.
- Reconstitute the residue in 500 µL of a methanol-water mixture (1:1, v/v).
2. LC-MS/MS Conditions:
- LC Column: A chiral column such as a Regis ChiroSil RCA(+) is recommended for enantioselective separation.
- Mobile Phase: An isocratic mobile phase of 0.2% formic acid in water and 0.2% formic acid in methanol (e.g., 45:55 v/v) at a flow rate of 0.8 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
- MRM Transitions:
- D-Serine: m/z 106.1 → 60.1
- This compound: m/z 109.0 → 63.0
HPLC with Fluorescence Detection Method
This protocol describes a common approach using pre-column derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC).
1. Derivatization:
- Mix the sample with a derivatizing reagent solution containing OPA and NAC in a borate buffer (pH ~10).
- Allow the reaction to proceed for a few minutes at room temperature to form fluorescent diastereomers.
2. HPLC Conditions:
- LC Column: A standard reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like methanol or acetonitrile.
- Flow Rate: Typically 1 mL/min.
- Injection Volume: 20 µL.
- Fluorescence Detection: Excitation at 340 nm and emission at 450 nm.
Visualizations
D-Serine Signaling at the NMDA Receptor
Caption: D-Serine acts as a co-agonist at the NMDA receptor in synaptic transmission.
Experimental Workflow for LC-MS/MS Analysis of D-Serine
Caption: A typical workflow for the quantification of D-Serine using LC-MS/MS.
Conclusion
For routine, high-precision, and accurate quantification of D-Serine, the use of this compound as an internal standard with LC-MS/MS is the most robust and reliable method. While the initial costs for the standard and instrumentation are higher, the superior analytical performance and reduced potential for error often translate to long-term cost-effectiveness, particularly in a research and drug development setting where data integrity is paramount.
HPLC with fluorescence detection offers a viable alternative with good sensitivity and lower upfront costs, making it suitable for laboratories with limited access to mass spectrometry. However, careful method development and validation are crucial to mitigate the risks of interferences and ensure data quality.
Enzymatic assays are a cost-effective solution for high-throughput screening applications where a semi-quantitative or relative measure of D-Serine is sufficient. Their simplicity and speed are major advantages, but they may not be suitable for applications requiring high accuracy and specificity.
Ultimately, the choice of method should be guided by the specific requirements of the research, including the desired level of accuracy, the number of samples, available budget, and in-house technical expertise. This guide provides the necessary data to make an informed decision on the most cost-effective and appropriate method for your D-Serine analysis needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive assay for analysis of D/L-serine in cells using ultra-high performance liquid chromatography-fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. journalijar.com [journalijar.com]
Safety Operating Guide
Proper Disposal of D-Serine-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of D-Serine-d3, a deuterated form of the amino acid D-serine utilized in various research applications.
Immediate Safety and Handling Protocols
Before proceeding with the disposal of this compound, it is crucial to adhere to standard laboratory safety practices. While D-Serine and its deuterated analogs are not generally classified as hazardous waste, exercising caution is always recommended.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses or chemical safety goggles.[1]
-
Hand Protection: Use standard laboratory gloves, such as nitrile or latex.[1]
-
Body Protection: A lab coat is recommended to prevent skin contact.[1]
In Case of a Spill:
-
Containment: Isolate the spill area to prevent further spread.
-
Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, clean, dry, and closed container for disposal. Avoid generating dust during this process.
-
Ventilation: Ensure the cleanup area is adequately ventilated.
-
Decontamination: Thoroughly clean the affected area after the material has been collected.
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a manner that prevents environmental contamination and aligns with general laboratory waste guidelines.
-
Waste Collection: Collect solid waste of this compound, including experimental residues and contaminated disposable labware (e.g., weighing paper, gloves).
-
Containment: Place the collected waste into a clearly labeled and sealed container suitable for solid chemical waste. Do not use a general laboratory trash bin.[2]
-
Labeling: Clearly label the waste container as "this compound Waste" or with a more general "Non-hazardous Solid Organic Waste" label, in accordance with your institution's policies.[1]
-
Storage: Store the sealed waste container in a designated area for chemical waste, away from incompatible materials.
-
Final Disposal: Since this compound is not classified as a hazardous waste, it can typically be disposed of through your institution's chemical waste program.[3][4] It is imperative to adhere to your institution's specific guidelines and local regulations for non-hazardous chemical waste disposal. Do not dispose of this compound down the drain or in regular trash .[2][5] Always consult your institution's Environmental Health and Safety (EHS) department for the final disposal procedure.[1][2]
Summary of Disposal and Safety Information
| Parameter | Guideline | Source(s) |
| Hazard Classification | Not generally classified as a hazardous substance or mixture. | [3] |
| Personal Protective Equipment | Safety glasses, gloves, and a lab coat are recommended. | [1] |
| Spill Cleanup | Sweep up solid material, place in a closed container, and avoid generating dust. | |
| Container for Disposal | Use a clearly labeled, sealed container for solid chemical waste. | [1][2] |
| Prohibited Disposal Methods | Do not dispose of in household garbage or down the drain. | [2][5] |
| Primary Disposal Route | Dispose of as general laboratory chemical waste through your institution's EHS program. | [1] |
| Regulatory Compliance | Disposal must be in accordance with local, regional, and national regulations. | [3][4][6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This document provides general guidance for the disposal of this compound. It is not a substitute for a formal safety assessment and the specific requirements of your institution. Always consult your organization's Environmental Health and Safety (EHS) department and adhere to all applicable local, regional, and national regulations.
References
Personal protective equipment for handling D-Serine-d3
This guide provides crucial safety, handling, and disposal information for D-Serine-d3, tailored for researchers, scientists, and professionals in drug development. Following these protocols is essential for ensuring personal safety and maintaining the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, which is a white crystalline powder, wearing appropriate personal protective equipment is the first line of defense against potential exposure and contamination.[1]
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles with side protection should be worn to prevent eye contact with dust particles.[2] |
| Hand Protection | Wear suitable chemical-resistant gloves, such as nitrile rubber (NBR) with a thickness greater than 0.11 mm, tested according to EN 374.[2] This provides protection against skin contact. |
| Body Protection | A laboratory coat or other protective clothing is necessary to prevent skin exposure.[3] |
| Respiratory Protection | In situations where dust formation is likely, a NIOSH-approved particulate filter respirator (P1 or equivalent) should be used.[2][3] |
Operational Plan: Safe Handling and Experimental Protocol
This compound, like many deuterated compounds, is hygroscopic (readily absorbs moisture from the atmosphere) and susceptible to hydrogen-deuterium (H-D) exchange, which can compromise its isotopic purity.[4] Adherence to the following procedural steps is critical.
Protocol for Safe Handling and Preparation for Analysis:
-
Environment Preparation : To prevent moisture contamination and H-D exchange, handle this compound in a controlled, dry environment. This can be achieved by working under an inert atmosphere, such as within a glove box or under a gentle stream of dry nitrogen or argon.[4][5][6]
-
Glassware and Equipment Preparation : All glassware (e.g., vials, pipettes, NMR tubes) and equipment that will come into contact with the compound must be thoroughly dried. A common procedure is to heat them in an oven at over 100°C for several hours and then allow them to cool in a desiccator before use.[4][7]
-
Weighing and Aliquoting : Weigh the required amount of this compound directly into a pre-dried vial within the inert atmosphere to minimize exposure to air.[4]
-
Dissolution : When preparing a solution, use a fresh, sealed ampoule of a high-purity deuterated aprotic solvent whenever possible to avoid introducing exchangeable protons.[4] Add the solvent to the vial, cap it securely, and gently swirl or vortex to dissolve the compound. For higher solubility, the tube can be warmed to 37°C and sonicated for a short period.[8]
-
Sample Transfer : Use a dry pipette or syringe to transfer the solution to its final container, such as a dried NMR tube.[4]
-
Sealing and Analysis : Securely cap the container. For sensitive samples or long-term storage, consider flame-sealing the NMR tube.[4] Proceed with your analysis as quickly as possible after sample preparation to minimize potential degradation or contamination.
Storage and Disposal Plan
Proper storage is vital for maintaining the chemical and isotopic integrity of this compound, while appropriate disposal is essential for environmental safety.
Storage:
-
Conditions : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Recommended storage temperatures are often between 15-25°C or at 4°C for long-term stability, away from moisture and light.[2][8]
-
Hygroscopicity : Due to its hygroscopic nature, storing the compound in a desiccator over a suitable drying agent is highly recommended.[4]
-
Incompatible Materials : Keep away from strong oxidizing agents.[9]
Disposal:
-
Waste Classification : this compound is not typically classified as hazardous waste.[3] However, waste generators must always consult and comply with local, regional, and national regulations to ensure complete and accurate classification.[3][9]
-
Procedure : Collect waste material in a suitable, clearly labeled, and tightly closed container.[3] Do not mix with other chemical waste.[3]
-
Empty Containers : Uncleaned, empty containers should be handled in the same manner as the product itself and disposed of according to official regulations.[3] Do not reuse empty containers.[9]
First Aid and Spill Management
First Aid Measures:
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[9]
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. If irritation or other symptoms occur, get medical attention.[9]
-
Inhalation : Move the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[9][10]
Spill Management:
-
Containment : Isolate the spill area to prevent the powder from spreading.[3]
-
Cleanup : Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[3][9]
-
Ventilation : Ensure the area is well-ventilated.[3]
-
Decontamination : After collecting the spilled material, thoroughly clean the affected surface.[3]
Quantitative Data for this compound
The following table summarizes key quantitative data for D-Serine and its deuterated isotopologues.
| Property | Value |
| Molecular Formula | C₃H₄D₃NO₃ |
| Molecular Weight | 108.11 g/mol [8][11][12] |
| Appearance | White crystalline powder[10][13] |
| Melting Point | Approx. 228-230°C (with decomposition)[13] |
| Water Solubility | Approx. 50 g/L at 25°C[13] |
| Storage Temperature | Room temperature or 4°C[8][12] |
| Isotopic Purity | Typically ≥98 atom % D |
Workflow for Safe Handling of this compound
The diagram below illustrates the logical workflow for the proper handling of this compound, from initial preparation to final disposal, emphasizing safety and compound integrity at each step.
References
- 1. m.youtube.com [m.youtube.com]
- 2. carlroth.com [carlroth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. Serine-d3 | C3H7NO3 | CID 56630443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. DL-Serine (2,3,3-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 13. jecibiochem.com [jecibiochem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
